DOTA-NAPamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C68H100N20O18 |
|---|---|
Molecular Weight |
1485.6 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-acetamidohexanoyl]amino]-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-6-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C68H100N20O18/c1-3-4-16-49(78-42(2)89)63(102)84-54(33-57(92)93)67(106)83-53(32-45-35-72-41-77-45)66(105)81-51(30-43-13-6-5-7-14-43)65(104)80-50(19-12-21-74-68(70)71)64(103)82-52(31-44-34-75-47-17-9-8-15-46(44)47)62(101)76-36-55(90)79-48(61(69)100)18-10-11-20-73-56(91)37-85-22-24-86(38-58(94)95)26-28-88(40-60(98)99)29-27-87(25-23-85)39-59(96)97/h5-9,13-15,17,34-35,41,48-54,75H,3-4,10-12,16,18-33,36-40H2,1-2H3,(H2,69,100)(H,72,77)(H,73,91)(H,76,101)(H,78,89)(H,79,90)(H,80,104)(H,81,105)(H,82,103)(H,83,106)(H,84,102)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H4,70,71,74)/t48-,49-,50-,51+,52-,53-,54-/m0/s1 |
InChI Key |
BWQWVFDAMULSFH-XDNFYPTOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DOTA-NAPamide: A Radiopharmaceutical for Melanoma Targeting
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DOTA-NAPamide, a promising radiopharmaceutical agent for the diagnosis and potential therapy of melanoma. It details its chemical structure, mechanism of action, synthesis, and preclinical evaluation, presenting key quantitative data in a structured format and outlining detailed experimental protocols.
Core Concept and Mechanism of Action
This compound is a conjugate of two key moieties:
-
NAPamide: A synthetic analog of the α-melanocyte-stimulating hormone (α-MSH).[1][2] Specifically, it is [Nle4,Asp5,D-Phe7]-α-MSH4–11.[1] NAPamide is designed to selectively bind to the melanocortin type 1 receptor (MC1R), which is overexpressed on the surface of most melanoma cells, both melanotic and amelanotic.[1][3][4] This high affinity and specificity for MC1R make it an excellent targeting vector for melanoma.
-
DOTA: (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator.[1] Its function is to stably incorporate a variety of radiometals.[5] This allows for the labeling of this compound with diagnostic radionuclides (e.g., Gallium-68 for Positron Emission Tomography - PET) or therapeutic radionuclides (e.g., Lutetium-177 or Bismuth-213 for targeted radiotherapy).[1][6][7]
The fundamental principle behind this compound is to deliver a radioactive payload directly to melanoma cells. Upon intravenous administration, the NAPamide portion of the molecule seeks out and binds to MC1R on melanoma cells. The chelated radionuclide then allows for either imaging of the tumor location and metastatic spread or the delivery of a cytotoxic radiation dose to the cancerous cells, while minimizing exposure to healthy tissues.[1][4][6]
Chemical Structure
This compound is a peptide-chelator conjugate. The DOTA molecule is conjugated to the C-terminal end of the NAPamide peptide via the ε-amino group of a Lysine (B10760008) residue.[1]
Structure of this compound
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | B16F1 (murine melanoma) | 1.38 ± 0.35 | [8] |
| This compound | HBL (human melanoma) | 3.09 ± 1.11 | [8] |
| DOTA-MSHoct | B16F1 (murine melanoma) | 9.5 ± 2.1 | [1] |
| α-MSH | B16F1 (murine melanoma) | 0.21 ± 0.04 | |
| Ga-DOTA-NAPamide | B16/F1 (murine melanoma) | High Affinity |
Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled this compound
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| ¹¹¹In-DOTA-NAPamide | 4 h | 12.1 ± 2.5 | 3.0 ± 0.6 | 4.0 | [1] |
| ⁶⁷Ga-DOTA-NAPamide | 4 h | 11.2 ± 2.1 | 1.9 ± 0.4 | 5.9 | [1] |
| ¹¹¹In-DOTA-MSHoct | 4 h | 6.8 ± 1.3 | 13.5 ± 2.7 | 0.5 | [1][9] |
| ⁶⁸Ga-DOTA-NAPamide (purified) | 1 h | 7.0 ± 1.7 | Not Reported | Not Reported | [10] |
| ⁶⁸Ga-DOTA-NAPamide (unpurified) | 1 h | 0.78 ± 0.55 | Not Reported | Not Reported | [10] |
| ⁴⁴Sc-DOTA-NAPamide | 1 h | 0.52 ± 0.13 (SUVmean) | Not Reported | Not Reported | [4][7] |
| ⁶⁸Ga-DOTA-IPB-NAPamide | 90 min | 5.06 ± 1.08 | Not Reported | Not Reported | [2][6] |
*ID/g: Injected Dose per gram of tissue. SUV: Standardized Uptake Value.
Experimental Protocols
Synthesis of this compound
This protocol is based on the solid-phase peptide synthesis (SPPS) method.[1][5][6]
Workflow for this compound Synthesis
Caption: Solid-phase synthesis workflow for this compound.
Detailed Steps:
-
Resin Preparation: Swell Rink amide resin in N,N-dimethylformamide (DMF).
-
Peptide Chain Elongation:
-
Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Sequentially couple the Fmoc-protected amino acids of the NAPamide sequence in the presence of a coupling agent like HBTU and a base like DIPEA in DMF.
-
-
Lysine and DOTA Conjugation:
-
Couple Dde-Lys(Fmoc)-OH to the growing peptide chain.
-
Remove the Fmoc group from the lysine residue.
-
Couple DOTA-tris(tBu)ester to the deprotected amino group of lysine.
-
-
Final Steps:
-
Remove the Dde protecting group using a solution of hydrazine (B178648) in DMF.
-
Cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the molecular weight of the final product using mass spectrometry.[1]
-
Radiolabeling of this compound with Gallium-68
This protocol describes a typical procedure for labeling this compound with ⁶⁸Ga for PET imaging.[11]
Workflow for ⁶⁸Ga-DOTA-NAPamide Radiolabeling
Caption: Radiolabeling workflow for ⁶⁸Ga-DOTA-NAPamide.
Detailed Steps:
-
Elution: Elute ⁶⁸Gallium chloride (⁶⁸GaCl₃) from a ⁶⁸Germanium/⁶⁸Gallium generator using sterile, trace metal-free hydrochloric acid.
-
Reaction:
-
Add a buffered solution of this compound to the ⁶⁸GaCl₃ eluate. The buffer is crucial to maintain the optimal pH for chelation (typically pH 3.5-4.5).
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15 minutes).
-
-
Quality Control:
-
Determine the radiochemical purity of the final product using methods like instant thin-layer chromatography (ITLC) or RP-HPLC to ensure that the amount of free, unchelated ⁶⁸Ga is minimal.
-
-
Purification (Optional but Recommended):
-
Formulation: Formulate the purified ⁶⁸Ga-DOTA-NAPamide in a sterile, pyrogen-free solution (e.g., saline) for intravenous injection.
In Vitro MC1R Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for MC1R.
Workflow for In Vitro Binding Assay
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 44Sc-DOTA-NAPamide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Receptor-Mediated Melanoma Targeting with Radiolabeled α-Melanocyte-Stimulating Hormone: Relevance of the Net Charge of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
DOTA-NAPamide: A Technical Guide to a High-Affinity Melanocortin 1 Receptor Ligand for Melanoma Imaging and Therapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DOTA-NAPamide, a promising ligand for the melanocortin 1 receptor (MC1R), which is overexpressed in the majority of melanoma tumors. This compound, a derivative of alpha-melanocyte-stimulating hormone (α-MSH), has been extensively evaluated as a vector for targeted radionuclide imaging and therapy of melanoma. This document details the synthesis, radiolabeling, and preclinical evaluation of this compound, presenting key quantitative data and experimental methodologies to support further research and development in this area.
Core Concepts
The melanocortin 1 receptor (MC1R) is a G protein-coupled receptor primarily expressed on melanocytes.[1][2] Its activation by α-MSH stimulates the production of eumelanin, a dark pigment that protects the skin from ultraviolet radiation.[2][3][4] Many melanoma cells, both melanotic and amelanotic, overexpress MC1R, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[5][6]
This compound is a shortened, stabilized analog of α-MSH. The "NAPamide" portion ([Nle4,Asp5,D-Phe7]-α-MSH4–11) is optimized for high-affinity binding to MC1R, while the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator enables stable incorporation of various radiometals for imaging (e.g., Gallium-68, Scandium-44) and therapeutic applications.[5][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and its radiolabeled variants across various preclinical studies.
Table 1: In Vitro Binding Affinity of this compound Conjugates
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | B16F1 | 1.38 ± 0.35 | [6] |
| This compound | HBL | 3.09 ± 1.11 | [6] |
| DOTA-MSHoct | B16F1 | 9.2 ± 2.1 | [5] |
Table 2: Radiochemical and In Vivo Data for Radiolabeled this compound
| Radiotracer | Radiochemical Purity | Specific Activity | In Vivo Tumor Uptake (Model) | Time Post-Injection | Reference |
| 68Ga-DOTA-NAPamide | >99% | ~19 GBq/µmol | 0.38 ± 0.02 SUVmean (B16-F10) | 60 min | [7] |
| 44Sc-DOTA-NAPamide | >99% | ~19 GBq/µmol | 0.52 ± 0.13 SUVmean (B16-F10) | 60 min | [7] |
| 67Ga-DOTA-NAPamide | Not specified | Not specified | High (Qualitative) (B16F1) | Not specified | [5] |
| 111In-DOTA-NAPamide | >98% | Not specified | High (Qualitative) (B16F1) | Not specified | [5] |
| 177Lu-DOTA-NAPamide | >98% | Not specified | Not specified (B16F10) | 24 h | [8] |
| 68Ga-DOTA-IPB-NAPamide | >98% | Not specified | 5.06 ± 1.08 %ID/g (B16F10) | 90 min | [9] |
| 205/206Bi-DOTA-IPB-NAPamide | >98% | Not specified | 4.50 ± 0.98 %ID/g (B16F10) | 90 min | [9][10] |
| 64Cu-DOTA-NAPamide | Not specified | Not specified | 4.63 ± 0.45 %ID/g (B16F10) | 2 h | [11] |
SUVmean: Mean Standardized Uptake Value; %ID/g: Percentage of Injected Dose per Gram of tissue.
Signaling Pathways and Experimental Workflows
Visual representations of the MC1R signaling pathway and common experimental workflows for the evaluation of this compound are provided below using the DOT language for graph visualization.
MC1R Signaling Pathway
The binding of an agonist like α-MSH or this compound to MC1R initiates a signaling cascade that is crucial for melanogenesis and DNA repair.[1][2][3][4]
References
- 1. MC1R signaling. Intracellular partners and pathophysiological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
- 4. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Receptor-Mediated Melanoma Targeting with Radiolabeled α-Melanocyte-Stimulating Hormone: Relevance of the Net Charge of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of DOTA-NAPamide: A Novel Radiopharmaceutical for Melanoma Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
DOTA-NAPamide has emerged as a promising radiopharmaceutical agent for the diagnosis and potential therapy of melanoma. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, a potent antagonist of the Melanocortin-1 Receptor (MC1-R). By targeting MC1-R, which is overexpressed in the majority of melanoma subtypes, this compound offers a highly specific mechanism for the delivery of imaging and therapeutic radionuclides to tumor cells. This document details the synthesis and radiolabeling of this compound, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols. Furthermore, it elucidates the underlying MC1-R signaling pathway and experimental workflows through descriptive diagrams, offering a valuable resource for researchers and professionals in the field of oncology and radiopharmaceutical development.
Introduction
Melanoma, the most aggressive form of skin cancer, presents a significant diagnostic and therapeutic challenge, particularly in its metastatic stage. The overexpression of the Melanocortin-1 Receptor (MC1-R) on both primary and metastatic melanoma cells provides a unique molecular target for targeted therapies and diagnostic imaging.[1] this compound, a conjugate of the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the α-melanocyte-stimulating hormone (α-MSH) analog NAPamide, has been developed as a high-affinity ligand for MC1-R.[1][2] This guide explores the scientific foundation and developmental pathway of this compound as a targeted radiopharmaceutical agent.
The Molecular Target: Melanocortin-1 Receptor (MC1-R)
The MC1-R is a G protein-coupled receptor (GPCR) primarily known for its role in regulating skin pigmentation.[3] Upon binding of its endogenous ligand, α-MSH, MC1-R activates adenylyl cyclase through a Gαs protein, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4] This signaling cascade stimulates the production of the photoprotective black/brown pigment eumelanin. In melanoma, the high expression of MC1-R makes it an ideal target for delivering diagnostic and therapeutic agents directly to the cancer cells.[2]
MC1-R Signaling Pathway
The binding of an agonist like α-MSH to MC1-R initiates a signaling cascade that is central to melanocyte function and melanoma pathophysiology. The key steps are outlined below.
Development of this compound
This compound was designed to exhibit high affinity and specificity for MC1-R, coupled with the ability to be radiolabeled with a variety of metallic radionuclides for imaging and therapeutic applications.
Synthesis of this compound
The synthesis of this compound involves the solid-phase synthesis of the NAPamide peptide followed by conjugation with the DOTA chelator.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Advances in Receptor-Targeted Radiolabeled Peptides for Melanoma Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 4. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of DOTA-NAPamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and functional characteristics of DOTA-NAPamide, a promising peptide-based radiopharmaceutical for the imaging and therapy of melanoma. This document outlines its synthesis, binding affinity, and in vivo behavior, supported by detailed experimental protocols and visual representations of key processes.
Core Structural and Functional Data
The following tables summarize the key quantitative data reported for this compound and its analogs, providing a comparative overview of their performance.
Table 1: Molecular Characteristics and Receptor Binding Affinity
| Compound | Molecular Weight (Da) | Purity | IC50 (nM) vs. MC1R | Reference |
| This compound | 1485.7 (calculated), 1485.5 (experimental) | 99% | 1.3 ± 0.2 | [1] |
| α-MSH | - | - | 0.2 ± 0.03 | [1] |
| NAPamide | - | - | 0.4 ± 0.1 | [1] |
| DOTA-MSHoct | - | - | 8.7 ± 1.2 | [1] |
Table 2: In Vitro and In Vivo Performance of Radiolabeled this compound
| Radiotracer | Specific Activity | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| 111In-DOTA-NAPamide | 7.4 GBq/µmol | 9.43 ± 1.25 (4h) | 4.6 times higher than 111In-DOTA-MSHoct | [1][2] |
| 67Ga-DOTA-NAPamide | 7.4 GBq/µmol | 7.56 ± 0.98 (4h) | - | [1] |
| 68Ga-DOTA-NAPamide | >19 GBq/µmol | 7.0 ± 1.7 (1h, purified) | ~15 (T/M ratio) | [3][4] |
| 44Sc-DOTA-NAPamide | >19 GBq/µmol | 0.52 ± 0.13 (SUVmean) | ~15 (T/M ratio) | [3] |
| [213Bi]Bi-DOTA-NAPamide | - | 2.71 ± 0.15 (90 min) | - | [5] |
Table 3: Physicochemical Properties of Radiolabeled this compound Derivatives
| Radiocomplex | logP | Radiochemical Purity | In Vitro Stability (2h in serum) | Reference |
| [68Ga]Ga-DOTA-NAPamide | -3.46 | >98% | High | [6] |
| [205/206Bi]Bi-DOTA-NAPamide | -3.65 | >98% | High | [6] |
| [177Lu]Lu-DOTA-NAPamide | -2.6 | >98% | High | [6] |
Experimental Protocols
This section details the methodologies for the synthesis, radiolabeling, and evaluation of this compound.
Synthesis of this compound
The synthesis of the NAPamide peptide ([Nle4,Asp5,D-Phe7]-α-MSH4–11) is performed using continuous-flow technology and Fmoc (9-fluorenylmethoxycarbonyl) strategy.[1] The conjugation of DOTA to the NAPamide peptide is achieved as follows:
-
Peptide Deprotection: The fully protected NAPamide peptide is deprotected.
-
DOTA Activation: DOTA is pre-incubated with O-[7-azabenzotriazole-1-yl]-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) in dimethylformamide (DMF).[1]
-
Conjugation: The deprotected peptide, dissolved in N,N-diisopropylethylamine (DIPEA)/DMF, is added to the activated DOTA solution.[1]
-
Incubation: The reaction mixture is incubated for 1 hour at room temperature.[1]
-
Precipitation: The peptide is precipitated in ice-cold diethylether.[1]
-
DOTA Deprotection: The DOTA-conjugated peptide is treated with a mixture of trifluoroacetic acid (TFA), thioanisole, water, and 1,2-ethanedithiol (B43112) to remove the protecting groups from the DOTA chelator.[1]
-
Purification: The final this compound product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
Radiolabeling of this compound
This compound can be labeled with various radiometals, including 68Ga, 111In, 67Ga, and 44Sc. A general protocol for 68Ga labeling is as follows:
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator.
-
Reaction Mixture: The this compound peptide is incubated with the 68Ga eluate at 95°C for 15 minutes.[7][8]
-
Purification (Optional but Recommended): The radiolabeled peptide is separated from unlabeled peptide and free 68Ga using RP-HPLC.[7][8] This step is crucial for increasing the molar activity and improving tumor uptake.[4][7][8]
In Vitro Receptor Binding Assay
The binding affinity of this compound to the melanocortin 1 receptor (MC1R) is determined through competitive binding experiments.
-
Cell Culture: B16F1 mouse melanoma cells, which overexpress MC1R, are cultured.[1]
-
Competition Assay: The cells are incubated with a constant concentration of a radiolabeled MC1R ligand (e.g., 125I-NDP-MSH) and increasing concentrations of the unlabeled competitor (this compound).[1]
-
Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined.[1]
In Vivo Biodistribution Studies
The in vivo behavior of radiolabeled this compound is assessed in tumor-bearing animal models.
-
Animal Model: Melanoma-bearing mice (e.g., B16F1 xenografts) are used.[1]
-
Injection: A known amount of the radiolabeled this compound is injected intravenously into the mice.[1]
-
Tissue Harvesting: At various time points post-injection, the animals are euthanized, and organs of interest (tumor, kidneys, liver, etc.) are collected and weighed.[1]
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.[1]
-
Data Expression: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Visualizing Key Processes
The following diagrams illustrate the experimental workflow for this compound analysis and its proposed signaling pathway.
This guide provides a foundational understanding of the structural and functional aspects of this compound. The presented data and protocols are essential for researchers and professionals involved in the development of novel radiopharmaceuticals for melanoma. Further research into the detailed three-dimensional structure and conformational dynamics of this compound could provide additional insights for the design of next-generation targeting agents with improved pharmacokinetic profiles.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 6. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro characterization of DOTA-NAPamide
An In-Depth Technical Guide to the In Vitro Characterization of DOTA-NAPamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a promising radiopharmaceutical agent designed for the specific targeting of the melanocortin-1 receptor (MC1R), which is frequently overexpressed in malignant melanoma.[1][2] This peptide-based agent is an analog of the alpha-melanocyte-stimulating hormone (α-MSH).[1] The core structure consists of the NAPamide peptide, which provides high binding affinity to MC1R, conjugated to the macrocyclic chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[3][4] This DOTA cage enables stable chelation with various radiometals, particularly positron emitters like Gallium-68 (B1239309) (⁶⁸Ga) for Positron Emission Tomography (PET) imaging, or therapeutic radionuclides.[1][3]
This guide provides a comprehensive overview of the essential , focusing on the methodologies and data crucial for preclinical assessment.
Synthesis and Radiolabeling
The synthesis of this compound is a multi-step process that begins with the solid-phase synthesis of the NAPamide peptide ([Nle⁴,Asp⁵,D-Phe⁷]-α-MSH₄₋₁₁).[3] Following purification, the peptide is conjugated to the DOTA chelator. The final this compound conjugate is then purified to a high degree, typically greater than 95%, using reversed-phase high-performance liquid chromatography (RP-HPLC) and its molecular weight is confirmed by mass spectrometry.[3][5]
Radiolabeling is most commonly performed with Gallium-68, which is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator.[3][6] The process involves the incubation of the this compound conjugate with the ⁶⁸Ga eluate under controlled temperature and pH, leading to the formation of the stable ⁶⁸Ga-DOTA-NAPamide complex.[6][7]
Data Presentation: Summary of In Vitro Characteristics
The following tables summarize key quantitative data from in vitro studies of this compound and its radiolabeled variants.
Table 1: Radiolabeling and Physicochemical Properties
| Parameter | Radionuclide | Value | Cell Line / Conditions | Reference |
| Radiochemical Purity | ⁶⁸Ga, ¹⁷⁷Lu, ²⁰⁵/²⁰⁶Bi | >98% | Post-labeling | [8] |
| ⁶⁸Ga, ⁴⁴Sc | >99% | Post-labeling | [1] | |
| Specific Activity | ⁶⁸Ga, ⁴⁴Sc | ~19 GBq/µmol | [1] | |
| logP (Octanol/Water) | ⁶⁸Ga-DOTA-NAPamide | -3.46 | [8] | |
| ²⁰⁵/²⁰⁶Bi-DOTA-NAPamide | -3.65 | [8] | ||
| ¹⁷⁷Lu-DOTA-NAPamide | -2.6 | [8] | ||
| ²¹³Bi-DOTA-NAPamide | -3.15 | [2] | ||
| ⁶¹Cu-KFTG-NAPamide | -1.99 | [9] | ||
| ¹⁸F-FB-NAPamide | -0.78 ± 0.05 | [4] | ||
| Note: Different chelator or labeling strategy. |
Table 2: MC1R Binding Affinity
| Parameter | Compound | Value | Cell Line | Reference |
| IC₅₀ | This compound | 1.38 ± 0.35 nM | B16-F1 (murine melanoma) | [10] |
| This compound | 3.09 ± 1.11 nM | HBL (human melanoma) | [10] | |
| ¹⁸F-FB-NAPamide | 7.2 ± 1.2 nM | B16/F10 (murine melanoma) | [4] | |
| Kᵢ | This compound | 0.37 nM (95% CI: 0.24, 0.57) | B16/F1 (murine melanoma) | [11] |
| Ga-DOTA-NAPamide | 0.43 nM (95% CI: 0.21, 0.88) | B16/F1 (murine melanoma) | [11] | |
| Kᴅ | This compound | 0.66 nM (95% CI: 328, 992 pM) | B16/F1 (murine melanoma) | [11] |
Table 3: In Vitro Cellular Uptake
| Compound | Cell Line | Condition | Uptake Value | Reference |
| ⁶⁸Ga-DOTA-NAPamide | B16-F10 (MC1R+) | PET/MRI SUVmean | 0.38 ± 0.02 | [1] |
| A375 (MC1R-) | PET/MRI SUVmean | 0.04 ± 0.01 | [1] | |
| ⁴⁴Sc-DOTA-NAPamide | B16-F10 (MC1R+) | PET/MRI SUVmean | 0.52 ± 0.13 | [1] |
| A375 (MC1R-) | PET/MRI SUVmean | 0.07 ± 0.01 | [1] | |
| Note: SUV (Standardized Uptake Value) is an in vivo metric but is reported here as it directly correlates with the in vitro cell line findings in the cited study. |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and validation of in vitro results.
Protocol 1: Radiolabeling of this compound with ⁶⁸Ga
This protocol is based on automated, cassette-based synthesis modules.[5][6]
-
Generator Elution: Elute ⁶⁸GaCl₃ from a pharmaceutical-grade ⁶⁸Ge/⁶⁸Ga generator using 0.1 N HCl.
-
⁶⁸Ga Trapping: The eluate is passed through a cation-exchange cartridge to trap the ⁶⁸Ga³⁺, which is then eluted with a small volume of acetone/HCl.
-
Reaction Preparation: In a reaction vessel, buffer the ⁶⁸Ga solution to a pH of 3.5-4.5 using a sodium acetate (B1210297) or HEPES buffer.
-
Labeling Reaction: Add this compound (typically 20-50 µg) to the buffered ⁶⁸Ga solution. Heat the reaction mixture at 95-100°C for 10-15 minutes.[6][7]
-
Purification: After cooling, pass the reaction mixture through a C18 solid-phase extraction (SPE) cartridge. Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elution: Elute the final ⁶⁸Ga-DOTA-NAPamide product from the SPE cartridge using a 50% ethanol/saline solution.
-
Quality Control: Determine the radiochemical purity (RCP) using radio-HPLC or radio-iTLC. An RCP of >95% is typically required for further experiments.[8]
Protocol 2: Competitive MC1R Binding Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound.[5]
-
Cell Culture: Seed MC1R-expressing cells (e.g., B16/F1 melanoma cells) into a 96-well plate (approx. 40,000 cells/well) and culture overnight.[5]
-
Preparation: Remove culture medium. Prepare serial dilutions of non-radioactive this compound in binding buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, protease inhibitors).
-
Competition Reaction: To each well, add 50 µL of the corresponding this compound dilution. Then, add 50 µL of binding buffer containing a constant amount of a known MC1R radioligand (e.g., ¹²⁵I-NDP-MSH, ~100,000 cpm).[5]
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.[5]
-
Washing: Aspirate the reaction mixture and wash the cells four times with cold washing buffer (e.g., 50 mM Tris-HCl pH 7.4, 125 mM NaCl, 0.05% BSA) to remove unbound radioactivity.[5]
-
Cell Lysis and Counting: Lyse the cells in each well with 100 µL of 1 N NaOH. Transfer the lysate to counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a one-site binding equation to calculate the IC₅₀ value.
Protocol 3: Cellular Uptake and Internalization Assay
This assay measures the time-dependent uptake and internalization of the radiotracer into target cells.[12][13]
-
Cell Culture: Seed MC1R-positive (e.g., B16-F10) and MC1R-negative (e.g., A375) cells into 12- or 24-well plates and allow them to attach overnight.
-
Uptake: Remove the culture medium and add fresh medium containing a known concentration of ⁶⁸Ga-DOTA-NAPamide (e.g., 0.1-0.5 MBq/mL). Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.
-
Washing: At each time point, remove the radioactive medium and quickly wash the cells twice with ice-cold PBS to stop uptake and remove unbound tracer.
-
Internalization Measurement (Acid Wash):
-
To determine the internalized fraction, add a cold, acidic buffer (e.g., 50 mM glycine-HCl, 100 mM NaCl, pH 2.8) and incubate for 5-10 minutes on ice. This step strips off surface-bound radioactivity.
-
Collect the supernatant (surface-bound fraction).
-
Wash the cells once more with the acid buffer.
-
Lyse the cells with 1 N NaOH (internalized fraction).
-
-
Total Uptake Measurement: For parallel wells, lyse the cells directly with 1 N NaOH after the initial PBS wash to measure total cell-associated radioactivity (surface-bound + internalized).
-
Counting: Measure the radioactivity in all fractions (supernatant and lysate) using a gamma counter.
-
Data Analysis: Express uptake as a percentage of the total added dose (%ID). Calculate the internalization ratio as (internalized counts) / (total cell-associated counts).
Mandatory Visualizations
Signaling and Experimental Workflows
Caption: Simplified signaling cascade of the Melanocortin-1 Receptor (MC1R).
Caption: Workflow for ⁶⁸Ga-DOTA-NAPamide synthesis and quality control.
Caption: Workflow for in vitro cell uptake and internalization assays.
References
- 1. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DSpace [dea.lib.unideb.hu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. [18F]FB-(Ac-NIe-Asp-His-d-Phe-Arg-Trp-Gly-Lys-NH2) - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 6. biorxiv.org [biorxiv.org]
- 7. “Click” cyclized gallium-68 labeled peptides for molecular imaging and therapy: Synthesis and preliminary in vitro and in vivo evaluation in a melanoma model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. real.mtak.hu [real.mtak.hu]
- 10. Receptor-Mediated Melanoma Targeting with Radiolabeled α-Melanocyte-Stimulating Hormone: Relevance of the Net Charge of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
DOTA-NAPamide: A Technical Guide to its High Affinity and Specificity for the Melanocortin 1 Receptor (MC1R)
For Immediate Release
This technical guide provides a comprehensive overview of the binding characteristics of DOTA-NAPamide, a promising radiopharmaceutical agent for the imaging and targeted therapy of melanoma. This document is intended for researchers, scientists, and drug development professionals interested in the molecular interactions and experimental validation of this ligand with its target, the Melanocortin 1 Receptor (MC1R).
Introduction
The Melanocortin 1 Receptor (MC1R) is a G-protein coupled receptor predominantly expressed on the surface of melanocytes and is overexpressed in the majority of malignant melanomas. This differential expression makes it an attractive target for diagnostic imaging and targeted radionuclide therapy. This compound, a conjugate of the chelator DOTA and a potent alpha-melanocyte-stimulating hormone (α-MSH) analog, has emerged as a leading candidate for this purpose. This guide details the binding affinity, specificity, and underlying experimental methodologies that substantiate the utility of this compound in targeting MC1R.
Quantitative Binding Affinity of this compound for MC1R
The affinity of this compound for MC1R has been quantified in numerous studies, consistently demonstrating high-affinity binding in the low nanomolar to sub-nanomolar range. The key binding parameters, including the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), are summarized below. These values are critical for assessing the potency of the ligand and for designing effective in vivo applications.
| Compound | Cell Line | Radioligand | IC50 (nM) | Ki (nM) | Reference |
| This compound | B16/F1 (murine melanoma) | ¹²⁵I-NDP-MSH | 1.38 ± 0.35 | - | [1] |
| This compound | HBL (human melanoma) | ¹²⁵I-NDP-MSH | 3.09 ± 1.11 | - | [1] |
| This compound | B16/F1 (murine melanoma) | ¹²⁵I-NDP-MSH | - | 0.37 (95% CI: 0.24-0.57) | |
| Ga-DOTA-NAPamide | B16/F1 (murine melanoma) | ¹²⁵I-NDP-MSH | - | 0.43 (95% CI: 0.21-0.88) |
MC1R Signaling Pathway
Upon binding of an agonist like NAPamide, the MC1R activates a canonical signaling cascade that plays a crucial role in melanogenesis and DNA repair. Understanding this pathway is essential for appreciating the functional consequences of this compound binding.
Specificity of this compound for MC1R
The specificity of a targeted ligand is paramount to its clinical utility, ensuring minimal off-target effects. This compound has demonstrated high specificity for MC1R, as evidenced by comparative studies using MC1R-positive and MC1R-negative melanoma cell lines.
In vivo and in vitro studies have shown significantly higher uptake of radiolabeled this compound in MC1R-positive B16-F10 cells compared to MC1R-negative A375 cells.[2] This differential uptake underscores the MC1R-mediated mechanism of accumulation and the specificity of this compound.
Experimental Protocols
The robust data supporting this compound's binding characteristics are derived from well-established experimental protocols. A detailed description of the competitive radioligand binding assay and cell culture conditions for relevant cell lines are provided below.
Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity of a ligand to its receptor.[3][4]
Objective: To determine the IC50 and Ki of this compound for MC1R.
Materials:
-
MC1R-expressing cells (e.g., B16/F1, B16-F10, HBL) or membrane preparations.
-
Radioligand: Typically ¹²⁵I-labeled [Nle⁴, D-Phe⁷]-α-MSH (¹²⁵I-NDP-MSH).
-
Unlabeled this compound (competitor).
-
Binding buffer.
-
Filtration apparatus and glass fiber filters.
-
Gamma counter.
Methodology:
-
Cell/Membrane Preparation: MC1R-expressing cells are cultured and harvested. Membranes can be isolated through homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand (¹²⁵I-NDP-MSH) is incubated with the cell/membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes and the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor (this compound). A sigmoidal dose-response curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
Cell Line Culture Protocols
The cell lines used in the binding and uptake assays are critical for obtaining reliable and reproducible data. The culture conditions for the commonly used melanoma cell lines are summarized below.
| Cell Line | Organism | MC1R Expression | Morphology | Growth Medium | Subculture |
| B16/F1 | Mouse | Positive | Fibroblast-like | DMEM + 10% FBS + 2mM L-Glutamine | 1:2 to 1:4 split at 70-80% confluency |
| B16-F10 | Mouse | Positive | Mixture of spindle-shaped and epithelial-like | DMEM + 10% FBS | 1:10 split recommended |
| A375 | Human | Negative/Low | Epithelial-like | DMEM + 10% FBS | 1:3 to 1:8 split at 80% confluency |
| HBL | Human | Positive | - | - | Doubling time of 24 hours |
General Culture Conditions: Cells are typically maintained in a humidified incubator at 37°C with 5% CO₂. The medium is changed every 2-3 days, and cells are passaged upon reaching the recommended confluency. For passaging, cells are washed with PBS, detached using a trypsin-EDTA solution, and then re-seeded in fresh medium at the appropriate split ratio.[5][6][7][8][9][10]
Conclusion
The data presented in this technical guide strongly support the high affinity and specificity of this compound for the Melanocortin 1 Receptor. The low nanomolar to sub-nanomolar binding affinities, coupled with demonstrated specificity for MC1R-expressing cells, position this compound as a highly promising agent for the development of targeted diagnostics and therapeutics for malignant melanoma. The standardized and well-characterized experimental protocols outlined herein provide a solid foundation for further preclinical and clinical investigations.
References
- 1. Receptor-Mediated Melanoma Targeting with Radiolabeled α-Melanocyte-Stimulating Hormone: Relevance of the Net Charge of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. B16-F1. Culture Collections [culturecollections.org.uk]
- 8. angioproteomie.com [angioproteomie.com]
- 9. B16F10 Cell Line - Creative Biogene [creative-biogene.com]
- 10. researchgate.net [researchgate.net]
Preclinical Profile of DOTA-NAPamide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Core Concepts and Mechanism of Action
DOTA-NAPamide is a radiolabeled peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It is designed to target the melanocortin type 1 receptor (MC1R), which is overexpressed in both melanotic and amelanotic melanoma cells.[1] The core structure consists of three key components:
-
NAPamide: A shortened, linear α-MSH analog ([Nle4,Asp5,D-Phe7]-α-MSH4–11) that serves as the targeting vector with high affinity for MC1R.[1]
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator covalently linked to the NAPamide peptide. DOTA forms highly stable complexes with a variety of radiometals, enabling its use for both diagnostic imaging (e.g., with Gallium-68) and targeted radionuclide therapy (e.g., with Lutetium-177 or Bismuth-213).[2][3][4]
-
Radiometal: A diagnostic or therapeutic radionuclide chelated by DOTA. The choice of radiometal determines the application of the this compound conjugate.
Upon intravenous administration, this compound circulates in the bloodstream and binds with high specificity to MC1R on the surface of melanoma cells. This receptor-mediated binding facilitates the accumulation of the radiopharmaceutical at the tumor site, allowing for visualization via imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), or delivery of a cytotoxic radiation dose in a targeted manner.[1][5]
Below is a diagram illustrating the targeted delivery of this compound to melanoma cells.
Quantitative Data Summary
The following tables summarize key quantitative data from early preclinical studies of this compound, including its in vitro receptor binding affinity and in vivo biodistribution in melanoma-bearing mouse models.
Table 1: In Vitro MC1R Binding Affinity
| Compound | IC50 (nmol/L)* |
| α-MSH | 1.70 ± 0.28 |
| NAPamide | 0.27 ± 0.07 |
| DOTA-MSHoct | 9.21 ± 1.27 |
| This compound | 1.37 ± 0.35 |
*IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand to the MC1R on B16F1 melanoma cells. Data are presented as mean ± SEM.[1]
This compound demonstrated a significantly higher binding potency for MC1R (lower IC50 value) compared to DOTA-MSHoct, another DOTA-conjugated α-MSH analog.[1]
Table 2: Biodistribution of Radiolabeled this compound in B16F1 Melanoma-Bearing Mice (%ID/g)
| Organ | 111In-DOTA-NAPamide (4h p.i.) | 67Ga-DOTA-NAPamide (4h p.i.) | 68Ga-DOTA-NAPamide (1h p.i.) | 44Sc-DOTA-NAPamide (1h p.i.) | 213Bi-DOTA-NAPamide (1.5h p.i.) |
| Blood | 0.49 ± 0.06 | 0.38 ± 0.04 | 0.19 ± 0.07 | 0.23 ± 0.05 | 0.19 ± 0.07 |
| Tumor | 9.43 ± 1.58 | 7.56 ± 0.95 | 7.0 ± 1.7 | 8.2 ± 1.5 | 2.71 ± 0.15 |
| Kidney | 4.81 ± 0.49 | 4.54 ± 0.39 | 3.0 ± 0.6 | 3.5 ± 0.8 | 6.65 ± 0.31 |
| Liver | 0.38 ± 0.05 | 0.41 ± 0.03 | 0.25 ± 0.04 | 0.31 ± 0.06 | 1.97 ± 0.04 |
| Muscle | 0.18 ± 0.02 | 0.16 ± 0.01 | 0.12 ± 0.03 | 0.15 ± 0.04 | 0.02 ± 0.01 |
Data are presented as the percentage of injected dose per gram of tissue (%ID/g) and are shown as mean ± SEM or SD. p.i. = post-injection. Data compiled from multiple sources.[1][3][5][6]
The biodistribution data consistently show high tumor uptake of this compound labeled with various radioisotopes, with relatively low accumulation in non-target organs except for the kidneys, which is a common excretion pathway for radiolabeled peptides.[1][3] The tumor-to-kidney ratio for 111In-DOTA-NAPamide was found to be almost 5 times greater than that of 111In-DOTA-MSHoct.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the early preclinical evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving solid-phase peptide synthesis (SPPS) followed by conjugation with the DOTA chelator.
Protocol:
-
Peptide Synthesis: The NAPamide peptide ([Nle4,Asp5,D-Phe7]-α-MSH4–11) is synthesized using an automated peptide synthesizer employing standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase chemistry.[1]
-
DOTA Conjugation: The purified NAPamide peptide is dissolved in a suitable solvent (e.g., dimethylformamide) and reacted with a pre-activated DOTA derivative, such as DOTA-tris(t-Bu ester). The reaction is typically carried out at room temperature.[1]
-
Deprotection: The t-butyl protecting groups on the DOTA moiety are removed using a strong acid, such as trifluoroacetic acid (TFA).[1]
-
Purification: The final this compound conjugate is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Quality Control: The identity and purity of the final product are confirmed by mass spectrometry and analytical RP-HPLC.[1]
Radiolabeling of this compound
The following is a general protocol for radiolabeling this compound with Gallium-68. Similar principles apply for other radiometals, with adjustments in temperature, pH, and incubation time.
Protocol:
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: The pH of the 68Ga eluate is adjusted to 3.5-4.5 using a sodium acetate (B1210297) buffer.
-
Reaction: this compound (typically 10-50 µg) is added to the buffered 68Ga solution.
-
Incubation: The reaction mixture is heated at 95-100°C for 5-15 minutes.[7]
-
Quality Control: The radiochemical purity of the final product (68Ga-DOTA-NAPamide) is determined by radio-HPLC or thin-layer chromatography (TLC). A radiochemical purity of >95% is generally required for in vivo studies.[2]
In Vitro Cell Binding Assay
This protocol describes a competitive binding assay to determine the IC50 value of this compound for the MC1R.
Protocol:
-
Cell Culture: B16F1 melanoma cells, which are known to express MC1R, are cultured to near confluence in appropriate cell culture flasks.[1]
-
Cell Plating: The cells are harvested and seeded into 24-well plates at a density of approximately 105 cells per well and allowed to attach overnight.
-
Competition Assay: The cell monolayers are washed and then incubated with a constant concentration of a radiolabeled MC1R ligand (e.g., 125I-NDP-MSH) and increasing concentrations of the non-labeled competitor (this compound).[1]
-
Incubation: The plates are incubated for 1-2 hours at 37°C.
-
Washing and Lysis: After incubation, the cells are washed to remove unbound radioactivity and then lysed.
-
Counting: The radioactivity in the cell lysates is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value.[1]
In Vivo Biodistribution Studies in Animal Models
This protocol outlines the procedure for assessing the biodistribution of radiolabeled this compound in tumor-bearing mice.
Protocol:
-
Animal Model: B16F1 melanoma cells are subcutaneously inoculated into the flank of immunodeficient mice (e.g., C57BL/6). The tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).[1][2]
-
Radiotracer Injection: A known amount of the radiolabeled this compound (e.g., 1-5 MBq) is injected intravenously into the tail vein of the tumor-bearing mice.[6]
-
Biodistribution Time Points: At predefined time points (e.g., 1, 4, 24, and 48 hours post-injection), cohorts of mice are euthanized.[1]
-
Organ Harvesting: Blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and placed in counting tubes.
-
Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter, along with standards of the injected dose.
-
Data Calculation: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Concluding Remarks
The early preclinical studies of this compound have robustly demonstrated its potential as a high-affinity and specific agent for targeting MC1R-expressing melanoma. The favorable in vitro binding and in vivo biodistribution profiles, characterized by high tumor uptake and clearance from non-target tissues, have paved the way for its further development. The versatility of the DOTA chelator allows for labeling with a range of radionuclides, positioning this compound as a promising platform for both diagnostic imaging and targeted radionuclide therapy of melanoma. Further clinical translation of this agent is warranted based on this strong preclinical foundation.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. benchchem.com [benchchem.com]
- 5. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
DOTA-NAPamide: A Theranostic Approach for Melanoma Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
DOTA-NAPamide is a promising radiopharmaceutical agent with significant potential for the diagnosis and treatment of melanoma. This guide provides a comprehensive overview of its preclinical development, mechanism of action, and potential clinical applications in oncology. This compound is an analog of the alpha-melanocyte-stimulating hormone (α-MSH) that has been conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This allows for the labeling of this compound with a variety of radiometals for both imaging (theranostics) and therapeutic purposes.[1][2] The primary target of this compound is the melanocortin-1 receptor (MC1-R), which is overexpressed in the majority of malignant melanomas.[3][4]
Mechanism of Action: Targeting the Melanocortin-1 Receptor
This compound exerts its tumor-targeting effects by binding with high affinity to the MC1-R.[5][6] The MC1-R is a G-protein coupled receptor primarily involved in regulating skin pigmentation. In melanoma cells, its overexpression provides a specific target for directed therapies. Upon binding of this compound, the receptor-ligand complex is internalized by the melanoma cells.[5] This receptor-mediated endocytosis allows for the accumulation of the radiolabeled compound within the tumor, forming the basis for both imaging and targeted radionuclide therapy.
Below is a diagram illustrating the signaling pathway initiated by the binding of this compound to the MC1-R.
Caption: Signaling pathway of this compound upon binding to the MC1-R.
Preclinical Data
Numerous preclinical studies have demonstrated the potential of this compound for melanoma imaging and therapy. These studies have evaluated its binding affinity, cellular uptake, and biodistribution using various radiolabeling strategies.
Quantitative Data Summary
| Parameter | Radiotracer | Cell Line / Animal Model | Value | Reference |
| MC1-R Binding Potency (IC50) | This compound | B16F1 cells | ~7-fold higher than DOTA-MSHoct | [5] |
| In Vitro Cell Uptake | ⁶⁸Ga-DOTA-NAPamide | B16-F10 (MC1-R positive) | Significantly higher than A375 (MC1-R negative) | [3] |
| ⁴⁴Sc-DOTA-NAPamide | B16-F10 (MC1-R positive) | Significantly higher than A375 (MC1-R negative) | [3] | |
| Tumor Uptake (in vivo) | ⁶⁸Ga-DOTA-NAPamide | B16-F10 tumor-bearing mice | SUVmean: 0.38 ± 0.02 | [3] |
| ⁴⁴Sc-DOTA-NAPamide | B16-F10 tumor-bearing mice | SUVmean: 0.52 ± 0.13 | [3] | |
| Purified ⁶⁸Ga-DOTA-NAPamide | B16/F1 melanoma xenograft | 7.0% IA/g | [4] | |
| Non-purified ⁶⁸Ga-DOTA-NAPamide | B16/F1 melanoma xenograft | 0.78% IA/g | [4] | |
| ¹¹¹In-DOTA-NAPamide | B16F1 melanoma-bearing mice | Higher than ¹¹¹In-DOTA-MSHoct | [5] | |
| ⁶⁷Ga-DOTA-NAPamide | B16F1 melanoma-bearing mice | Higher than ¹¹¹In-DOTA-MSHoct | [5] | |
| [⁶⁸Ga]Ga-DOTA-IPB-NAPamide | B16F10 tumor-bearing mice | 5.06 ± 1.08 %ID/g | [2] | |
| [²⁰⁵/²⁰⁶Bi]Bi-DOTA-IPB-NAPamide | B16F10 tumor-bearing mice | 4.50 ± 0.98 %ID/g | [2] | |
| Tumor-to-Muscle Ratio | ⁶⁸Ga-DOTA-NAPamide | B16-F10 tumor-bearing mice | ~15-fold higher than in A375 tumors | [3] |
| ⁴⁴Sc-DOTA-NAPamide | B16-F10 tumor-bearing mice | ~15-fold higher than in A375 tumors | [3] | |
| Tumor-to-Kidney Ratio (AUC 4-48h) | ¹¹¹In-DOTA-NAPamide | B16F1 melanoma-bearing mice | 4.6 times greater than ¹¹¹In-DOTA-MSHoct | [5] |
| ⁶⁷Ga-DOTA-NAPamide | B16F1 melanoma-bearing mice | 7.5 times greater than ¹¹¹In-DOTA-MSHoct | [5] |
Experimental Protocols
Radiolabeling of this compound with Gallium-68
A standard clinical protocol for labeling DOTA-conjugated peptides with ⁶⁸Ga is typically employed.[4]
-
Elution of ⁶⁸Ga: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using sterile, ultrapure 0.1 M HCl.
-
Reaction Mixture: The this compound peptide is dissolved in a reaction buffer (e.g., sodium acetate/HCl buffer, pH 4.0-4.5).
-
Labeling Reaction: The ⁶⁸Ga eluate is added to the peptide solution. The reaction mixture is heated at 95°C for 15 minutes.[4]
-
Quality Control: The radiochemical purity of the final product is determined by radio-HPLC or radio-TLC. A radiochemical purity of >95% is generally considered acceptable for preclinical and clinical use.
The following diagram outlines the general workflow for radiolabeling and quality control.
Caption: General workflow for ⁶⁸Ga-labeling of this compound.
In Vivo Biodistribution Studies in Tumor-Bearing Mice
-
Animal Model: Nude mice are subcutaneously inoculated with MC1-R positive (e.g., B16/F1 or B16-F10) and/or MC1-R negative (e.g., A375) melanoma cells.[3][4] Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
-
Radiotracer Injection: A defined amount of the radiolabeled this compound (e.g., 5 MBq) is injected intravenously via the tail vein.[4]
-
Biodistribution: At specific time points post-injection (e.g., 1 hour), the mice are euthanized. Organs of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Potential Clinical Applications in Oncology
The unique properties of this compound open up several potential clinical applications in the management of melanoma.
Diagnostic Imaging (PET/CT and SPECT/CT)
When labeled with positron-emitting (e.g., ⁶⁸Ga, ⁴⁴Sc) or gamma-emitting (e.g., ¹¹¹In, ⁶⁷Ga) radionuclides, this compound can be used for non-invasive imaging of melanoma.[3][5] This can aid in:
-
Primary tumor diagnosis and staging: Accurately delineating the extent of the primary tumor.
-
Detection of metastases: Identifying regional and distant metastatic disease, which is crucial for treatment planning.[5]
-
Monitoring treatment response: Assessing the effectiveness of therapies by visualizing changes in tumor burden.
Peptide Receptor Radionuclide Therapy (PRRT)
By chelating therapeutic radionuclides such as Lutetium-177 (¹⁷⁷Lu) or Bismuth-213 (²¹³Bi), this compound can be used for Peptide Receptor Radionuclide Therapy (PRRT).[2] This "theranostic" approach allows for the targeted delivery of cytotoxic radiation directly to melanoma cells, minimizing damage to surrounding healthy tissues.[1][7] The principle of PRRT is to use the same targeting molecule for both diagnosis and therapy, ensuring that the therapeutic agent will accumulate in the tumors identified by the initial diagnostic scan.
The following diagram illustrates the logical relationship in a theranostic approach.
Caption: The theranostic concept using this compound.
Future Directions and Conclusion
This compound represents a highly promising agent for the personalized management of melanoma. Its high affinity and specificity for the MC1-R, coupled with the versatility of the DOTA chelator, make it an ideal candidate for a theranostic approach. Further research is warranted to optimize the therapeutic efficacy of this compound-based PRRT, potentially through the investigation of novel therapeutic radionuclides and combination therapies. Clinical trials are needed to translate the promising preclinical findings into tangible benefits for patients with melanoma.[5] The development of this compound underscores the growing importance of targeted radionuclide therapies in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 7. Theranostics - a sure cure for cancer after 100 years? - PMC [pmc.ncbi.nlm.nih.gov]
DOTA-NAPamide for Non-Invasive Melanoma Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rising incidence of malignant melanoma necessitates the development of sensitive and specific diagnostic tools for early detection and staging. DOTA-NAPamide, a radiolabeled peptide analog of α-melanocyte-stimulating hormone (α-MSH), has emerged as a promising agent for the non-invasive detection of melanoma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its synthesis, radiolabeling, and evaluation. The information presented herein is intended to support researchers and drug development professionals in the advancement of this and similar targeted radiopharmaceuticals.
Core Principles and Mechanism of Action
This compound leverages the overexpression of the melanocortin-1 receptor (MC1R) on the surface of most melanoma cells, both melanotic and amelanotic.[1][2] The NAPamide portion of the molecule is a synthetic analog of α-MSH, specifically [Nle4,Asp5,D-Phe7]-α-MSH4–11, which binds with high affinity to MC1R.[1][2] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is conjugated to the C-terminus of NAPamide, allowing for stable chelation of various radiometals for imaging (e.g., Gallium-68, Indium-111) and potentially therapeutic applications.[1] Upon systemic administration, radiolabeled this compound circulates and preferentially binds to MC1R-expressing melanoma cells, enabling their visualization through non-invasive imaging techniques like Positron Emission Tomography (PET).[1][3]
Quantitative Data Presentation
The efficacy of this compound as a melanoma imaging agent is supported by extensive preclinical data. The following tables summarize key quantitative findings from various studies.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Cell Line | IC50 (nM) | Ki (nM) | KD (nM) | Reference(s) |
| This compound | B16F1 | ~1.5 | 0.37 | 0.66 | [1][4] |
| Ga-DOTA-NAPamide | B16F1 | - | 0.40 | - | [4] |
| DOTA-MSHoct | B16F1 | ~10.1 | - | - | [1] |
| α-MSH | B16F1 | ~0.2 | - | - | [1] |
Table 2: Radiolabeling and Purity
| Radiotracer | Specific Activity | Radiochemical Purity | Reference(s) |
| 68Ga-DOTA-NAPamide | ~19 GBq/µmol | >99% | [3] |
| 44Sc-DOTA-NAPamide | ~19 GBq/µmol | >99% | [3] |
| 68Ga-DOTA-NAPamide (purified) | >10,000-fold higher molar activity | >95% | [4][5] |
Table 3: In Vivo Tumor Uptake in B16F10/B16F1 Melanoma Models
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | SUVmean | Reference(s) |
| 67Ga-DOTA-NAPamide | 4 h | ~15 | - | [1] |
| 111In-DOTA-NAPamide | 4 h | ~12 | - | [1] |
| 68Ga-DOTA-NAPamide | 1 h | 7.0 ± 1.7 | - | [4] |
| 68Ga-DOTA-NAPamide | 60 min | - | 0.38 ± 0.02 | [3] |
| 44Sc-DOTA-NAPamide | 60 min | - | 0.52 ± 0.13 | [3] |
| 64Cu-DOTA-NAPamide | 2 h | 4.63 ± 0.45 | - | [2] |
| 177Lu-DOTA-NAPamide | 24 h | ~2.5 | - | [6] |
| 68Ga-DOTA-IPB-NAPamide | 90 min | 5.06 ± 1.08 | - | [7] |
Table 4: Biodistribution and Targeting Ratios (4h post-injection of 67Ga-DOTA-NAPamide)
| Organ | Uptake (%ID/g) | Tumor-to-Organ Ratio | Reference(s) |
| Tumor | ~15 | - | [1] |
| Blood | ~0.5 | ~30:1 | [1] |
| Kidney | ~5 | ~3:1 | [1] |
| Liver | ~0.3 | ~50:1 | [1] |
| Muscle | ~0.2 | ~75:1 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of this technology. The following sections outline key experimental protocols.
Synthesis of this compound
The synthesis involves solid-phase peptide synthesis of the NAPamide fragment followed by conjugation with the DOTA chelator.
-
Peptide Synthesis : The NAPamide peptide ([Nle4,Asp5,D-Phe7]-α-MSH4–11) is synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis.[1]
-
DOTA Conjugation : The DOTA chelator is conjugated to the C-terminal end of the peptide via the ε-amino group of the Lys11 residue.[1]
-
Purification : The final product, this compound, is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
-
Characterization : The molecular weight of the purified product is confirmed using mass spectrometry.[1]
Radiolabeling of this compound with Gallium-68
This protocol describes a typical automated cassette-based labeling procedure.
-
Elution : 68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.[4]
-
Buffering : An aliquot of this compound (e.g., 50 µg in a DMSO/water solution) is mixed with a suitable buffer, such as 0.1 M HEPES (pH 7), in a reaction vessel.[4]
-
Reaction : The 68Ga eluate is added to the peptide-buffer mixture. The reaction is heated to 95°C for 500 seconds.[4]
-
Cooling and Formulation : The reaction is cooled with saline.[4]
-
(Optional but Recommended) HPLC Purification : For high molar activity, the radiolabeled product is purified via RP-HPLC to separate it from unlabeled this compound. This has been shown to increase tumor uptake by over 8-fold.[4][5][8]
-
Quality Control : Radiochemical purity is assessed using methods like thin-layer chromatography or radio-HPLC.
In Vitro MC1R Binding Assay
Competitive binding assays are used to determine the affinity of this compound for MC1R.
-
Cell Seeding : B16F1 melanoma cells are seeded in a multi-well plate (e.g., 40,000 cells/well in a 96-well plate).[4]
-
Competition : Cells are incubated with a constant concentration of a radiolabeled competitor ligand (e.g., 125I-NDP-MSH) and increasing concentrations of the non-radioactive test peptide (this compound).[4]
-
Incubation : The incubation is carried out for 30 minutes at 37°C in a binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA).[4]
-
Washing : Cells are washed multiple times with a cold washing buffer to remove unbound radioactivity.[4]
-
Lysis and Counting : Cells are lysed (e.g., with 1 N NaOH), and the radioactivity in the lysate is measured using a gamma counter.[4]
-
Data Analysis : The data is used to generate a concentration-response curve and calculate the IC50 value.
In Vivo Biodistribution and PET Imaging
These studies evaluate the tumor-targeting capabilities and pharmacokinetic profile of the radiotracer in a living system.
-
Animal Model : Melanoma-bearing mice (e.g., B16F1 xenografts in nude mice) are used.[1][4]
-
Injection : A defined amount of the radiolabeled this compound (e.g., 5-15 MBq) is injected intravenously.[1][4]
-
PET Imaging : At various time points (e.g., 0.5 to 3 hours post-injection), mice are anesthetized and imaged using a small-animal PET scanner. Emission and transmission scans are acquired for image reconstruction and attenuation correction.[1]
-
Ex Vivo Biodistribution : After the final imaging time point, animals are euthanized. Tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.[1]
-
Data Calculation : The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
Logical Framework for Clinical Translation
The successful preclinical data for this compound provides a strong rationale for its clinical development.
Conclusion and Future Directions
This compound has demonstrated exceptional promise as a specific, high-affinity radiopharmaceutical for the non-invasive detection of MC1R-positive melanoma. Its favorable biodistribution profile, characterized by high tumor uptake and relatively low retention in non-target organs except for the kidneys, positions it as a superior candidate compared to earlier α-MSH analogs.[1] Future research should focus on strategies to reduce renal uptake, such as co-injection with amino acids like L-lysine, which has been shown to decrease kidney retention by 64% without affecting tumor uptake.[1] Furthermore, the versatile DOTA chelator opens avenues for labeling with therapeutic radionuclides, paving the way for a theranostic approach to melanoma management. Continued investigation and clinical trials are warranted to fully realize the potential of this compound in improving outcomes for melanoma patients.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | bioRxiv [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
The Theranostic Potential of DOTA-NAPamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DOTA-NAPamide has emerged as a promising peptide-based radiopharmaceutical with significant theranostic potential, primarily targeting the melanocortin-1 receptor (MC1R) overexpressed in melanoma. This technical guide provides an in-depth overview of this compound, consolidating key data on its synthesis, radiolabeling, and preclinical evaluation. Detailed experimental protocols are provided to facilitate the replication and advancement of research in this area. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of its mechanism of action and application.
Introduction
The theranostic paradigm in nuclear medicine, which combines diagnostic imaging and targeted radionuclide therapy, has revolutionized personalized oncology.[1][2] The principle lies in using a single targeting molecule labeled with either a diagnostic or a therapeutic radionuclide. This approach allows for patient stratification, dosimetry calculations, and real-time monitoring of therapeutic response. The gastrin-releasing peptide receptor (GRPR) and the prostate-specific membrane antigen (PSMA) are well-established targets for theranostics in prostate cancer.[3][4][5][6] Similarly, the melanocortin-1 receptor (MC1R), overexpressed in melanoma cells, presents a valuable target for this strategy.[7][8]
This compound, an analog of the alpha-melanocyte-stimulating hormone (α-MSH), has been developed as a high-affinity ligand for MC1R.[7][9][10] Its conjugation with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) enables stable chelation of a variety of radiometals, making it a versatile agent for both imaging and therapy.[10][11] This guide will explore the core aspects of this compound as a theranostic agent.
Core Data Summary
In Vitro Binding Affinity
The binding affinity of this compound to the MC1R has been characterized in competitive binding assays.
| Compound | Cell Line | Assay Type | Ki (nM) | KD (nM) |
| This compound | B16/F1 | Competitive Radioligand Binding | 0.37 (95% CI 0.24, 0.57) | 0.66 (95% CI 0.328, 0.992) |
Table 1: In vitro binding affinity of this compound to MC1R-expressing B16/F1 melanoma cells.[12]
Radiolabeling Performance
This compound has been successfully labeled with a range of diagnostic and therapeutic radionuclides.
| Radionuclide | Labeling Conditions | Radiochemical Purity (%) | Specific Activity (GBq/µmol) |
| 68Ga | 95°C, 15 min | >99 | ~19 |
| 44Sc | Not specified | >99 | ~19 |
| 111In | Not specified | Not specified | Not specified |
| 67Ga | Not specified | Not specified | Not specified |
| 177Lu | Not specified | >98 | Not specified |
| 205/206Bi | Not specified | >98 | Not specified |
Table 2: Summary of radiolabeling performance for this compound with various radionuclides.[9][13]
In Vivo Tumor Uptake and Biodistribution
Preclinical studies in melanoma-bearing mouse models have demonstrated the in vivo performance of radiolabeled this compound.
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| 68Ga-DOTA-NAPamide (purified) | B16/F1 xenograft | 1 h | 7.0 ± 1.7 | Not specified |
| 68Ga-DOTA-NAPamide (non-purified) | B16/F1 xenograft | 1 h | 0.78 ± 0.55 | Not specified |
| 68Ga-DOTA-NAPamide | B16-F10 | 60 min | 0.38 ± 0.02 (SUVmean) | Not specified |
| 44Sc-DOTA-NAPamide | B16-F10 | 60 min | 0.52 ± 0.13 (SUVmean) | Not specified |
| 111In-DOTA-NAPamide | B16F1 | 4 h | ~5 | ~0.1 |
| 67Ga-DOTA-NAPamide | B16F1 | 4 h | ~6 | ~0.2 |
| [177Lu]Lu-DOTA-NAPamide | B16F10 | 24 h | Not specified | Not specified |
| [68Ga]Ga-DOTA-IPB-NAPamide | B16F10 | 90 min | 5.06 ± 1.08 | Not specified |
| [205/206Bi]Bi-DOTA-IPB-NAPamide | B16F10 | 90 min | 4.50 ± 0.98 | Not specified |
Table 3: In vivo tumor uptake and biodistribution of radiolabeled this compound in melanoma models.[7][9][12][13][14]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves solid-phase peptide synthesis of the NAPamide peptide ([Nle4,Asp5,D-Phe7]--MSH4–11) followed by conjugation with the DOTA chelator.[7] A detailed protocol for the synthesis of a modified DOTA-IPB-NAPamide is available, which can be adapted.[15]
Radiolabeling of this compound with 68Ga
A standard clinical protocol for 68Ga labeling of DOTA-conjugated peptides can be employed.[16][17]
Materials:
-
This compound peptide
-
68Ge/68Ga generator
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Heating block
-
C18 Sep-Pak cartridge
-
Saline
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator with 0.1 M HCl.
-
Add the 68GaCl3 eluate to a solution of this compound in sodium acetate buffer.
-
Incubate the reaction mixture at 95°C for 15 minutes.[16][17]
-
After incubation, the reaction mixture can be purified using a C18 Sep-Pak cartridge to remove unlabeled peptide and free 68Ga.[7]
-
Elute the purified 68Ga-DOTA-NAPamide from the cartridge with ethanol and dilute with saline for injection.
-
Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.
In Vitro Cell Binding Assay
Competitive binding assays are used to determine the binding affinity of this compound for the MC1R.[16]
Materials:
-
B16/F1 melanoma cells (MC1R-positive)
-
Binding buffer (e.g., 50 mM HEPES pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.5% BSA)
-
125I-labeled NDP-MSH (radioligand)
-
Unlabeled this compound (competitor)
-
Gamma counter
Procedure:
-
Seed B16/F1 cells in a 96-well plate.
-
Add a constant concentration of 125I-NDP-MSH and increasing concentrations of unlabeled this compound to the wells.
-
Incubate at 37°C for 30 minutes.
-
Wash the cells to remove unbound radioactivity.
-
Lyse the cells and measure the bound radioactivity using a gamma counter.
-
Calculate the IC50 value from the competition curve and determine the Ki value using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies
Animal models are essential for evaluating the in vivo behavior of radiolabeled this compound.[18]
Materials:
-
Tumor-bearing mice (e.g., nude mice with B16/F1 xenografts)
-
Radiolabeled this compound
-
Anesthesia
-
Gamma counter
Procedure:
-
Inject a known amount of radiolabeled this compound intravenously into the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.
-
Dissect major organs and the tumor.
-
Weigh the tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Theranostic Workflow of this compound
Caption: Theranostic workflow of this compound for melanoma management.
This compound Binding to MC1R and Subsequent Cellular Events
Caption: this compound binding to MC1R and downstream signaling.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Future Directions
The preclinical data for this compound are compelling, particularly for melanoma imaging. However, several areas warrant further investigation to fully realize its theranostic potential.
-
Therapeutic Efficacy Studies: While labeling with therapeutic isotopes like 177Lu has been demonstrated, comprehensive studies evaluating the therapeutic efficacy, including dose-response relationships and long-term survival benefits, are needed.
-
Dosimetry: Detailed dosimetry studies are crucial to determine the radiation-absorbed doses to the tumor and critical organs, which will inform the safety and efficacy of therapeutic applications.
-
Pharmacokinetic Optimization: Efforts to improve the pharmacokinetic profile, such as the incorporation of albumin-binding moieties to enhance circulation time and tumor uptake, should be further explored.[13][14]
-
Clinical Translation: The promising preclinical results highlight the need for clinical trials to evaluate the safety, pharmacokinetics, and diagnostic/therapeutic efficacy of this compound in melanoma patients.
Conclusion
This compound stands out as a versatile and potent theranostic agent for MC1R-expressing tumors, most notably melanoma. Its high binding affinity, coupled with the ability to be labeled with a wide array of radionuclides, provides a strong foundation for its use in both diagnostic imaging and targeted radionuclide therapy. The data and protocols presented in this guide aim to equip researchers with the necessary information to further investigate and advance the clinical translation of this promising radiopharmaceutical.
References
- 1. GRPr Theranostics: Current Status of Imaging and Therapy using GRPr Targeting Radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.eur.nl [pure.eur.nl]
- 3. Radiopharmaceuticals Targeting Gastrin-Releasing Peptide Receptor for Diagnosis and Therapy of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. thno.org [thno.org]
- 6. Towards Personalized Treatment of Prostate Cancer: PSMA I&T, a Promising Prostate-Specific Membrane Antigen-Targeted Theranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Theranostic Radiotracers for Melanoma Imaging and Therapy: A Comparative Study of Subcutaneous and Intradermal Tumor Models Using DOTA-Re-CCMSH Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevating theranostics: The emergence and promise of radiopharmaceutical cell-targeting heterodimers in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 17. biorxiv.org [biorxiv.org]
- 18. In Vivo Evaluation Program | Frederick National Laboratory [frederick.cancer.gov]
An In-depth Technical Guide to the Fundamental Principles of DOTA-NAPamide Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental principles underlying the radiolabeling of DOTA-NAPamide, a promising peptide-based radiopharmaceutical for the imaging and therapy of melanoma. This document details the chemistry of this compound, its interaction with the Melanocortin 1 Receptor (MC1R), and step-by-step protocols for its radiolabeling with various medically relevant radionuclides. Quantitative data on radiolabeling efficiency, receptor binding affinity, and in vivo biodistribution are summarized in structured tables for comparative analysis. Furthermore, this guide presents key signaling pathways and experimental workflows in the form of detailed diagrams to facilitate a deeper understanding of the underlying biological and chemical processes.
Introduction
Melanoma, a highly aggressive form of skin cancer, poses a significant public health challenge. The overexpression of the Melanocortin 1 Receptor (MC1R) on the surface of melanoma cells presents a unique molecular target for diagnostic imaging and targeted radionuclide therapy. This compound, a conjugate of the chelating agent 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the α-melanocyte-stimulating hormone (α-MSH) analog NAPamide, has emerged as a potent radiopharmaceutical for targeting MC1R-expressing tumors. The DOTA moiety serves as a versatile platform for chelating a variety of diagnostic and therapeutic radiometals, enabling a theranostic approach to melanoma management.
The this compound Construct
This compound is a synthetic peptide conjugate. The NAPamide portion, an analog of α-MSH, is responsible for the specific binding to MC1R. The DOTA chelator is covalently linked to the NAPamide peptide, providing a stable coordination site for radiometals. This design allows for the development of radiolabeled this compound with high specificity and affinity for melanoma cells. The incorporation of different radiometals allows for its use in various nuclear medicine applications, including Positron Emission Tomography (PET), Single Photon Emission Computed Tomography (SPECT), and targeted radionuclide therapy.
The Molecular Target: Melanocortin 1 Receptor (MC1R) Signaling Pathway
This compound exerts its targeting effect by binding to the MC1R, a G-protein coupled receptor predominantly expressed on melanocytes and melanoma cells.[1][2] Upon binding of an agonist like NAPamide, MC1R activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1] This, in turn, activates Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then translocates to the nucleus and promotes the transcription of genes involved in melanogenesis and cell differentiation. Understanding this pathway is crucial for appreciating the molecular basis of this compound's tumor-targeting capabilities.
Experimental Protocols
Synthesis of this compound Precursor
The synthesis of the this compound precursor is a critical first step. A representative solid-phase peptide synthesis (SPPS) protocol is outlined below.[3][4]
Materials:
-
Rink-amide resin
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Piperidine (B6355638) in DMF
-
DOTA-tris(tBu)ester
-
TFA (Trifluoroacetic acid) cleavage cocktail (e.g., TFA/TIS/H2O)
Protocol:
-
Resin Swelling: Swell the Rink-amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the NAPamide sequence using HBTU and DIPEA as coupling reagents in DMF.
-
DOTA Conjugation: After the final amino acid coupling and Fmoc deprotection, couple DOTA-tris(tBu)ester to the N-terminus of the peptide.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a TFA cleavage cocktail.
-
Purification: Purify the crude this compound peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: Lyophilize the purified peptide to obtain a white powder.
-
Characterization: Confirm the identity and purity of the this compound precursor using mass spectrometry and analytical HPLC.
Radiolabeling of this compound
The following sections provide detailed protocols for radiolabeling this compound with Gallium-68 and Lutetium-177.
Materials:
-
68Ge/68Ga generator
-
This compound precursor
-
Sodium acetate (B1210297) buffer (pH 4.0-5.0)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Sterile filters (0.22 µm)
Protocol:
-
Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
Reaction Mixture Preparation: In a sterile reaction vial, add the this compound precursor dissolved in sterile water. Add sodium acetate buffer to adjust the pH to 4.0-5.0.
-
Radiolabeling Reaction: Add the 68GaCl3 eluate to the reaction vial. Heat the mixture at 95°C for 5-15 minutes.[5]
-
Purification: After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge. Wash the cartridge with sterile water to remove unreacted 68Ga. Elute the [68Ga]Ga-DOTA-NAPamide with ethanol.
-
Formulation: Evaporate the ethanol and reconstitute the final product in a suitable buffer for injection (e.g., saline).
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC.
Materials:
-
[177Lu]LuCl3 solution
-
This compound precursor
-
Ammonium acetate or sodium acetate buffer (pH 4.5-5.5)
-
Gentisic acid/ascorbic acid (as radioprotectants)
-
Sterile water for injection
-
C18 Sep-Pak cartridge
-
Ethanol
-
Sterile filters (0.22 µm)
Protocol:
-
Reaction Mixture Preparation: In a sterile reaction vial, dissolve the this compound precursor and radioprotectants in the chosen buffer.
-
Radiolabeling Reaction: Add the [177Lu]LuCl3 solution to the reaction vial. Heat the mixture at 95-100°C for 15-30 minutes.
-
Purification: Purify the reaction mixture using a C18 Sep-Pak cartridge as described for 68Ga labeling.
-
Formulation: Formulate the final product in a suitable buffer for injection.
-
Quality Control: Assess the radiochemical purity by radio-TLC or radio-HPLC.
Quantitative Data Summary
Receptor Binding Affinity
The binding affinity of this compound and its radiolabeled counterparts to the MC1R is a critical determinant of its in vivo targeting efficacy.
| Compound | Cell Line | Ki (nM) | Reference |
| This compound | B16/F1 | 0.37 | [6] |
| Ga-DOTA-NAPamide | B16/F1 | 0.43 | [6] |
Radiolabeling Efficiency and Purity
High radiochemical yield and purity are essential for the clinical translation of radiopharmaceuticals.
| Radionuclide | Precursor Amount | Reaction Conditions | Radiochemical Purity | Reference |
| 68Ga | 20 µg | 95°C, 15 min | >98% | [4] |
| 177Lu | - | 95°C, 15 min | >98% | [4] |
| 205/206Bi | 50 µg | 95°C, 10 min | >98% | [4] |
| 44Sc | - | - | >99% | [7] |
In Vivo Biodistribution
The biodistribution profile of radiolabeled this compound provides insights into its tumor-targeting capabilities and clearance mechanisms. The following table summarizes the percentage of injected dose per gram of tissue (%ID/g) in key organs at a specific time point post-injection in a B16F10 melanoma mouse model.
| Radiopharmaceutical | Time p.i. | Tumor | Blood | Kidneys | Liver | Muscle | Reference |
| [68Ga]Ga-DOTA-NAPamide | 90 min | 1.18 ± 0.27 | 0.08 ± 0.02 | 1.95 ± 0.33 | 0.17 ± 0.03 | 0.07 ± 0.02 | [4] |
| [205/206Bi]Bi-DOTA-NAPamide | 90 min | 3.14 ± 0.32 | 0.12 ± 0.02 | 1.83 ± 0.21 | 0.26 ± 0.03 | 0.10 ± 0.01 | [4] |
| [177Lu]Lu-DOTA-NAPamide | 24 h | 2.01 ± 0.35 | 0.03 ± 0.01 | 0.61 ± 0.11 | 0.11 ± 0.02 | 0.03 ± 0.01 | [8] |
| [68Ga]Ga-DOTA-NAPamide (purified) | 1 h | 7.0 ± 1.7 | - | 3.0 ± 0.6 | - | - | [5][9] |
Conclusion
This compound represents a versatile and potent platform for the development of radiopharmaceuticals for melanoma imaging and therapy. Its high affinity for the MC1R, coupled with the favorable chelating properties of DOTA, allows for stable labeling with a range of radionuclides. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working in the field of nuclear oncology. Further optimization of the molecular structure and radiolabeling conditions may lead to even more effective agents for the personalized management of melanoma.
References
- 1. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
DOTA-NAPamide as a Probe for Melanocortin-1 Receptor (MC1R) Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of DOTA-NAPamide, a valuable molecular probe for the investigation of Melanocortin-1 Receptor (MC1R) expression. This document details the underlying biology of MC1R, the characteristics of the this compound probe, and detailed protocols for its synthesis, radiolabeling, and application in preclinical research models. Quantitative data from various studies are summarized for comparative analysis, and key experimental workflows and signaling pathways are visualized to facilitate understanding.
Introduction to MC1R and the this compound Probe
The Melanocortin-1 Receptor (MC1R) is a G protein-coupled receptor primarily expressed on the surface of melanocytes and is a key regulator of skin pigmentation.[1][2] Its expression is often upregulated in melanoma, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.[3] this compound is a potent and specific ligand for MC1R. It is an analog of the alpha-melanocyte-stimulating hormone (α-MSH).[4][5] The "NAPamide" portion of the molecule is responsible for its high-affinity binding to MC1R, while the "DOTA" chelator allows for the stable incorporation of various radiometals for imaging and therapeutic applications.[4]
The MC1R Signaling Pathway
Upon binding of an agonist like α-MSH or its analog NAPamide, MC1R activates a downstream signaling cascade, primarily through the Gs alpha subunit of its associated G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][6] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the CREB transcription factor. Activated CREB then promotes the transcription of genes involved in melanogenesis, such as tyrosinase.[6][7] This signaling pathway is crucial for the production of eumelanin, a dark pigment that protects the skin from UV radiation.[2][8]
References
- 1. A375 Cell Line - A Guide on Melanoma Research [cytion.com]
- 2. editxor.com [editxor.com]
- 3. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. mdpi.com [mdpi.com]
- 6. A375 Cell Line - Creative Biogene [creative-biogene.com]
- 7. Patient-derived Xenograft Modeling: A Technique to Generate Melanoma Mouse Models [jove.com]
- 8. The Melanoma Patient-Derived Xenograft (PDX) Model - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Imaging of Melanoma with DOTA-NAPamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of DOTA-NAPamide, a promising radiopharmaceutical for the molecular imaging of melanoma. By targeting the melanocortin type 1 receptor (MC1R), which is overexpressed in most melanomas, this compound offers a highly specific method for detecting primary tumors and metastases. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes to serve as a comprehensive resource for the scientific community.
Core Concepts: Targeting Melanoma with this compound
Melanoma, a highly aggressive form of skin cancer, frequently overexpresses the melanocortin type 1 receptor (MC1R).[1][2][3] This receptor, when activated by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), triggers a signaling cascade that leads to melanin (B1238610) production.[2][3] this compound is a synthetic analog of α-MSH, specifically a shortened version known as NAPamide ([Nle4,Asp5,D-Phe7]--MSH4–11), conjugated to the chelating agent DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][4][5] This DOTA cage allows for the stable incorporation of various radiometals, enabling non-invasive imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).[1][4][6]
The high affinity of this compound for MC1R makes it a highly selective probe for melanoma cells.[1][7] Preclinical studies have demonstrated its superiority over other radiolabeled α-MSH analogs, exhibiting higher tumor uptake and lower kidney retention, which is a critical factor for reducing radiation dose to non-target organs.[1][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound, providing a comparative overview of its performance.
Table 1: In Vitro MC1R Binding Affinity
| Compound | Cell Line | IC50 (nmol/L)* | Reference |
| α-MSH | B16F1 | 1.70 ± 0.28 | [1] |
| NAPamide | B16F1 | 0.27 ± 0.07 | [1] |
| DOTA-MSHoct | B16F1 | 9.21 ± 1.27 | [1] |
| This compound | B16F1 | 1.37 ± 0.35 | [1] |
| This compound | B16-F1 | 2.32 ± 0.80 | [8] |
| This compound | HBL | 3.09 ± 1.11 | [8] |
*IC50 values represent the concentration of the compound required to inhibit 50% of the binding of a radiolabeled standard ([125I]-NDP-MSH) to the MC1R. Lower values indicate higher binding affinity.
Table 2: In Vivo Biodistribution of Radiolabeled this compound in B16F1 Melanoma-Bearing Mice
| Radiotracer | Time Post-Injection | Tumor (%ID/g) | Kidney (%ID/g) | Liver (%ID/g) | Blood (%ID/g) | Tumor-to-Kidney Ratio | Reference |
| 111In-DOTA-NAPamide | 4 h | 12.0 ± 2.5 | 13.9 ± 1.8 | 0.4 ± 0.1 | 0.8 ± 0.2 | 0.86 | [1] |
| 24 h | 10.5 ± 1.5 | 8.9 ± 1.1 | 0.3 ± 0.1 | 0.1 ± 0.0 | 1.18 | [1] | |
| 48 h | 8.1 ± 1.1 | 6.2 ± 0.8 | 0.3 ± 0.1 | 0.1 ± 0.0 | 1.31 | [1] | |
| 67Ga-DOTA-NAPamide | 4 h | 11.2 ± 2.1 | 7.9 ± 1.4 | 0.5 ± 0.1 | 0.4 ± 0.1 | 1.42 | [1] |
| 24 h | 8.9 ± 1.3 | 4.1 ± 0.6 | 0.3 ± 0.1 | 0.1 ± 0.0 | 2.17 | [1] | |
| 48 h | 6.5 ± 0.9 | 2.8 ± 0.4 | 0.3 ± 0.1 | 0.1 ± 0.0 | 2.32 | [1] | |
| 64Cu-DOTA-NAPamide | 2 h | 4.63 ± 0.45 | - | - | - | - | [9] |
| 213Bi-DOTA-NAPamide | 90 min | 2.71 ± 0.15 | - | - | - | - | [10] |
*%ID/g = percentage of injected dose per gram of tissue.
Table 3: PET Imaging Data of Radiolabeled this compound in Melanoma Xenograft Models
| Radiotracer | Tumor Model | SUVmean | Tumor-to-Muscle Ratio | Reference |
| 68Ga-DOTA-NAPamide | B16-F10 | 0.38 ± 0.02 | ~15 | [7] |
| 44Sc-DOTA-NAPamide | B16-F10 | 0.52 ± 0.13 | ~15 | [7] |
| 68Ga-DOTA-NAPamide | A375 (MC1R-negative) | 0.04 ± 0.01 | - | [7] |
| 44Sc-DOTA-NAPamide | A375 (MC1R-negative) | 0.07 ± 0.01 | - | [7] |
*SUVmean = mean Standardized Uptake Value.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the development and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound is typically performed using solid-phase peptide synthesis (SPPS) followed by conjugation with the DOTA chelator.
-
Peptide Synthesis : The NAPamide peptide ([Nle4,Asp5,D-Phe7]--MSH4–11) is synthesized on a resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
DOTA Conjugation :
-
The deprotected peptide (4.5 µmol) is dissolved in a mixture of N,N-diisopropylethylamine (1.5 µL) and dimethylformamide (DMF; 100 µL).[1]
-
This solution is added to DOTA (4.5 µmol) that has been pre-activated for 10 minutes with O-[7-azabenzotriazole-1-yl]-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (5.4 µmol) in DMF (300 µL).[1]
-
The reaction mixture is incubated for 1 hour at room temperature.[1]
-
The peptide is precipitated in ice-cold diethyl ether.[1]
-
-
Deprotection and Purification :
-
The DOTA-conjugated peptide is deprotected using a cocktail of trifluoroacetic acid (TFA), thioanisole, water, and 1,2-ethanedithiol.[1]
-
The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[1]
-
The identity and purity of this compound are confirmed by mass spectrometry.[1] The expected molecular weight is approximately 1485.7 g/mol .[1]
-
Radiolabeling of this compound with Gallium-68 (68Ga)
-
Elution of 68Ga : 68Ga is eluted from a 68Ge/68Ga generator using 0.1 M HCl.[11]
-
Buffering : The 68GaCl3 eluate is buffered with sodium acetate (B1210297) to a pH of approximately 4.5.[12]
-
Labeling Reaction :
-
Purification : The radiolabeled peptide can be purified using a small reversed-phase cartridge (e.g., Sep-Pak C18) to remove unchelated 68Ga and other impurities.[1]
-
Quality Control : The radiochemical purity and specific activity are determined by radio-HPLC.[12][13]
In Vitro MC1R Binding Assay
-
Cell Culture : B16F1 melanoma cells, which are known to express MC1R, are cultured in appropriate media.
-
Competition Binding :
-
Cells are incubated with a constant concentration of a radiolabeled MC1R ligand (e.g., [125I]-NDP-MSH).
-
Increasing concentrations of the unlabeled competitor peptide (e.g., this compound, NAPamide, α-MSH) are added to the incubation mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Measurement : The amount of bound radioligand is measured using a gamma counter.
-
Data Analysis : The data is analyzed to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
In Vivo Biodistribution Studies
-
Animal Model : Melanoma-bearing mice are generated by subcutaneously injecting B16F1 melanoma cells into the flank of the mice.
-
Injection : A known amount of the radiolabeled this compound is injected intravenously into the tail vein of the mice.
-
Tissue Harvesting : At various time points (e.g., 4, 24, and 48 hours) post-injection, the mice are euthanized, and various organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected and weighed.[1]
-
Radioactivity Measurement : The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Calculation : The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
In Vivo PET Imaging
-
Animal Preparation : Tumor-bearing mice are anesthetized for the duration of the imaging procedure.
-
Radiotracer Injection : The radiolabeled this compound (e.g., 68Ga-DOTA-NAPamide) is administered intravenously.
-
Image Acquisition : Dynamic or static PET scans are acquired using a small-animal PET scanner.
-
Image Analysis : The PET images are reconstructed, and regions of interest (ROIs) are drawn over the tumor and other organs to quantify the radiotracer uptake, which is often expressed in Standardized Uptake Values (SUV).
Visualizations
The following diagrams illustrate the key pathways and workflows associated with this compound.
MC1R Signaling Pathway in Melanoma
Caption: MC1R signaling cascade initiated by this compound binding in melanoma cells.
This compound Synthesis and Radiolabeling Workflow
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Melanocortin 1 receptor (MC1R) expression as a marker of progression in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Malignant Melanoma and Melanocortin 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Receptor-Targeted Radiolabeled Peptides for Melanoma Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-Mediated Melanoma Targeting with Radiolabeled α-Melanocyte-Stimulating Hormone: Relevance of the Net Charge of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 11. In Vivo Imaging of Experimental Melanoma Tumors using the Novel Radiotracer 68Ga-NODAGA-Procainamide (PCA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Radiosynthesis of [⁶⁸Ga]Ga-DOTA-NAPamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
[⁶⁸Ga]Ga-DOTA-NAPamide is a promising radiopharmaceutical for Positron Emission Tomography (PET) imaging of melanocortin-1 receptor (MC1-R) positive melanoma. This alpha-melanocyte-stimulating hormone (α-MSH) analog, when labeled with Gallium-68 (⁶⁸Ga), demonstrates high specificity and sensitivity for melanoma cells overexpressing MC1-R, making it a valuable tool for non-invasive tumor detection and characterization.[1] This document provides a detailed protocol for the radiolabeling of DOTA-NAPamide with ⁶⁸Ga, including quality control procedures and expected outcomes based on preclinical studies.
Radiolabeling Protocol
The synthesis of [⁶⁸Ga]Ga-DOTA-NAPamide involves the chelation of the radionuclide ⁶⁸Ga by the DOTA moiety conjugated to the NAPamide peptide. A standard clinical protocol typically involves a high molar excess of the DOTA-conjugated peptide to achieve high ⁶⁸Ga complexation yields.[2][3]
Materials and Reagents
-
This compound precursor
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (1 M, pH 4.5)
-
Ascorbic acid solution (1.4%)
-
Hydrochloric acid (0.1 M)
-
Sodium chloride solution (5 M)
-
Cation exchange cartridge
-
C18 cartridge for solid-phase extraction (SPE)
-
Water for injection (WFI)
-
Sterile filters (0.22 µm)
Equipment
-
Automated synthesis module or lead-shielded hot cell
-
Heating module
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector
-
Instant Thin-Layer Chromatography (ITLC) scanner
-
pH meter or pH strips
-
Dose calibrator
Radiolabeling Procedure
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
⁶⁸Ga Purification and Concentration: The ⁶⁸Ga³⁺ from the generator eluate is trapped on a cation exchange cartridge. It is then eluted with an acidified 5 M NaCl solution directly into the reaction vessel containing the buffered this compound solution.[4]
-
Reaction Mixture Preparation: In a sterile reaction vial, combine the this compound precursor with 1 M sodium acetate buffer (pH 4.5) and 1.4% ascorbic acid solution to prevent radiolysis.[4]
-
Radiolabeling Reaction: Add the purified ⁶⁸Ga³⁺ to the reaction vial. Heat the mixture at 95°C for 15 minutes.[2] The pH for labeling DOTA-conjugated peptides should be maintained between 3 and 4.[4]
-
Purification of [⁶⁸Ga]Ga-DOTA-NAPamide: After the incubation period, the reaction mixture can be purified using a C18 cartridge to separate the radiolabeled peptide from unreacted ⁶⁸Ga and other impurities.
-
Formulation: Elute the purified [⁶⁸Ga]Ga-DOTA-NAPamide from the C18 cartridge with ethanol and formulate in a suitable buffer for injection, followed by sterile filtration.
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Parameters and Methods
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or pH strips | 4.0 - 8.0 |
| Radiochemical Purity (RCP) | HPLC, ITLC | ≥ 95% |
| Radionuclidic Purity | Gamma Spectroscopy | ⁶⁸Ge < 0.001% |
| Sterility | Sterility Test | Sterile |
| Bacterial Endotoxins | LAL Test | < 175 EU/V |
HPLC Method for Radiochemical Purity
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water and acetonitrile (B52724) (both containing 0.1% trifluoroacetic acid)
-
Detector: UV and radioactivity detector
Experimental Data
Preclinical studies have demonstrated the high affinity and specificity of [⁶⁸Ga]Ga-DOTA-NAPamide for MC1-R.
In Vitro and In Vivo Performance
| Parameter | Result | Reference |
| Radiochemical Purity | > 99% | [1] |
| Specific Activity | Approx. 19 GBq/µmol | [1] |
| In Vitro Binding | Significantly higher uptake in MC1-R positive (B16-F10) vs. negative (A375) melanoma cells. | [1] |
| In Vivo Tumor Uptake (SUVmean in B16-F10 tumors) | 0.38 ± 0.02 | [1] |
| In Vivo Tumor Uptake (SUVmean in A375 tumors) | 0.04 ± 0.01 | [1] |
| Tumor-to-Muscle Ratio (B16-F10) | Approx. 15-fold higher than in A375 tumors at 60 min post-injection. | [1] |
Studies have also highlighted that increasing the molar activity of [⁶⁸Ga]Ga-DOTA-NAPamide through HPLC purification significantly enhances tumor accumulation. A more than 8-fold increase in tumor uptake was observed with the purified product compared to the non-purified tracer.[2][5]
Signaling Pathway and Experimental Workflow
MC1-R Signaling Pathway
The binding of α-MSH analogs like NAPamide to the MC1-R on melanoma cells initiates a signaling cascade that can be exploited for targeted imaging.
Caption: Binding of [⁶⁸Ga]Ga-DOTA-NAPamide to MC1-R and subsequent internalization for PET imaging.
Experimental Workflow
The overall process from radiolabeling to quality control is a streamlined workflow designed for clinical and research applications.
Caption: Workflow for the synthesis and quality control of [⁶⁸Ga]Ga-DOTA-NAPamide.
References
- 1. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 68Ga-DOTA-NAPamide for Melanoma Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis, radiolabeling, and quality control of 68Ga-DOTA-NAPamide, a promising radiopharmaceutical for the imaging of melanoma. 68Ga-DOTA-NAPamide targets the melanocortin type 1 receptor (MC1R), which is overexpressed in most melanoma cells. This guide is intended for researchers, scientists, and drug development professionals working in the field of radiopharmaceutics and molecular imaging. Detailed experimental protocols for the synthesis of the DOTA-NAPamide precursor, its subsequent radiolabeling with Gallium-68, and rigorous quality control procedures are presented. Quantitative data is summarized in clear, tabular formats for easy reference. Additionally, visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the underlying biological signaling pathway.
Introduction
Melanoma, the most aggressive form of skin cancer, necessitates accurate and early detection for effective patient management. The melanocortin type 1 receptor (MC1R) presents an attractive molecular target for imaging, as it is overexpressed in the majority of melanoma tumors.[1] NAPamide, a synthetic analog of α-melanocyte-stimulating hormone (α-MSH), demonstrates high affinity for the MC1R.[2] Conjugation of NAPamide with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) allows for the stable incorporation of positron-emitting radionuclides like Gallium-68 (⁶⁸Ga).[3][4] The resulting radiotracer, 68Ga-DOTA-NAPamide, enables non-invasive visualization of melanoma lesions through Positron Emission Tomography (PET).
This guide details the complete process for producing 68Ga-DOTA-NAPamide, from the chemical synthesis of the precursor to the final quality control of the radiolabeled compound.
Experimental Protocols
Synthesis of this compound Precursor
This protocol describes the conjugation of the chelator DOTA to the NAPamide peptide. The NAPamide peptide ([Nle⁴,Asp⁵,D-Phe⁷]-α-MSH₄₋₁₁) can be synthesized using standard solid-phase peptide synthesis (SPPS) techniques or procured from a commercial vendor.
Materials and Reagents:
-
NAPamide peptide ([Nle⁴,Asp⁵,D-Phe⁷]-α-MSH₄₋₁₁)
-
DOTA-tris(tBu)ester
-
0-[7-azabenzotriazole-1-yl]-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethylether (ice-cold)
-
Trifluoroacetic acid (TFA)
-
Thioanisole
-
Water (deionized)
-
1,2-ethanedithiol
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Activation of DOTA: In a clean reaction vial, dissolve DOTA-tris(tBu)ester (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid groups of DOTA.
-
Coupling Reaction: Dissolve the deprotected NAPamide peptide (1 equivalent) in anhydrous DMF containing DIPEA (3 equivalents). Add this peptide solution to the activated DOTA solution.
-
Incubation: Allow the reaction mixture to stir at room temperature for 1 hour.[4]
-
Precipitation: Precipitate the DOTA-conjugated peptide by adding the reaction mixture dropwise to ice-cold diethylether.
-
Peptide Recovery: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with fresh ice-cold diethylether. Repeat the wash step twice.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Deprotection: To remove the tert-butyl protecting groups from the DOTA moiety, treat the dried peptide with a cleavage cocktail consisting of TFA/thioanisole/water/1,2-ethanedithiol (95:2.5:2.5:0.5 v/v/v/v).[4] Stir the mixture for 2-4 hours at room temperature.
-
Final Precipitation and Purification: Precipitate the deprotected this compound by adding ice-cold diethylether. Centrifuge to collect the product. Purify the crude this compound using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by analytical RP-HPLC and mass spectrometry. The expected molecular weight for this compound is approximately 1485.7 g/mol .[3]
Radiolabeling of this compound with ⁶⁸Ga
This section details the procedure for radiolabeling the this compound precursor with Gallium-68. ⁶⁸Ga is typically obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials and Reagents:
-
This compound precursor
-
⁶⁸GaCl₃ in 0.05 M HCl (eluted from a ⁶⁸Ge/⁶⁸Ga generator)
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5) or HEPES buffer (0.1 M, pH 7)
-
Sterile water for injection
-
Sep-Pak C18 light cartridge
-
Saline solution (0.9% NaCl)
-
Heating block or water bath
-
Radio-TLC or radio-HPLC system
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.05 M HCl to obtain ⁶⁸GaCl₃ solution.
-
Reaction Mixture Preparation: In a sterile reaction vial, add a specific amount of this compound stock solution (e.g., 20 µL of a 1 mg/mL solution, which is approximately 0.0125 µmol).[3] To this, add a buffering agent such as sodium acetate or HEPES buffer.[3][5] Finally, add the ⁶⁸GaCl₃ eluate (e.g., 400 µL containing 130–200 MBq).[3]
-
Labeling Reaction: Heat the reaction mixture at 95°C for 15 minutes.[3][4]
-
Purification of ⁶⁸Ga-DOTA-NAPamide:
-
Condition a Sep-Pak C18 light cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned Sep-Pak C18 cartridge.
-
Wash the cartridge with sterile water (5-10 mL) to remove any unreacted ⁶⁸Ga and other hydrophilic impurities.
-
Elute the purified ⁶⁸Ga-DOTA-NAPamide from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL).
-
Dilute the ethanolic solution with sterile saline for injection to a final ethanol concentration of less than 10%.
-
Quality Control of ⁶⁸Ga-DOTA-NAPamide
Rigorous quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.
Tests to be Performed:
-
Visual Inspection: The final product should be a clear, colorless solution, free of any particulate matter.
-
pH Measurement: The pH of the final formulation should be within a physiologically acceptable range (typically between 4.5 and 7.5).
-
Radiochemical Purity (RCP): This is a critical parameter to determine the percentage of ⁶⁸Ga that is successfully chelated by this compound. It can be assessed by:
-
Radio-Thin Layer Chromatography (Radio-TLC): Use appropriate stationary and mobile phases to separate ⁶⁸Ga-DOTA-NAPamide from free ⁶⁸Ga and colloidal ⁶⁸Ga.
-
Radio-High Performance Liquid Chromatography (Radio-HPLC): This method provides a more accurate determination of RCP and can identify other radiochemical impurities.[5]
-
-
Radionuclidic Purity: This test is performed to quantify the breakthrough of the parent radionuclide, ⁶⁸Ge, in the ⁶⁸Ga eluate. This can be measured using a gamma spectrometer. The acceptable limit for ⁶⁸Ge breakthrough is typically very low (e.g., <0.001%).
-
Sterility and Endotoxin Testing: These tests are mandatory for any product intended for human administration to ensure the absence of microbial contamination and pyrogens.
Data Presentation
The following tables summarize key quantitative data related to the synthesis and quality control of 68Ga-DOTA-NAPamide.
Table 1: Radiolabeling Reaction Conditions
| Parameter | Value | Reference |
| This compound Amount | 0.010 - 0.0125 µmol | [3] |
| ⁶⁸Ga Activity | 130 - 200 MBq | [3] |
| Buffer | 3 M NH₄OAc (pH 4) or 0.1 M HEPES (pH 7) | [3][5] |
| Reaction Temperature | 95 °C | [3][4] |
| Reaction Time | 15 min | [3][4] |
Table 2: Quality Control Specifications
| Parameter | Specification | Method | Reference |
| Appearance | Clear, colorless, free of particles | Visual Inspection | Standard Practice |
| pH | 4.5 - 7.5 | pH meter or pH strips | Standard Practice |
| Radiochemical Purity | > 98% | Radio-HPLC, Radio-TLC | [3] |
| ⁶⁸Ge Breakthrough | < 0.001% | Gamma Spectroscopy | [6] |
| Sterility | Sterile | Sterility Test | Standard Practice |
| Bacterial Endotoxins | < 175 EU/V | LAL Test | [6] |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and quality control of 68Ga-DOTA-NAPamide.
Caption: Experimental workflow for 68Ga-DOTA-NAPamide synthesis.
Melanocortin 1 Receptor (MC1R) Signaling Pathway
The binding of 68Ga-DOTA-NAPamide to MC1R on melanoma cells initiates a signaling cascade that is the basis for its targeting mechanism.
Caption: Simplified MC1R signaling pathway upon ligand binding.
Conclusion
This document provides a detailed and practical guide for the synthesis and quality control of 68Ga-DOTA-NAPamide. By following these protocols, researchers and professionals in the field of radiopharmaceutical development can reliably produce this valuable imaging agent for preclinical and potentially clinical investigations of melanoma. The provided tables and diagrams serve as quick references to streamline the experimental process and enhance understanding of the underlying principles. Adherence to rigorous quality control measures is paramount to ensure the production of a safe and effective radiopharmaceutical for PET imaging.
References
- 1. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Synthesis of tritium labeled Ac-[Nle4, D-Phe7]-alpha-MSH4-11-NH2: a superpotent melanotropin with prolonged biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved synthesis of DOTA tetraamide lanthanide(III) ligands: tool for increasing the repertoire of potential PARACEST contrast agents for MRI and/or fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo PET Imaging of Melanoma Using DOTA-NAPamide in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed protocols and application notes for the in vivo Positron Emission Tomography (PET) imaging of melanoma tumors in mice using DOTA-NAPamide. This compound is a promising radiopharmaceutical that targets the melanocortin 1 receptor (MC1R), which is overexpressed in most melanoma subtypes.[1][2] This makes it a valuable tool for non-invasive diagnosis, staging, and monitoring of melanoma. The protocols outlined below cover the synthesis and radiolabeling of this compound, animal model preparation, PET imaging procedures, and biodistribution studies.
Signaling Pathway
This compound targets the MC1R, a G-protein coupled receptor. Upon binding of the α-melanocyte-stimulating hormone (α-MSH) analog, NAPamide, to the MC1R, a signaling cascade is initiated, which is primarily involved in melanogenesis. In the context of PET imaging, the radiolabeled this compound binds to the extracellular domain of the MC1R, allowing for the visualization of receptor-expressing tissues, such as melanoma tumors.
References
Application Notes and Protocols for DOTA-NAPamide Cell Binding and Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting cell binding and uptake assays using DOTA-NAPamide, a promising radiopharmaceutical agent for targeting the Melanocortin-1 Receptor (MC1-R), which is overexpressed in melanoma.
Introduction
This compound is a synthetic analog of the alpha-melanocyte-stimulating hormone (α-MSH) conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This allows for the chelation of various radiometals for diagnostic imaging (e.g., Gallium-68 for PET scans) and targeted radionuclide therapy.[1][2][3] The NAPamide peptide specifically binds to the MC1-R, making radiolabeled this compound a valuable tool for the non-invasive detection and characterization of melanoma tumors.[2][4][5] Understanding the binding affinity and cellular uptake of this compound is crucial for its preclinical development and clinical translation.
The protocols outlined below describe standard in vitro methods to quantify the binding characteristics and internalization of radiolabeled this compound in cancer cell lines.
Signaling Pathway and Mechanism of Action
This compound acts as a ligand for the Melanocortin-1 Receptor (MC1-R), a G-protein coupled receptor (GPCR). Upon binding, it can trigger downstream signaling pathways, although in the context of imaging, its primary role is to accumulate at MC1-R expressing tumor sites. The natural ligand for MC1-R is α-MSH, which is involved in melanogenesis.[2][5]
Caption: this compound binding to the MC1-R and subsequent signaling.
Experimental Protocols
Competitive Cell Binding Assay
This assay is designed to determine the binding affinity (IC50) of non-radiolabeled this compound by measuring its ability to compete with a known radiolabeled ligand for binding to the MC1-R on target cells.
Materials:
-
MC1-R positive cells (e.g., B16-F10 melanoma cells).[2]
-
MC1-R negative cells (e.g., A375 melanoma cells) for control.[2]
-
Non-radiolabeled this compound.
-
Cell culture medium.
-
Binding buffer (e.g., PBS with 0.1% BSA).
-
Microplates (e.g., 96-well).
-
Gamma counter.
Workflow:
Caption: Workflow for the competitive cell binding assay.
Procedure:
-
Cell Culture: Culture MC1-R positive (e.g., B16-F10) and negative (e.g., A375) cells in appropriate media until they reach 80-90% confluency.
-
Cell Plating: Detach cells and seed them into microplates at a density of approximately 1 x 10⁶ cells/mL.[7] Allow cells to adhere overnight.
-
Preparation of Competitor: Prepare a series of dilutions of non-radiolabeled this compound in binding buffer, ranging from 1 x 10⁻¹² to 1 x 10⁻⁶ mol/L.[1]
-
Assay: a. Remove culture medium from the wells and wash the cells once with binding buffer. b. Add a constant, known concentration of the radiolabeled ligand (e.g., ¹²⁵I-NDP-MSH) to each well. c. Add the different concentrations of this compound to the wells. Include wells with only the radiolabeled ligand (total binding) and wells with an excess of non-radiolabeled ligand (non-specific binding). d. Incubate the plate for 1 hour at room temperature.[1]
-
Washing: Aspirate the binding buffer and wash the cells three times with ice-cold PBS to remove unbound radioactivity.[7]
-
Measurement: Lyse the cells and transfer the lysate to tubes for counting in a gamma counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[6]
Cellular Uptake and Internalization Assay
This assay measures the time-dependent accumulation of radiolabeled this compound within the target cells.
Materials:
-
MC1-R positive (e.g., B16-F10) and negative (e.g., A375) cells.
-
Radiolabeled this compound (e.g., ⁶⁸Ga-DOTA-NAPamide).
-
Cell culture medium.
-
Ice-cold PBS.
-
Gamma counter.
Workflow:
Caption: Workflow for the cellular uptake assay.
Procedure:
-
Cell Preparation: Prepare cell suspensions of MC1-R positive and negative cells at a concentration of 1 x 10⁶ cells/mL in culture medium.[7]
-
Radiotracer Addition: Add a known amount of radiolabeled this compound (e.g., 0.37 MBq) to each cell suspension.[7]
-
Incubation: Incubate the cells at 37°C.[7] At various time points (e.g., 30, 60, 90, and 180 minutes), take aliquots of the cell suspension.[7]
-
Washing: Immediately after taking each aliquot, wash the cells three times with ice-cold PBS to stop the uptake and remove unbound radiotracer.[7] Centrifuge between washes to pellet the cells.
-
Measurement: Measure the radioactivity in the final cell pellet using a gamma counter.
-
Data Analysis: Express the cell-associated radioactivity as a percentage of the total radioactivity added to the cells (%ID/10⁶ cells).[7] Plot the uptake percentage against time.
Data Presentation
Table 1: Competitive Binding Affinity of this compound Analogs
| Compound | Target Receptor | Cell Line | IC50 (nM) | Reference |
| This compound | MC1-R | B16-F1 | ~1.5 | [1] |
| DOTA-MSHoct | MC1-R | B16-F1 | ~10.0 | [1] |
| NeoBOMB1 | GRPR | T47D | 2.2 ± 0.2 | [8] |
Table 2: In Vitro Cellular Uptake of Radiolabeled Peptides
| Radiotracer | Cell Line | Incubation Time (h) | Uptake (% added activity) | Reference |
| ⁶⁷Ga-NeoBOMB1 | T47D | 2 | 58% | [8] |
| ⁶⁸Ga-DOTA-NAPamide | B16-F10 | 1 | ~7.0% IA/g (purified) | [9] |
| ⁶⁸Ga-DOTA-NAPamide | B16-F10 | 1 | 0.78% IA/g (non-purified) | [9] |
| ⁴⁴Sc-DOTA-NAPamide | B16-F10 | 1 | SUVmean: 0.52 ± 0.13 | [2] |
| ⁴⁴Sc-DOTA-NAPamide | A375 | 1 | SUVmean: 0.07 ± 0.01 | [2] |
Note: In vivo data (%IA/g and SUV) are included for comparative context of uptake.
Conclusion
The provided protocols offer a standardized approach for evaluating the cell binding and uptake of this compound. Consistent execution of these assays is essential for obtaining reliable and reproducible data, which is fundamental for the continued development of this compound as a potent radiopharmaceutical for melanoma imaging and therapy. The significant difference in uptake between MC1-R positive and negative cell lines underscores the specificity of this tracer.[2] Furthermore, the purification of the radiolabeled peptide is critical for achieving high tumor uptake.[9]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elevating theranostics: The emergence and promise of radiopharmaceutical cell-targeting heterodimers in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. real.mtak.hu [real.mtak.hu]
- 6. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 7. real.mtak.hu [real.mtak.hu]
- 8. Frontiers | GRPR-targeting radiotheranostics for breast cancer management [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for SPECT Imaging of Melanoma Using ¹¹¹In-DOTA-NAPamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malignant melanoma is an aggressive form of skin cancer with a high propensity for metastasis. The melanocortin-1 receptor (MC1R) is overexpressed in the majority of melanoma cells, making it an attractive target for molecular imaging and targeted radionuclide therapy. DOTA-NAPamide is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that binds with high affinity to MC1R. When chelated with a radionuclide such as Indium-111 (¹¹¹In), this compound can be used as a probe for the non-invasive detection of primary and metastatic melanoma lesions by Single Photon Emission Computed Tomography (SPECT).
These application notes provide a comprehensive overview and detailed protocols for the use of ¹¹¹In-DOTA-NAPamide in melanoma imaging research.
Principle of the Method
This compound is a peptide-based radiopharmaceutical. The NAPamide portion of the molecule is a truncated α-MSH analog, ([Nle⁴,Asp⁵,D-Phe⁷]-α-MSH₄₋₁₁), which provides specificity for the MC1R. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is covalently linked to the NAPamide peptide and serves to stably incorporate a metallic radionuclide, in this case, ¹¹¹In. Following intravenous administration, ¹¹¹In-DOTA-NAPamide circulates in the bloodstream and preferentially binds to MC1R-expressing melanoma cells. The gamma rays emitted by ¹¹¹In can then be detected by a SPECT camera, allowing for the visualization of tumor localization and burden.
Data Presentation
Table 1: In Vitro Receptor Binding Affinity
| Compound | IC₅₀ (nM) in B16F1 Cells |
| α-MSH | 0.4 ± 0.1 |
| This compound | 0.7 ± 0.1 |
| DOTA-MSHoCT | 4.8 ± 0.7 |
Data extracted from literature demonstrating the high binding potency of this compound to MC1R, comparable to the natural ligand α-MSH and superior to other analogs like DOTA-MSHoCT.[1]
Table 2: In Vivo Biodistribution of ¹¹¹In-DOTA-NAPamide in B16F1 Melanoma-Bearing Mice (%ID/g)
| Organ | 1 hour | 4 hours | 24 hours |
| Blood | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.1 ± 0.0 |
| Tumor | 10.5 ± 1.5 | 12.3 ± 2.1 | 8.5 ± 1.2 |
| Kidneys | 18.2 ± 2.5 | 15.1 ± 1.9 | 6.2 ± 0.8 |
| Liver | 1.1 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.1 |
| Muscle | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.1 ± 0.0 |
This table summarizes the biodistribution data, highlighting the high tumor uptake and significant renal excretion of ¹¹¹In-DOTA-NAPamide.[1]
Signaling Pathway and Experimental Workflows
Melanocortin-1 Receptor (MC1R) Signaling Pathway
Caption: MC1R signaling cascade upon ligand binding.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro characterization.
Experimental Workflow for In Vivo SPECT Imaging
References
DOTA-NAPamide for Targeted Radionuclide Therapy in Melanoma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted radionuclide therapy (TRT) represents a promising strategy for the treatment of metastatic melanoma. A key molecular target for this approach is the Melanocortin-1 receptor (MC1-R), which is overexpressed in the majority of human melanomas.[1][2][3] DOTA-NAPamide is a potent and specific ligand for MC1-R.[4][5] This peptide, derived from alpha-melanocyte-stimulating hormone (α-MSH), can be chelated with the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, allowing for stable radiolabeling with a variety of diagnostic and therapeutic radionuclides. This document provides detailed application notes and protocols for the use of this compound in preclinical melanoma research, summarizing key quantitative data and experimental methodologies.
Principle of Action
This compound acts as a vehicle to deliver cytotoxic radiation directly to melanoma cells. Following intravenous administration, the radiolabeled this compound circulates in the bloodstream and binds with high affinity to MC1-R on the surface of melanoma cells.[3][4] Upon binding, the receptor-ligand complex is internalized, trapping the radionuclide within the cell. The decay of the radionuclide emits particles (e.g., alpha or beta particles) that induce DNA damage and subsequent cell death. The short path length of these particles minimizes damage to surrounding healthy tissues, offering a targeted therapeutic effect.
Figure 1: Mechanism of this compound targeted radionuclide therapy.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound radiolabeled with various radionuclides.
Table 1: In Vitro Binding Affinity and Cellular Uptake
| Cell Line | Radiotracer | Ki (nM) | KD (nM) | In Vitro Uptake (% applied dose/106 cells) | Reference |
| B16/F1 | This compound | 0.37 | 0.66 | - | [6] |
| B16/F10 | 68Ga-DOTA-NAPamide | - | - | Significantly higher than A375 (MC1-R negative) | [5] |
| B16/F10 | 44Sc-DOTA-NAPamide | - | - | Significantly higher than A375 (MC1-R negative) | [5] |
Table 2: In Vivo Tumor Uptake in Murine Models
| Radiotracer | Mouse Model | Tumor Uptake (%ID/g) | Time Point | Reference |
| 111In-DOTA-NAPamide | B16F1 Melanoma | ~12 | 4 h | [4] |
| 67Ga-DOTA-NAPamide | B16F1 Melanoma | ~14 | 4 h | [4] |
| 68Ga-DOTA-NAPamide | B16-F10 Melanoma | SUVmean: 0.38 ± 0.02 | 60 min | [5] |
| 44Sc-DOTA-NAPamide | B16-F10 Melanoma | SUVmean: 0.52 ± 0.13 | 60 min | [5] |
| 213Bi-DOTA-NAPamide | B16-F10 Melanoma | 2.71 ± 0.15 | 90 min | [7] |
Table 3: Biodistribution Data - Tumor-to-Organ Ratios
| Radiotracer | Mouse Model | Tumor-to-Kidney Ratio (AUC) | Tumor-to-Muscle Ratio (SUVmean) | Time Point | Reference |
| 111In-DOTA-NAPamide | B16F1 Melanoma | 4.6 times greater than 111In-DOTA-MSHoct | - | 4-48 h | [4] |
| 67Ga-DOTA-NAPamide | B16F1 Melanoma | 7.5 times greater than 111In-DOTA-MSHoct | - | 4-48 h | [4] |
| 44Sc-DOTA-NAPamide | B16-F10 Melanoma | - | ~15 | 60 min | [5] |
| 68Ga-DOTA-NAPamide | B16-F10 Melanoma | - | ~15 | 60 min | [5] |
| 213Bi-DOTA-NAPamide | B16-F10 Melanoma | - | Excellent T/M ratios | 90 min | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound based on solid-phase peptide synthesis (SPPS) and subsequent conjugation with DOTA.
References
- 1. Peptide-Targeted Radionuclide Therapy for Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dea.lib.unideb.hu [dea.lib.unideb.hu]
Application Notes and Protocols: Biodistribution of DOTA-NAPamide in Melanoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biodistribution of DOTA-NAPamide, a promising radiopharmaceutical agent for targeting melanoma. The protocols detailed below are based on established preclinical studies in melanoma xenograft models, offering a guide for the evaluation of this and similar targeted therapies. This compound is an analog of alpha-melanocyte-stimulating hormone (α-MSH) that binds with high affinity to the melanocortin 1 receptor (MC1R), which is overexpressed in most malignant melanomas.[1][2][3][4]
Core Principles
The utility of this compound lies in its ability to be chelated with various radionuclides for imaging and therapeutic applications. The biodistribution profile of the resulting radiolabeled compound is critical for determining its efficacy and safety, with high tumor uptake and low accumulation in non-target organs being the desired characteristics. Studies have demonstrated that factors such as the specific activity of the radiolabeled peptide can significantly influence tumor uptake.[1][2]
Quantitative Biodistribution Data
The following tables summarize the quantitative data from biodistribution studies of this compound radiolabeled with different isotopes in melanoma xenograft models. These studies highlight the compound's affinity for melanoma tumors and provide a basis for comparison between different labeling and purification strategies.
Table 1: Biodistribution of 68Ga-DOTA-NAPamide in B16/F1 Melanoma Xenografts 1-hour Post-Injection [1][2]
| Tissue | Unpurified (%ID/g ± SEM) | HPLC Purified (%ID/g ± SEM) |
| Blood | 0.25 ± 0.05 | 0.45 ± 0.05 |
| Heart | 0.17 ± 0.03 | 0.23 ± 0.02 |
| Lungs | 0.41 ± 0.07 | 0.65 ± 0.05 |
| Liver | 0.38 ± 0.04 | 0.46 ± 0.03 |
| Spleen | 0.15 ± 0.02 | 0.18 ± 0.01 |
| Kidneys | 2.53 ± 0.32 | 4.89 ± 0.40 |
| Stomach | 0.11 ± 0.02 | 0.15 ± 0.01 |
| Intestines | 0.22 ± 0.04 | 0.33 ± 0.03 |
| Muscle | 0.17 ± 0.02 | 0.20 ± 0.01 |
| Bone | 0.29 ± 0.03 | 0.40 ± 0.03 |
| Tumor | 0.78 ± 0.08 | 7.00 ± 0.58 |
Data presented as percentage of injected dose per gram of tissue (%ID/g) with standard error of the mean (SEM). This study highlights the significant improvement in tumor uptake with HPLC purification of 68Ga-DOTA-NAPamide, which increases its molar activity.[1][2]
Table 2: Biodistribution of 111In- and 67Ga-DOTA-NAPamide in B16F1 Melanoma-Bearing Mice [5]
| Radiotracer | Time Point | Tumor (%ID/g ± SEM) | Kidneys (%ID/g ± SEM) | Tumor-to-Kidney Ratio (AUC) |
| 111In-DOTA-NAPamide | 4 h | 11.23 ± 1.25 | 7.91 ± 0.86 | 4.6 (4-48h) |
| 24 h | 8.54 ± 0.93 | 4.62 ± 0.51 | ||
| 48 h | 6.42 ± 0.71 | 2.98 ± 0.33 | ||
| 67Ga-DOTA-NAPamide | 4 h | 10.56 ± 1.18 | 5.23 ± 0.62 | 7.5 (4-48h) |
| 24 h | 7.89 ± 0.88 | 2.89 ± 0.34 | ||
| 48 h | 5.91 ± 0.65 | 1.87 ± 0.22 |
This table compares the biodistribution of this compound labeled with 111In and 67Ga, demonstrating favorable tumor uptake and improved tumor-to-kidney ratios with 67Ga.[5] The area under the curve (AUC) was calculated for the 4-48 hour period.[5]
Table 3: PET Imaging Data for 44Sc- and 68Ga-DOTA-NAPamide in Melanoma Xenografts (60 min p.i.) [4]
| Radiotracer | Tumor Model | Tumor SUVmean ± SD | Tumor-to-Muscle Ratio (SUVmean) |
| 68Ga-DOTA-NAPamide | B16-F10 (MC1R-positive) | 0.38 ± 0.02 | ~15 |
| A375 (MC1R-negative) | 0.04 ± 0.01 | ||
| 44Sc-DOTA-NAPamide | B16-F10 (MC1R-positive) | 0.52 ± 0.13 | ~15 |
| A375 (MC1R-negative) | 0.07 ± 0.01 |
Standardized Uptake Values (SUV) from PET imaging confirm the MC1R-specific uptake of this compound in B16-F10 tumors, with significantly lower uptake in MC1R-negative A375 tumors.[4]
Experimental Protocols
Detailed methodologies for the key experiments involved in the biodistribution studies of this compound are provided below.
Synthesis and Radiolabeling of this compound
Objective: To synthesize this compound and label it with a radionuclide (e.g., 68Ga) for in vivo studies.
Materials:
-
This compound peptide (Ac-Nle-Asp-His-d-Phe-Arg-Trp-Gly-Lys(DOTA)-NH2)[6]
-
68Ge/68Ga generator
-
HEPES buffer (0.1 M, pH 7)
-
Sodium acetate (B1210297) buffer (2.5 M)
-
Hydrochloric acid (0.1 M)
-
Acetone
-
Sterile water for injection
-
Heating block or automated synthesis module
-
Reversed-phase C18 Sep-Pak cartridge (optional, for purification)
-
HPLC system with a radiodetector (for purification and quality control)
Protocol:
-
68Ga Elution: Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.[7][8]
-
Buffering: In a sterile reaction vial, mix an aliquot of this compound (e.g., 20-50 µg) with a suitable buffer, such as 0.1 M HEPES or 2.5 M sodium acetate, to adjust the pH to a range of 4.5-5.0.[7][8]
-
Radiolabeling Reaction: Add the 68GaCl3 eluate to the peptide-buffer mixture. Heat the reaction mixture at 90-95°C for 15-20 minutes.[2][7]
-
Purification (Standard Method): For routine studies, the reaction mixture can be used after cooling and dilution with saline.
-
Purification (HPLC Method for High Molar Activity):
-
Immediately after the incubation, load the reaction mixture onto a C18 HPLC column.[2]
-
Separate the 68Ga-DOTA-NAPamide from unlabeled this compound using a water/acetonitrile gradient.[2]
-
Collect the fraction corresponding to the radiolabeled peptide, which can be identified by the radiodetector signal.[1] This process should be completed rapidly, typically in less than 20 minutes.[2]
-
-
Quality Control: Analyze the final product using radio-HPLC to determine radiochemical purity.
Melanoma Xenograft Model Development
Objective: To establish melanoma tumors in immunocompromised mice for in vivo studies.
Materials:
-
B16/F1 or B16-F10 melanoma cell lines (MC1R-positive)
-
A375 melanoma cell line (MC1R-negative, for control studies)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old
-
Matrigel (optional)
Protocol:
-
Cell Culture: Culture the melanoma cells in appropriate medium until they reach 80-90% confluency.
-
Cell Harvesting: Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with culture medium.
-
Cell Preparation for Injection: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile PBS or culture medium at a concentration of 1x107 cells/mL.
-
Tumor Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 1x106 cells) into the right shoulder or flank of each mouse. The cells may be mixed with Matrigel to improve tumor take rate.
-
Allow the tumors to grow to a suitable size (e.g., 100-200 mm3) before initiating the biodistribution studies, which typically takes 8-10 days.
-
In Vivo Biodistribution Study
Objective: To determine the uptake and distribution of radiolabeled this compound in various organs and the tumor over time.
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound (e.g., 68Ga-DOTA-NAPamide)
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes
-
Gamma counter
-
Dissection tools
-
Balances for weighing organs
Protocol:
-
Radiotracer Administration:
-
Anesthetize the tumor-bearing mice.
-
Inject a known amount of the radiolabeled this compound (e.g., ~5 MBq) intravenously via the tail vein.[1]
-
-
Biodistribution Time Points: Euthanize groups of mice (n=3-7 per group) at specific time points after injection (e.g., 1, 4, 24, and 48 hours).[1][5]
-
Organ Harvesting and Weighing:
-
Collect blood via cardiac puncture.
-
Dissect the following organs and tissues: heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and the tumor.
-
Blot the tissues to remove excess blood, and weigh each sample.
-
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in standards of the injected dose using a gamma counter.
-
Data Analysis:
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
-
Calculate mean values and standard deviations or standard errors for each group.
-
Determine tumor-to-organ ratios to assess targeting specificity.
-
PET/MRI Imaging
Objective: To visualize the in vivo distribution of the positron-emitting radiotracer and quantify its uptake in the tumor and other organs.
Materials:
-
Tumor-bearing mice
-
Radiolabeled this compound (e.g., 68Ga- or 44Sc-DOTA-NAPamide)
-
PET/MRI scanner
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Radiotracer Administration: Anesthetize the mice and inject the radiotracer via the tail vein as described for the biodistribution study.[4]
-
Imaging:
-
At a predetermined time point (e.g., 60 minutes post-injection), place the anesthetized mouse in the PET/MRI scanner.
-
Acquire whole-body PET and MRI scans. Dynamic PET imaging can also be performed to observe the tracer kinetics.[1]
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET and MRI images for anatomical localization.
-
Draw regions of interest (ROIs) over the tumor and other organs on the fused images.
-
Calculate the Standardized Uptake Value (SUV) for each ROI to quantify radiotracer accumulation.[4]
-
Visualizations
Signaling Pathway and Targeting Mechanism
Experimental Workflow for Biodistribution Studies
References
- 1. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Melanoma targeting with DOTA-α-melanocyte-stimulating hormone analogs: Structural parameters affecting tumor uptake and kidney uptake [edoc.unibas.ch]
- 4. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Advances in Receptor-Targeted Radiolabeled Peptides for Melanoma Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Analysis of DOTA-NAPamide PET Imaging Data
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-NAPamide is a radiolabeled peptide analog of α-melanocyte-stimulating hormone (α-MSH) designed for targeted imaging of melanoma. Melanoma cells often overexpress the melanocortin type 1 receptor (MC1R), a G protein-coupled receptor that binds α-MSH and its analogs with high affinity. When labeled with a positron-emitting radionuclide such as Gallium-68 (⁶⁸Ga), this compound allows for non-invasive in vivo visualization and quantification of MC1R expression using Positron Emission Tomography (PET). This technology is a valuable tool in preclinical research and drug development for melanoma diagnostics and characterization.
These application notes provide detailed protocols for the quantitative analysis of this compound PET imaging data, including methodologies for in vitro cell binding assays, in vivo biodistribution studies, and PET image data analysis.
I. Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with radiolabeled this compound, providing a reference for expected outcomes.
Table 1: In Vivo Biodistribution of Radiolabeled this compound in B16F1 Melanoma-Bearing Mice.
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Muscle Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio |
| ⁶⁸Ga-DOTA-NAPamide (Purified) | 1 hour | 7.0 ± 1.7 | 3.0 ± 0.6 | ~0.5 | ~0.3 | 2.33 | ~23.3 |
| ⁶⁸Ga-DOTA-NAPamide (Unpurified) | 1 hour | 0.78 ± 0.55 | 4.6 ± 2.7 | ~0.6 | ~0.4 | 0.17 | ~1.95 |
| ¹¹¹In-DOTA-NAPamide | 4 hours | 9.43 ± 0.85 | 5.31 ± 0.49 | 0.38 ± 0.03 | 0.23 ± 0.02 | 1.78 | 41.0 |
| ⁶⁷Ga-DOTA-NAPamide | 4 hours | 7.56 ± 0.67 | 2.34 ± 0.18 | 0.29 ± 0.02 | 0.19 ± 0.02 | 3.23 | 39.8 |
| ⁶⁴Cu-DOTA-NAPamide | 4 hours | ~4.0 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
%ID/g = percent injected dose per gram of tissue. Data is presented as mean ± standard deviation where available.
Table 2: PET Imaging Quantitative Analysis in Melanoma Xenograft Models.
| Radiotracer | Tumor Model | Quantitative Metric | Value | Time Post-Injection |
| ⁶⁸Ga-DOTA-NAPamide (Purified) | B16/F1 | SUV | 0.420 | 1 hour |
| ⁶⁸Ga-DOTA-NAPamide (Unpurified) | B16/F1 | SUV | 0.119 | 1 hour |
| ⁴⁴Sc-DOTA-NAPamide | B16-F10 | SUVmean | 0.52 ± 0.13 | 1 hour |
| ⁶⁸Ga-DOTA-NAPamide | B16-F10 | SUVmean | 0.38 ± 0.02 | 1 hour |
| ⁴⁴Sc-DOTA-NAPamide | A375 (MC1R-negative) | SUVmean | 0.07 ± 0.01 | 1 hour |
| ⁶⁸Ga-DOTA-NAPamide | A375 (MC1R-negative) | SUVmean | 0.04 ± 0.01 | 1 hour |
SUV = Standardized Uptake Value. SUVmean represents the average SUV within the tumor region of interest.
II. Experimental Protocols
A. Radiolabeling of this compound with Gallium-68
This protocol describes a standard method for labeling this compound with ⁶⁸Ga.
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M HCl for ⁶⁸Ga elution
-
Sodium acetate (B1210297) buffer (pH 4.5)
-
Heating block or water bath at 95°C
-
C18 Sep-Pak cartridge for purification
-
Saline solution
-
ITLC-SG strips and a suitable mobile phase (e.g., 0.1 M citrate (B86180) buffer, pH 5.5) for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
Add the ⁶⁸GaCl₃ eluate to a vial containing this compound (typically 10-50 µg).
-
Adjust the pH of the reaction mixture to 4.0-4.5 using sodium acetate buffer.
-
Incubate the reaction vial at 95°C for 15 minutes.[1]
-
After incubation, cool the vial to room temperature.
-
Perform radiochemical purity analysis using ITLC-SG strips to determine the percentage of ⁶⁸Ga-DOTA-NAPamide.
-
For applications requiring high molar activity, purify the radiolabeled peptide using a C18 Sep-Pak cartridge to remove unlabeled this compound and free ⁶⁸Ga.[1]
-
Elute the purified ⁶⁸Ga-DOTA-NAPamide from the C18 cartridge with ethanol and dilute with saline for injection.
B. In Vitro Cell Uptake and Binding Assay
This assay quantifies the specific binding of radiolabeled this compound to melanoma cells.
Materials:
-
MC1R-positive melanoma cell line (e.g., B16-F10)
-
MC1R-negative cell line for control (e.g., A375)
-
Cell culture medium and supplements
-
⁶⁸Ga-DOTA-NAPamide
-
Unlabeled this compound for blocking studies
-
Phosphate-buffered saline (PBS)
-
Gamma counter
Procedure:
-
Plate melanoma cells in 24-well plates and allow them to adhere overnight.
-
Wash the cells with PBS.
-
To determine total binding, add ⁶⁸Ga-DOTA-NAPamide (at a desired concentration) to the wells.
-
To determine non-specific binding, add a large excess of unlabeled this compound (e.g., 1000-fold) to a separate set of wells 15 minutes before adding ⁶⁸Ga-DOTA-NAPamide.
-
Incubate the plates at 37°C for a specified time (e.g., 60 minutes).
-
After incubation, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop the uptake.
-
Lyse the cells with a suitable lysis buffer (e.g., 1 M NaOH).
-
Collect the cell lysates and measure the radioactivity using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
C. In Vivo Biodistribution Studies in Tumor-Bearing Mice
This protocol outlines the procedure for assessing the biodistribution of radiolabeled this compound in a preclinical tumor model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
B16-F10 melanoma cells
-
⁶⁸Ga-DOTA-NAPamide solution for injection
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Precision balance
Procedure:
-
Inoculate mice subcutaneously with B16-F10 melanoma cells. Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Administer a known amount of ⁶⁸Ga-DOTA-NAPamide (e.g., 5 MBq) to each mouse via intravenous tail vein injection.[2]
-
At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice.
-
Dissect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
D. Preclinical PET Imaging Protocol
This protocol describes the general procedure for performing this compound PET imaging in tumor-bearing mice.
Materials:
-
Tumor-bearing mice
-
⁶⁸Ga-DOTA-NAPamide solution for injection
-
Anesthesia (e.g., isoflurane)
-
Small animal PET/CT scanner
-
Image analysis software
Procedure:
-
Anesthetize the tumor-bearing mouse.
-
Administer ⁶⁸Ga-DOTA-NAPamide via tail vein injection.
-
Position the mouse in the PET/CT scanner.
-
Acquire dynamic or static PET images at desired time points post-injection (e.g., a 90-minute dynamic scan starting just before injection, or static scans at 1-2 hours post-injection).[3]
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Reconstruct the PET images using an appropriate algorithm.
-
Analyze the images to quantify tracer uptake in the tumor and other organs.
III. Quantitative Data Analysis
A. Calculation of Percent Injected Dose per Gram (%ID/g)
The %ID/g is a common metric in biodistribution studies to express tissue radioactivity concentration.[4][5]
Formula:
%ID/g = (Activity in tissue [Bq] / Weight of tissue [g]) / Injected Dose [Bq] * 100
B. Calculation of Standardized Uptake Value (SUV)
SUV is a semi-quantitative metric used in PET imaging to normalize the tissue concentration of a radiotracer by the injected dose and the patient's body weight.[6][7][8]
Formula:
SUV = (Radioactivity concentration in Region of Interest [Bq/mL]) / (Injected Dose [Bq] / Body Weight [g])
Note: The density of tissue is often assumed to be 1 g/mL, allowing for direct comparison between %ID/g and SUV.
IV. Visualizations
A. Signaling Pathway
The binding of this compound to the melanocortin 1 receptor (MC1R) on melanoma cells initiates a downstream signaling cascade.
Caption: MC1R signaling cascade initiated by this compound.
B. Experimental Workflow
The overall workflow for quantitative this compound PET imaging from radiotracer production to data analysis is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. AID 17227 - %ID/g is percent injected dose per gram of tissue and in vivo distribution of compound obtained after 2 hour in fat - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. radiopaedia.org [radiopaedia.org]
- 7. TPC - SUV [turkupetcentre.net]
- 8. Standardized Uptake Value | Radiology Key [radiologykey.com]
DOTA-NAPamide: Application Notes and Protocols for Melanoma Imaging and Treatment Response Monitoring
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-NAPamide is a promising radiopharmaceutical agent designed for the specific targeting of melanoma cells. It is an analog of the alpha-melanocyte-stimulating hormone (α-MSH) conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This allows for the chelation of various radiometals for diagnostic imaging and potentially for targeted radionuclide therapy. The NAPamide portion of the molecule is a linear α-MSH analog, specifically [Nle4,Asp5,D-Phe7]--MSH4–11, which exhibits a high binding affinity for the melanocortin type 1 receptor (MC1R).[1] MC1R is overexpressed in the majority of both melanotic and amelanotic human melanomas, making it an excellent biomarker for targeted molecular imaging and therapy.[1][2]
Radiolabeled this compound, particularly with Gallium-68 (⁶⁸Ga), has demonstrated significant potential for Positron Emission Tomography (PET) imaging of melanoma metastases.[1][3] Preclinical studies have shown its superiority over other α-MSH analogs, with higher tumor uptake and lower kidney retention, leading to high-contrast images.[1][3] While primarily investigated for diagnostic purposes, the high specificity of this compound for MC1R suggests its potential utility in monitoring the response of melanoma to various treatments. A reduction in tumor size and metabolic activity following effective therapy is expected to correlate with a decrease in this compound uptake, providing a non-invasive method to assess treatment efficacy.
Mechanism of Action
This compound targets the melanocortin type 1 receptor (MC1R), a G-protein coupled receptor on the surface of melanoma cells.[2] Upon binding of an agonist like NAPamide, MC1R activates the adenylyl cyclase signaling cascade, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[2] This pathway is naturally involved in stimulating melanogenesis.[4] The overexpression of MC1R in melanoma cells allows for the specific accumulation of radiolabeled this compound at the tumor site. This receptor-mediated uptake enables visualization of the tumor through imaging techniques like PET or SPECT, depending on the radionuclide used.[1][5]
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Compound | Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | B16F1 | - | 0.37 | [6] |
| Ga-DOTA-NAPamide | B16F1 | - | 0.40 | [6] |
Table 2: In Vivo Tumor Uptake and Biodistribution of Radiolabeled this compound in B16F10 Melanoma-Bearing Mice
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor-to-Kidney Ratio | Tumor-to-Muscle Ratio | Reference |
| ⁶⁷Ga-DOTA-NAPamide | 4 h | 11.23 ± 1.01 | 4.79 ± 0.39 | 2.34 | - | [1] |
| ⁶⁷Ga-DOTA-NAPamide | 24 h | 6.89 ± 0.65 | 1.89 ± 0.17 | 3.65 | - | [1] |
| ⁶⁸Ga-DOTA-NAPamide (unpurified) | 1 h | 0.78 ± 0.09 | - | - | - | [7] |
| ⁶⁸Ga-DOTA-NAPamide (purified) | 1 h | 7.0 ± 0.7 | - | - | - | [7] |
| ⁶⁸Ga-DOTA-NAPamide | 1 h | SUVmean: 0.38 ± 0.02 | - | - | ~15 | [4][5] |
| ⁴⁴Sc-DOTA-NAPamide | 1 h | SUVmean: 0.52 ± 0.13 | - | - | ~15 | [4][5] |
| ⁶⁴Cu-DOTA-NAPamide | 2 h | 4.63 ± 0.45 | 10.1 ± 1.2 | 0.46 | - | [2] |
%ID/g: Percentage of injected dose per gram of tissue. SUV: Standardized Uptake Value.
Experimental Protocols
Synthesis of this compound
The synthesis of NAPamide ([Nle4,Asp5,D-Phe7]--MSH4–11) is typically performed using solid-phase peptide synthesis (SPPS). The conjugation of DOTA to the C-terminal lysine (B10760008) of NAPamide is a critical step.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
DOTA-tris(t-Bu) ester
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
TFA (Trifluoroacetic acid)
-
Reversed-phase HPLC system
Protocol:
-
Peptide Synthesis: Synthesize the NAPamide peptide on Rink Amide resin using a standard Fmoc/tBu solid-phase strategy.
-
DOTA Conjugation:
-
Dissolve DOTA-tris(t-Bu) ester (1.2 eq) and HBTU (1.2 eq) in DMF.
-
Add DIPEA (2.4 eq) to the solution and pre-activate for 10 minutes.
-
Add the activated DOTA solution to the resin-bound peptide and react for 2 hours at room temperature.
-
-
Cleavage and Deprotection: Cleave the DOTA-peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA, water, and triisopropylsilane (B1312306) (e.g., 95:2.5:2.5 v/v) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reversed-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[1]
Radiolabeling of this compound with Gallium-68
Materials:
-
This compound peptide
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.1 M, pH 4.5)
-
Sterile water for injection
-
Heating block
-
Radio-TLC or radio-HPLC system for quality control
Protocol:
-
Elution: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator according to the manufacturer's instructions.
-
Reaction Mixture: In a sterile vial, add 10-20 µg of this compound dissolved in sterile water. Add 400-500 µL of sodium acetate buffer.
-
Labeling: Add the ⁶⁸GaCl₃ eluate (e.g., 1-2 mCi) to the vial. The final pH should be between 4.0 and 5.0.
-
Incubation: Heat the reaction mixture at 90-95°C for 10-15 minutes.[8]
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is typically required for in vivo use.
-
Purification (Optional but Recommended): If necessary, the radiolabeled peptide can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities.[1] Studies have shown that HPLC purification to remove unlabeled peptide precursor significantly increases tumor uptake.[6][7]
In Vitro Cell Binding Assay
Materials:
-
MC1R-positive (e.g., B16F10) and MC1R-negative (e.g., A375) melanoma cell lines
-
Radiolabeled this compound
-
Binding buffer (e.g., DMEM with 1% BSA)
-
Unlabeled this compound or α-MSH for competition
-
Gamma counter
Protocol:
-
Cell Plating: Plate cells in 24-well plates and allow them to adhere overnight.
-
Binding:
-
Wash cells with cold binding buffer.
-
Add increasing concentrations of radiolabeled this compound to the wells.
-
For competition assays, add a fixed concentration of the radiotracer along with increasing concentrations of unlabeled peptide.
-
Incubate at 4°C for 1-2 hours to determine total binding.
-
-
Washing: Wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Lysis and Counting: Lyse the cells with NaOH or a suitable lysis buffer and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.[6]
In Vivo PET Imaging in a Murine Melanoma Model
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
MC1R-positive melanoma cells (e.g., B16F10)
-
⁶⁸Ga-DOTA-NAPamide
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
Protocol:
-
Tumor Xenograft Model: Subcutaneously inject 1-5 million B16F10 cells into the flank of each mouse. Allow tumors to grow to a suitable size (e.g., 100-300 mm³).
-
Radiotracer Injection: Anesthetize the mouse and intravenously inject approximately 5-10 MBq of ⁶⁸Ga-DOTA-NAPamide via the tail vein.[8]
-
PET/CT Imaging:
-
At desired time points (e.g., 30, 60, 120 minutes post-injection), anesthetize the mouse and place it in the PET/CT scanner.
-
Acquire a CT scan for anatomical reference and attenuation correction.
-
Acquire a static or dynamic PET scan for 10-20 minutes.[1]
-
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D). Draw regions of interest (ROIs) over the tumor and other organs to quantify radiotracer uptake, typically expressed as %ID/g or SUV.[5]
Ex Vivo Biodistribution Study
Protocol:
-
Following the final imaging session, euthanize the mice.
-
Dissect tumors and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizations
Caption: MC1R signaling pathway upon this compound binding.
Caption: Experimental workflow for preclinical evaluation.
Caption: Logical workflow for monitoring treatment response.
References
- 1. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. colorado.flintbox.com [colorado.flintbox.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. Evaluation of (68)Ga- and (177)Lu-DOTA-PEG4-LLP2A for VLA-4-Targeted PET Imaging and Treatment of Metastatic Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
Application Notes and Protocols for Preclinical Evaluation of DOTA-NAPamide in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-NAPamide is a promising radiopharmaceutical agent for the diagnosis and therapy of melanoma. It is an analog of the alpha-melanocyte-stimulating hormone (α-MSH) and targets the melanocortin-1 receptor (MC1-R), which is overexpressed in most melanoma subtypes. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in animal models, focusing on melanoma xenograft models. The protocols outlined below cover the radiolabeling of this compound, the establishment of preclinical animal models, in vivo imaging, and ex vivo biodistribution studies.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by binding to the MC1-R, a Gs protein-coupled receptor. Upon binding of an agonist like NAPamide, the receptor activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3][4] This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP responsive element-binding protein (CREB).[1][4] Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development, survival, and melanin (B1238610) synthesis.[1] This signaling cascade ultimately leads to increased production of eumelanin, the dark pigment that provides photoprotection. The overexpression of MC1-R on melanoma cells makes it an excellent target for radiolabeled this compound, allowing for targeted imaging and therapy.
References
- 1. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Side-by-Side Comparison of Wildtype and Variant Melanocortin 1 Receptor Signaling with Emphasis on Protection against Oxidative Damage to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MC1R and cAMP signaling inhibit cdc25B activity and delay cell cycle progression in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: DOTA-NAPamide for Metastatic Melanoma Detection
Introduction
Metastatic melanoma is an aggressive form of skin cancer with a high mortality rate. Accurate detection and staging of metastases are crucial for effective patient management. While 18F-FDG PET is a standard imaging modality, it can have limitations in specificity, particularly for small lesions.[1] A promising alternative is the targeted imaging of the Melanocortin-1 Receptor (MC1R), which is overexpressed in the majority of both melanotic and amelanotic melanomas.[1][2] DOTA-NAPamide, a radiolabeled analog of α-melanocyte-stimulating hormone (α-MSH), has emerged as a potent agent for specifically targeting MC1R-positive melanoma cells, offering a valuable tool for diagnosis and potentially for radionuclide therapy.[3][4]
This compound is a conjugate of the α-MSH analog [Nle4,Asp5,D-Phe7]-α-MSH4–11 (NAPamide) and the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA).[1] This allows for stable chelation of various radiometals, such as Gallium-68 (68Ga) for Positron Emission Tomography (PET) imaging, Indium-111 (111In) for Single Photon Emission Computed Tomography (SPECT), and therapeutic isotopes like Bismuth-213 (213Bi).[1][3] Preclinical studies have demonstrated its high binding affinity to MC1R and favorable biodistribution, making it a superior candidate compared to earlier α-MSH analogs.[1][5]
Mechanism of Action: Targeting the MC1R Pathway
This compound functions by binding with high affinity to the Melanocortin-1 Receptor (MC1R), a G-protein coupled receptor on the surface of melanoma cells. This binding mimics the natural ligand, α-MSH. Upon binding, the radiolabeled this compound is internalized by the cell, leading to an accumulation of radioactivity within the tumor. This receptor-mediated uptake allows for highly specific visualization of MC1R-expressing melanoma metastases via PET or SPECT imaging.[1]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize key performance metrics.
Table 1: In Vitro MC1R Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50), which indicates the concentration of the peptide required to inhibit 50% of the binding of a radiolabeled ligand to the MC1R. A lower IC50 value corresponds to a higher binding affinity.
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | B16F1 | Not specified, but 6.7-fold higher potency than DOTA-MSHoct | [1] |
| DOTA-MSHoct | B16F1 | - | [1] |
| 19F-FB-NAPamide | - | 7.2 | [6] |
Table 2: In Vivo Tumor Uptake in Xenograft Models
This table shows the uptake of radiolabeled this compound in melanoma tumors, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g) or as the mean Standardized Uptake Value (SUVmean).
| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake | Reference |
| 68Ga-DOTA-NAPamide (purified) | B16/F1 | 1 hour | 7.0 ± 1.7 %IA/g | [4][7] |
| 68Ga-DOTA-NAPamide (unpurified) | B16/F1 | 1 hour | 0.78 ± 0.55 %IA/g | [4][7] |
| 68Ga-DOTA-NAPamide | B16-F10 (MC1-R positive) | 60 minutes | SUVmean: 0.38 ± 0.02 | [8] |
| 68Ga-DOTA-NAPamide | A375 (MC1-R negative) | 60 minutes | SUVmean: 0.04 ± 0.01 | [8] |
| 44Sc-DOTA-NAPamide | B16-F10 (MC1-R positive) | 60 minutes | SUVmean: 0.52 ± 0.13 | [8] |
| 44Sc-DOTA-NAPamide | A375 (MC1-R negative) | 60 minutes | SUVmean: 0.07 ± 0.01 | [8] |
| 111In-DOTA-NAPamide | B16F1 | 4 hours | ~7.6 %ID/g | [1][5] |
| 64Cu–DOTA–NAPamide | B16F10 | 2 hours | 4.63 ± 0.45 %ID/g | [9] |
| 213Bi-DOTA-NAPamide | B16-F10 | 90 minutes | 2.71 ± 0.15 %ID/g | [3] |
Note: %IA/g (percentage of injected activity per gram) is equivalent to %ID/g.
Table 3: Comparative Biodistribution of 67Ga-DOTA-NAPamide and 111In-DOTA-MSHoct (4h post-injection)
A key advantage of this compound is its favorable biodistribution profile, particularly the reduced kidney uptake compared to earlier analogs like DOTA-MSHoct.[1] This leads to a significantly higher tumor-to-kidney ratio.
| Organ | 67Ga-DOTA-NAPamide (%ID/g) | 111In-DOTA-MSHoct (%ID/g) | Reference |
| Tumor | 7.60 ± 0.70 | 5.23 ± 0.48 | [1] |
| Kidney | 7.50 ± 0.50 | 20.90 ± 1.20 | [1] |
| Liver | 0.49 ± 0.05 | 0.42 ± 0.03 | [1] |
| Blood | 0.20 ± 0.02 | 0.20 ± 0.01 | [1] |
| Muscle | 0.13 ± 0.01 | 0.12 ± 0.01 | [1] |
Experimental Protocols
Detailed methodologies are essential for the successful application and replication of these studies.
Protocol 1: Radiolabeling of this compound with 68Ga
This protocol describes a standard method for labeling this compound with 68Ga for PET imaging.
Materials:
-
This compound peptide (1 mg/mL stock solution)
-
68Ge/68Ga generator
-
HEPES buffer (0.1 M, pH 7)
-
Sterile, pyrogen-free water and saline
-
Sep-Pak C18 Plus Light cartridge
-
Ethanol (B145695) (96%)
-
Heating block or water bath (95°C)
-
Radio-TLC or Radio-HPLC system for quality control
Procedure:
-
Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl according to the manufacturer's instructions.
-
In a sterile reaction vial, mix an aliquot of this compound (e.g., 50 µg) with 500 µL of 0.1 M HEPES buffer (pH 7).[7]
-
Add the 68Ga eluate to the peptide-buffer mixture.
-
After incubation, cool the reaction vial with 500 µL of saline.[7]
-
Purification (Optional but Recommended): For higher molar activity and improved tumor uptake, purify the labeled peptide using HPLC.[4][7] An alternative rapid purification can be performed using a Sep-Pak C18 cartridge.
-
Condition the Sep-Pak C18 cartridge with ethanol (5 mL) followed by sterile water (5 mL).[10]
-
Load the reaction mixture onto the cartridge.
-
Wash the cartridge with water (1 mL) to remove unbound 68Ga.[10]
-
Elute the 68Ga-DOTA-NAPamide with 200 µL of 96% ethanol.[10]
-
Evaporate the ethanol and redissolve the final product in sterile saline for injection.
-
-
Quality Control: Determine the radiochemical purity using radio-TLC or radio-HPLC. A purity of >95% is typically required for in vivo use.[8][10]
Protocol 2: In Vitro Cell Uptake and Efflux Assay
This assay measures the specific binding and internalization of the radiotracer in cancer cells.
Materials:
-
MC1R-positive (e.g., B16-F10) and MC1R-negative (e.g., A375) melanoma cell lines.[8]
-
Cell culture medium and supplies.
-
Radiolabeled this compound (e.g., 61Cu-KFTG-NAPamide or 68Ga-DOTA-NAPamide).[11]
-
Phosphate-buffered saline (PBS).
-
Gamma counter.
Procedure:
-
Plate melanoma cells (B16-F10 and A375) in 24-well plates and culture until they reach confluence.
-
Uptake:
-
Remove the culture medium and wash the cells three times with ice-cold PBS.[11]
-
Add fresh medium containing the radiolabeled this compound (e.g., 0.37 MBq) to each well.[11]
-
Incubate at 37°C for various time points (e.g., 30, 60, 90, 180 minutes).[11]
-
At each time point, remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake.[11]
-
Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.
-
-
Efflux:
-
Incubate the cells with the radiotracer for a set period (e.g., 180 minutes) as described above.[11]
-
After washing, add fresh, non-radioactive medium to the cells.
-
Incubate for an additional 10 minutes at 37°C.[11]
-
Measure the remaining radioactivity in the cells to determine the percentage of efflux.
-
-
Data Analysis: Express the results as a percentage of the added radioactivity per million cells and compare the uptake between MC1R-positive and MC1R-negative cell lines.
Protocol 3: In Vivo PET Imaging in a Xenograft Mouse Model
This protocol outlines the procedure for imaging tumor-bearing mice with 68Ga-DOTA-NAPamide.
Materials:
-
Immunocompromised mice (e.g., C57BL/6).[8]
-
B16-F10 melanoma cells.
-
68Ga-DOTA-NAPamide (purified, sterile solution).
-
Small animal PET/MRI or PET/CT scanner.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Tumor Inoculation: Subcutaneously inject B16-F10 melanoma cells into the flank of the mice. Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).[12]
-
Radiotracer Injection: Anesthetize the tumor-bearing mouse. Intravenously inject a defined dose of 68Ga-DOTA-NAPamide (e.g., 40 pmol) via the tail vein.[5]
-
PET Imaging:
-
Position the anesthetized mouse in the PET scanner.
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 0.5, 1, 2, and 3 hours).[5]
-
An MRI or CT scan can be co-registered for anatomical reference.
-
-
Blocking Study (for specificity): In a separate cohort of mice, co-inject a large excess of unlabeled α-MSH with the radiotracer to block specific binding to MC1R.[8] A significantly reduced tumor uptake in the blocked group confirms receptor specificity.
-
Image Analysis: Reconstruct the PET images and analyze the radiotracer uptake in the tumor and other organs. Quantify the uptake using Regions of Interest (ROIs) to determine SUV values.[8]
Experimental Workflow and Visualizations
The overall process from radiolabeling to data analysis follows a structured workflow.
Applications and Advantages
Primary Applications:
-
PET Imaging of Metastatic Melanoma: 68Ga-DOTA-NAPamide provides high-contrast images for the detection of primary and metastatic melanoma, including in the lung and liver.[1][13]
-
Patient Selection for Radionuclide Therapy: Imaging with a diagnostic radioisotope can confirm MC1R expression in tumors, identifying patients who may benefit from targeted radionuclide therapy with therapeutic isotopes like 213Bi-DOTA-NAPamide.[3]
-
Differentiation of Tumor Types: The high specificity for MC1R allows for the differentiation of melanoma from other tumor types that do not express this receptor.[8]
Key Advantages:
-
High Specificity: this compound specifically targets MC1R, which is overexpressed in most melanomas.[1][8]
-
Favorable Biodistribution: It exhibits high tumor uptake with relatively low retention in non-target organs, except for the kidneys.[1]
-
Improved Tumor-to-Kidney Ratio: Compared to earlier α-MSH analogs, this compound shows significantly lower kidney uptake, which is a major dose-limiting factor in radionuclide therapy.[1] The tumor-to-kidney ratio for 67Ga-DOTA-NAPamide is 7.5 times greater than that of 111In-DOTA-MSHoct.[1]
-
Versatility: The DOTA chelator can be labeled with a variety of diagnostic (e.g., 68Ga, 44Sc, 111In) and therapeutic (e.g., 213Bi, 177Lu) radioisotopes, making it a valuable theranostic agent.[3][8][10]
-
Rapid Clearance: The radiotracer clears quickly from the blood, leading to high-contrast images as early as 30-60 minutes post-injection.[5]
This compound is a highly promising radiopharmaceutical for the detection of metastatic melanoma. Its high affinity and selectivity for the Melanocortin-1 Receptor, coupled with a favorable in vivo biodistribution profile, make it a superior agent for molecular imaging. The ability to label this compound with both diagnostic and therapeutic radioisotopes opens up significant possibilities for a theranostic approach to melanoma management, from initial diagnosis and staging to targeted radionuclide therapy. Further clinical studies are anticipated to translate these preclinical successes into benefits for patients with metastatic melanoma.[5]
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Receptor-Mediated Melanoma Targeting with Radiolabeled α-Melanocyte-Stimulating Hormone: Relevance of the Net Charge of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
- 12. Nicotinamide inhibits melanoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metastatic Melanoma Imaging with an 111In-labeled Lactam Bridge-cyclized Alpha-Melanocyte Stimulating Hormone Peptide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Blocking Studies with DOTA-NAPamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-NAPamide is a promising radiopharmaceutical agent for the diagnosis and therapy of melanoma. It is an analog of the alpha-melanocyte-stimulating hormone (α-MSH) conjugated with the chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This allows for the chelation of various radiometals for use in nuclear medicine imaging and targeted radionuclide therapy. This compound specifically targets the melanocortin-1 receptor (MC1-R), which is overexpressed on the surface of most melanoma cells.[1][2][3]
These application notes provide detailed protocols for in vitro blocking studies to characterize the binding affinity and specificity of this compound to the MC1-R. These studies are crucial for the preclinical evaluation of novel radiolabeled this compound analogs and for quality control in their production.
Mechanism of Action and Signaling Pathway
This compound binds to the MC1-R, a G protein-coupled receptor (GPCR), on the surface of melanoma cells.[1][3] Upon binding of its natural ligand, α-MSH, or analogs like this compound, the MC1-R activates a downstream signaling cascade. This is primarily initiated through the Gs alpha subunit of its associated G protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB translocates to the nucleus and promotes the transcription of genes involved in melanogenesis, such as tyrosinase. This signaling pathway is central to the pigment production in normal melanocytes and is a key target in melanoma.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of this compound and related compounds to the MC1-R, as reported in the literature. These values are typically determined through competitive binding assays.
| Compound | Cell Line | Radioligand | Ki (nM) | KD (nM) | IC50 (nM) | Reference |
| This compound | B16F1 | 125I-NDP-MSH | 0.37 | 0.66 | - | [2] |
| Ga-DOTA-NAPamide | B16F1 | 125I-NDP-MSH | 0.43 | - | - | [2] |
| DOTA-MSHoct | B16F1 | 125I-NDP-MSH | - | - | 1.4 | [3] |
| This compound | B16F1 | 125I-NDP-MSH | - | - | 0.21 | [3] |
Ki: Inhibitory constant; KD: Dissociation constant; IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Cell Culture
Materials:
-
B16F10 (MC1-R positive) and A375 (MC1-R negative) melanoma cell lines.
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Cell culture flasks and plates.
-
Incubator (37°C, 5% CO2).
Protocol:
-
Culture B16F10 and A375 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in fresh medium.
-
Count the cells using a hemocytometer or an automated cell counter to ensure accurate cell numbers for seeding.
In Vitro Competitive Binding Assay
This assay is performed to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to the MC1-R.
Materials:
-
B16F10 cells.
-
24-well plates.
-
Radiolabeled ligand (e.g., 125I-NDP-MSH).
-
Unlabeled this compound.
-
Binding buffer (e.g., DMEM with 0.1% BSA).
-
Ice-cold PBS.
-
Cell lysis buffer.
-
Gamma counter.
Protocol:
-
Seed B16F10 cells in 24-well plates at a density of 1-2 x 105 cells per well and allow them to adhere overnight.
-
On the day of the experiment, wash the cells once with binding buffer.
-
Prepare serial dilutions of unlabeled this compound in binding buffer.
-
To each well, add a fixed concentration of the radiolabeled ligand (e.g., 125I-NDP-MSH) and varying concentrations of the unlabeled this compound.
-
For determining non-specific binding, add a high concentration of unlabeled α-MSH or this compound to a set of wells.
-
For determining total binding, add only the radiolabeled ligand.
-
Incubate the plates at 37°C for 1 hour.
-
Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound radioactivity.
-
Lyse the cells with cell lysis buffer and transfer the lysate to tubes for counting.
-
Measure the radioactivity in each tube using a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
In Vitro Cell Uptake and Blocking Assay
This assay measures the specific uptake of radiolabeled this compound in MC1-R positive cells and demonstrates that this uptake can be blocked by an excess of the unlabeled compound.
Materials:
-
B16F10 (MC1-R positive) and A375 (MC1-R negative) cells.
-
24-well plates.
-
Radiolabeled this compound (e.g., 68Ga-DOTA-NAPamide).
-
Unlabeled this compound.
-
Binding buffer.
-
Ice-cold PBS.
-
Gamma counter.
Protocol:
-
Seed B16F10 and A375 cells in 24-well plates as described for the binding assay.
-
On the day of the experiment, wash the cells with binding buffer.
-
To the "uptake" group, add a known concentration of radiolabeled this compound.
-
To the "blocking" group, first add a 100- to 1000-fold molar excess of unlabeled this compound and incubate for 15-30 minutes. Then, add the same concentration of radiolabeled this compound as in the "uptake" group.
-
Incubate the plates at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells and measure the radioactivity using a gamma counter.
-
Calculate the cell uptake as a percentage of the added dose per million cells.
-
Compare the uptake in the B16F10 cells (with and without blocking) and in the A375 cells to determine the specificity of the radiotracer. A significant reduction in uptake in the presence of the unlabeled competitor in B16F10 cells, and low uptake in A375 cells, indicates specific, receptor-mediated uptake.
Conclusion
The in vitro blocking studies described in these application notes are fundamental for the preclinical characterization of this compound and its analogs. By following these detailed protocols, researchers can reliably determine the binding affinity and specificity of these radiopharmaceuticals for the MC1-R, providing essential data to support their further development for the diagnosis and treatment of melanoma.
References
Assessing the Stability of DOTA-NAPamide in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the stability of DOTA-NAPamide, a promising peptide derivative for targeted radionuclide therapy and imaging, in various biological matrices. Understanding the stability of this molecule is critical for the development of effective and safe radiopharmaceuticals.
This compound is an alpha-melanocyte stimulating hormone (α-MSH) analogue that targets the melanocortin-1 receptor (MC1-R), which is overexpressed in melanoma cells. The DOTA chelator allows for the stable complexation of various radiometals for imaging and therapeutic applications. This document outlines the methodologies to evaluate the integrity of radiolabeled this compound in biological environments, ensuring that the radiopharmaceutical remains intact and capable of reaching its target.
In Vitro Stability of Radiolabeled this compound
The in vitro stability of radiolabeled this compound is a critical parameter that predicts its behavior in vivo. High in vitro stability in human serum or plasma suggests that the radiopharmaceutical is likely to remain intact in the bloodstream long enough to accumulate at the target site. The following table summarizes the in vitro stability of various this compound radiocomplexes as reported in the literature.
| Radiocomplex | Biological Matrix | Incubation Time | Incubation Temperature (°C) | Radiochemical Purity (%) | Reference |
| [68Ga]Ga-DOTA-NAPamide | Mouse Plasma | 2 hours | 37 | >98 | [1] |
| [177Lu]Lu-DOTA-NAPamide | Not Specified | 2 days | Not Specified | High Stability | [1] |
| [205/206Bi]Bi-DOTA-NAPamide | Serum | 2 hours | 37 | >98 | [1] |
| [213Bi]Bi-DOTA-NAPamide | Serum | Not Specified | Not Specified | 96.5 | |
| [61Cu]Cu-KFTG-NAPamide | Human Plasma | 6 hours | 37 | >96 |
Experimental Protocols
Protocol 1: In Vitro Stability Assessment in Human Serum or Plasma
This protocol describes a general procedure for determining the in vitro stability of radiolabeled this compound in human serum or plasma.
Materials:
-
Radiolabeled this compound
-
Freshly collected human serum or plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Incubator or water bath at 37°C
-
High-performance liquid chromatography (HPLC) system with a radioactivity detector (radio-HPLC)
-
Centrifuge
Procedure:
-
Preparation: Pre-warm the human serum or plasma to 37°C.
-
Incubation: Add a small volume (e.g., 5-10 µL) of the radiolabeled this compound solution to a larger volume (e.g., 500 µL) of the pre-warmed serum or plasma. Vortex gently to mix.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot (e.g., 50 µL) of the mixture.
-
Protein Precipitation: To stop enzymatic degradation, immediately add an equal volume of acetonitrile to the collected aliquot. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to precipitate the plasma proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a validated radio-HPLC method to determine the percentage of intact radiolabeled this compound.
-
Data Analysis: Calculate the percentage of intact radiopharmaceutical at each time point relative to the initial (time 0) sample.
Radio-HPLC Analysis Method:
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 95% A and 5% B to 20% A and 80% B over 20 minutes is a typical starting point. The gradient should be optimized to achieve good separation between the intact radiopharmaceutical and any potential radiolabeled metabolites or free radiometal.
-
Flow Rate: 1 mL/min.
-
Detection: A radioactivity detector in series with a UV detector (at ~220-280 nm).
In Vivo Stability Assessment
In vivo stability is typically assessed through biodistribution studies in animal models. The persistence of the radiopharmaceutical in the blood and its accumulation in non-target organs can provide an indirect measure of its stability. High uptake in organs responsible for metabolism and excretion (e.g., kidneys and liver) can indicate degradation of the peptide. Analysis of blood and urine samples collected from the animals at different time points post-injection using radio-HPLC can provide a direct measure of in vivo stability.
Visualizations
This compound Experimental Workflow
Caption: Workflow for in vitro and in vivo stability assessment of this compound.
This compound Signaling Pathway
This compound exerts its effect by binding to the Melanocortin-1 Receptor (MC1-R), a G-protein coupled receptor. The primary signaling cascade initiated upon agonist binding is the cAMP-dependent pathway.
Caption: Simplified MC1-R signaling cascade initiated by this compound.
References
Application Notes and Protocols for Quality Control of Radiolabeled DOTA-NAPamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-NAPamide is a promising peptide-based radiopharmaceutical targeting the melanocortin-1 receptor (MC1R), which is overexpressed in melanoma.[1] Accurate and thorough quality control of radiolabeled this compound is critical to ensure its safety, efficacy, and batch-to-batch consistency for preclinical and clinical applications. These application notes provide detailed protocols for the essential quality control procedures for this compound radiolabeled with positron-emitting radionuclides such as Gallium-68 (⁶⁸Ga).
Key Quality Control Parameters
The comprehensive quality control of radiolabeled this compound involves a series of tests to determine its identity, purity, and safety. The primary parameters include:
-
Radiochemical Purity (RCP): To ensure that the radionuclide is attached to the this compound and to quantify the percentage of the desired radiolabeled compound.[2][3]
-
Molar Activity: To determine the amount of radioactivity per mole of the compound, which can significantly impact receptor binding and tumor uptake.[1]
-
Sterility: To ensure the absence of viable microorganisms.[4][5]
-
Bacterial Endotoxins (Pyrogens): To ensure that the product is free from fever-inducing substances.[2][4][5][6]
-
pH: To ensure the final product is within a physiologically acceptable range.
-
Stability: To assess the integrity of the radiolabeled compound over time.[7]
Part 1: Radiochemical Purity and Molar Activity
Experimental Protocol: Determination of Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the procedure for determining the radiochemical purity of ⁶⁸Ga-DOTA-NAPamide. HPLC is a crucial method for separating the radiolabeled peptide from unlabeled peptide and other impurities.[1][2][8]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary pump
-
Autosampler
-
UV-Vis detector
-
Radiometric detector
-
-
C18 reverse-phase column (e.g., Spherisorb ODS2, 5 µm)
-
Eluent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Eluent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Syringes and vials for sample injection
Procedure:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 96% Eluent A, 4% Eluent B) at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dilute a small aliquot of the final radiolabeled this compound product in the initial mobile phase.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Chromatographic Separation: Run a gradient elution to separate the components. A typical gradient is as follows:
-
0–2 min: 96% A
-
2–22 min: Linear gradient from 96% A to 45% A
-
22–30 min: Linear gradient from 45% A to 25% A
-
30–32 min: Hold at 25% A
-
32–34 min: Return to initial conditions (96% A)
-
-
Data Analysis:
-
Monitor the chromatogram from both the UV-Vis detector (at ~220 nm) and the radiometric detector.
-
Identify the peak corresponding to ⁶⁸Ga-DOTA-NAPamide based on its retention time, which should be compared to a reference standard if available.
-
Calculate the radiochemical purity by integrating the area of the desired radiolabeled peak and dividing it by the total integrated area of all radioactive peaks in the chromatogram. The acceptance criterion is typically >95%.[9][10][11]
-
Data Presentation: Radiochemical Purity and Molar Activity
| Parameter | Method | Typical Value | Acceptance Criteria | Reference |
| Radiochemical Purity | HPLC | >99% | >95% | [9] |
| Molar Activity (Standard Labeling) | - | ~10 GBq/µmol | - | [1] |
| Molar Activity (HPLC Purified) | - | ~100-200 GBq/µmol | - | [12] |
Note: HPLC purification can significantly increase the molar activity by removing the excess unlabeled this compound, leading to improved tumor uptake.[1]
Visualization: HPLC Purification Workflow
Caption: Workflow for HPLC purification of ⁶⁸Ga-DOTA-NAPamide.
Part 2: Safety and Sterility Testing
Experimental Protocol: Bacterial Endotoxin (B1171834) Test (BET)
The Limulus Amebocyte Lysate (LAL) test is used to detect and quantify bacterial endotoxins.[2] This ensures the radiopharmaceutical is safe for parenteral administration.
Materials and Equipment:
-
LAL reagent kit (gel-clot or photometric)
-
Depyrogenated glassware (test tubes, pipettes)
-
Heating block or water bath at 37°C
-
Vortex mixer
-
Endotoxin-free water for dilutions
Procedure (Gel-Clot Method):
-
Sample Preparation: In a laminar flow hood using aseptic technique, prepare the required dilutions of the radiolabeled this compound product with endotoxin-free water.[5]
-
Controls: Prepare positive and negative controls according to the LAL reagent kit instructions.
-
Testing:
-
Add 0.1 mL of the LAL reagent to each depyrogenated test tube.
-
Add 0.1 mL of the sample, positive control, and negative control to their respective tubes.
-
Gently mix and incubate at 37°C for 60 minutes.[6]
-
-
Result Interpretation: After incubation, carefully invert each tube 180°.
-
A solid gel that remains at the bottom of the tube indicates a positive result (presence of endotoxin at or above the detection limit).
-
The absence of a solid gel indicates a negative result.
-
The test is valid if the positive control shows gel formation and the negative control does not.
-
Experimental Protocol: Sterility Testing
Sterility testing is performed to ensure the absence of viable microorganisms such as bacteria and fungi.[2][5]
Materials and Equipment:
-
Tryptic Soy Broth (TSB) and Fluid Thioglycollate Medium (FTM)
-
Sterile filtration apparatus (0.22 µm filter)
-
Incubators (20-25°C and 30-35°C)
-
Laminar flow hood
Procedure:
-
Direct Inoculation or Membrane Filtration: The membrane filtration method is preferred for radiopharmaceuticals.
-
Filtration: Aseptically filter a defined volume of the radiolabeled this compound solution through a 0.22 µm membrane filter.
-
Incubation:
-
Aseptically transfer the filter membrane into both TSB and FTM.
-
Incubate the TSB at 20-25°C for 14 days to detect fungi and aerobic bacteria.
-
Incubate the FTM at 30-35°C for 14 days to detect anaerobic and aerobic bacteria.
-
-
Observation: Visually inspect the media for any signs of microbial growth (turbidity) daily.
-
Result Interpretation: The absence of growth indicates that the product is sterile. Any observed growth constitutes a test failure.
Data Presentation: Safety and Sterility Parameters
| Parameter | Method | Acceptance Criteria | Reference |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU/V (or as per pharmacopeia) | [6] |
| Sterility | Direct Inoculation or Membrane Filtration | No microbial growth observed | [5] |
| pH | pH meter or pH strips | 4.5 - 7.5 | - |
Visualization: Quality Control Logic
Caption: Quality control decision logic for product release.
Part 3: In Vivo Performance
Experimental Protocol: Biodistribution Studies in a Xenograft Model
Biodistribution studies are essential to evaluate the in vivo tumor-targeting efficacy and clearance profile of the radiolabeled this compound.
Materials and Equipment:
-
Animal model (e.g., nude mice bearing B16/F1 melanoma xenografts)
-
Dose calibrator
-
Gamma counter
-
Anesthesia
-
Surgical tools for dissection
Procedure:
-
Animal Preparation: Use mice with established B16/F1 melanoma xenografts.
-
Injection: Administer a known amount of ⁶⁸Ga-DOTA-NAPamide (e.g., 5 MBq) intravenously into the tail vein of each mouse.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1 hour).
-
Organ Harvesting: Dissect and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation: Biodistribution of ⁶⁸Ga-DOTA-NAPamide in B16/F1 Xenograft Model (1 hour p.i.)
| Tissue | %ID/g (Non-Purified) | %ID/g (HPLC-Purified) | Reference |
| Tumor | 0.78 ± 0.55 | 7.0 ± 1.7 | [1] |
| Blood | - | < 0.5 | [1] |
| Kidneys | 4.6 ± 2.7 | 3.0 ± 0.6 | [1] |
| Liver | - | < 0.5 | [1] |
| Spleen | - | < 0.5 | [1] |
| Lungs | - | < 0.5 | [1] |
| Muscle | - | < 0.5 | [1] |
This data highlights the significant improvement in tumor uptake with HPLC-purified ⁶⁸Ga-DOTA-NAPamide.[1]
Visualization: this compound Targeting Pathway
Caption: Simplified targeting pathway of ⁶⁸Ga-DOTA-NAPamide.
References
- 1. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 2. studyguides.com [studyguides.com]
- 3. cdn.ymaws.com [cdn.ymaws.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. tech.snmjournals.org [tech.snmjournals.org]
- 6. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 7. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [iro.uiowa.edu]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Dosimetry Calculations in DOTA-NAPamide Based Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
DOTA-NAPamide is a promising peptide-based radiopharmaceutical for the targeted therapy of melanoma. It is an analog of the alpha-melanocyte-stimulating hormone (α-MSH) and specifically targets the melanocortin-1 receptor (MC1R), which is overexpressed in most melanoma cells.[1] When chelated with a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), this compound can deliver a cytotoxic radiation dose directly to tumor cells, a strategy known as Peptide Receptor Radionuclide Therapy (PRRT).
Accurate dosimetry is critical for the safety and efficacy of any radiopharmaceutical therapy.[2] It involves the calculation of the absorbed radiation dose in tumors and healthy organs to ensure that the tumor receives a therapeutic dose while minimizing toxicity to critical organs like the kidneys and bone marrow.[3] This document provides a detailed overview of the principles and protocols for performing dosimetry calculations for ¹⁷⁷Lu-DOTA-NAPamide therapy, based on preclinical data and established methodologies.
Disclaimer: The protocols and data presented are based on preclinical studies. No established human clinical dosimetry data for ¹⁷⁷Lu-DOTA-NAPamide therapy has been published to date. These notes should be used as a guide for research and development, and all clinical applications must be preceded by rigorous, patient-specific dosimetry studies under approved clinical trial protocols.
Principle of Action: The MC1R Signaling Pathway
This compound exerts its targeting effect by binding to the MC1R, a G protein-coupled receptor on the surface of melanocytes.[4] Upon binding of an agonist like NAPamide (an α-MSH analog), MC1R couples to the Gαs protein, which activates adenylyl cyclase.[5][6] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates Protein Kinase A (PKA).[7] PKA then phosphorylates downstream targets, including the transcription factor CREB, leading to the upregulation of genes involved in melanin (B1238610) synthesis and DNA repair.[7][8] This specific binding and internalization mechanism allows for the targeted delivery of the attached radionuclide.
Dosimetry Calculation Principles: The MIRD Formalism
The most widely accepted method for internal dosimetry is the Medical Internal Radiation Dose (MIRD) schema.[9][10] This formalism allows for the calculation of the mean absorbed dose to a target organ from a radionuclide distributed in one or more source organs.
The fundamental MIRD equation is: D(rₖ) = Σₙ Ã(rₕ) × S(rₖ ← rₕ)
Where:
-
D(rₖ) is the mean absorbed dose in the target region (rₖ).
-
Ã(rₕ) is the time-integrated activity (or total number of disintegrations) in the source region (rₕ).[11]
-
S(rₖ ← rₕ) is the "S-value," which represents the mean absorbed dose to the target region (rₖ) per unit of time-integrated activity in the source region (rₕ). S-values are pre-calculated for various radionuclides and organ pairs using Monte Carlo simulations and are available in resources like the OLINDA/EXM software.[12]
The process involves quantifying the radiopharmaceutical's biodistribution over time to determine the time-integrated activity in each source organ.
Experimental Protocols
Radiolabeling of this compound with ¹⁷⁷Lu
This protocol is adapted from preclinical studies and should be performed in a certified radiopharmacy laboratory.
Materials:
-
This compound peptide (e.g., from ABX GmbH).[5]
-
¹⁷⁷LuCl₃ in 0.04 M HCl (e.g., from ITG or NTP Radioisotopes).
-
Sodium acetate (B1210297) buffer (0.5 M, pH 5.0).
-
Gentisic acid solution (50 mg/mL).
-
Sterile, pyrogen-free reaction vials.
-
Heating block or water bath set to 95°C.
-
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) system for quality control.
-
Instant thin-layer chromatography (ITLC) system.
Procedure:
-
In a sterile vial, add 10-20 µg of this compound.
-
Add 100 µL of sodium acetate buffer to the vial.
-
Add 20 µL of gentisic acid solution to prevent radiolysis.
-
Carefully add 100-500 MBq of ¹⁷⁷LuCl₃ to the reaction vial.
-
Incubate the reaction mixture at 95°C for 15-20 minutes.
-
Allow the vial to cool to room temperature.
-
Perform quality control to determine radiochemical purity (RCP).
Quality Control:
-
RP-HPLC: Analyze a small aliquot of the final product to separate ¹⁷⁷Lu-DOTA-NAPamide from free ¹⁷⁷Lu and other impurities. The RCP should be >95%.
-
ITLC: Use a mobile phase (e.g., 0.1 M sodium citrate, pH 5.5) to confirm that the percentage of free ¹⁷⁷Lu is minimal (<5%).
Preclinical Biodistribution and Imaging Protocol
This protocol outlines the steps for acquiring the necessary pharmacokinetic data from a preclinical mouse model to perform dosimetry calculations.
Animal Model:
-
Immunocompromised mice (e.g., NMRI nude or C57BL/6) bearing subcutaneous B16F10 melanoma tumors (an MC1R-positive cell line).[1][13] Tumors should be allowed to grow to a palpable size (e.g., 100-200 mm³).
Procedure:
-
Administration: Administer a known activity of ¹⁷⁷Lu-DOTA-NAPamide (e.g., 5-10 MBq) to each mouse via tail vein injection.[14]
-
Imaging: Perform sequential SPECT/CT imaging at multiple time points post-injection (p.i.) to capture the uptake and clearance kinetics.[15]
-
Recommended Time Points: 1h, 4h, 24h, 48h, and 72h p.i.[16]
-
Scanner: A preclinical SPECT/CT scanner (e.g., Albira, VECTor 6).[15][17]
-
Acquisition Parameters: Use a medium-energy collimator. Acquire SPECT data for a set duration (e.g., 15-30 minutes) followed by a CT scan for anatomical co-registration and attenuation correction.[15]
-
-
Ex Vivo Biodistribution (at final time point):
-
After the final imaging session, euthanize the mice.
-
Dissect key organs (tumor, kidneys, liver, spleen, muscle, bone, blood, etc.).
-
Weigh each tissue sample.
-
Measure the activity in each sample using a calibrated gamma counter.
-
Calculate the percent injected activity per gram of tissue (%IA/g). This data is used to validate and supplement the imaging data.[13]
-
Dosimetry Calculation Workflow
The following workflow outlines the steps to calculate absorbed doses from the acquired imaging data.
Step-by-Step Calculation Guide:
-
Image Reconstruction and ROI Delineation: Reconstruct SPECT images with corrections for attenuation, scatter, and collimator-detector response.[15] Co-register SPECT and CT images. On the fused images, manually or semi-automatically draw regions of interest (ROIs) around the source organs (tumor, kidneys, liver, spleen, remainder of body) for each time point.
-
Activity Quantification: Using a pre-determined calibration factor for the scanner, convert the counts within each ROI to absolute activity (in MBq).[15]
-
Time-Activity Curve (TAC) Generation: For each source organ, plot the measured activity (MBq) against time (hours). Fit the data points to a mathematical function, typically a sum of exponentials, to create a continuous time-activity curve (TAC).[18][19]
-
Time-Integrated Activity (Ã) Calculation: Calculate the area under the TAC from time zero to infinity. This integral represents the total number of radioactive disintegrations in the source organ (Ã), also known as residence time.[20][21]
-
Absorbed Dose Calculation: Using software like OLINDA/EXM or by manual calculation, multiply the time-integrated activity (Ã) for each source organ by the appropriate S-value to determine the absorbed dose to each target organ. Sum the contributions from all source organs to get the total absorbed dose for each target organ.[9]
Quantitative Data (Preclinical)
The following tables summarize biodistribution data from preclinical studies involving ¹⁷⁷Lu-DOTA-NAPamide in B16F10 tumor-bearing mice. This data is essential for preliminary dosimetry estimates.
Table 1: Biodistribution of ¹⁷⁷Lu-DOTA-NAPamide in B16F10 Tumor-Bearing Mice Data expressed as mean percent injected activity per gram (%IA/g) ± Standard Deviation.
| Organ/Tissue | 24 hours post-injection[22] |
| Blood | 0.05 ± 0.01 |
| Heart | 0.04 ± 0.01 |
| Lungs | 0.12 ± 0.02 |
| Liver | 0.20 ± 0.04 |
| Spleen | 0.06 ± 0.01 |
| Kidneys | 1.10 ± 0.21 |
| Stomach | 0.06 ± 0.01 |
| Intestines | 0.11 ± 0.03 |
| Muscle | 0.03 ± 0.01 |
| Bone | 0.12 ± 0.02 |
| Tumor | 2.93 ± 0.65 |
Note: The data highlights significant tumor uptake with relatively low background in most organs except for the kidneys, which show notable accumulation, indicating they are a primary organ at risk.[22]
Table 2: Preclinical Absorbed Dose Estimates for ¹⁷⁷Lu-based Therapies (Example) This table provides example absorbed dose values from a preclinical study using ¹⁷⁷Lu-DOTA-TATE in a mouse model to illustrate the type of data generated from a full dosimetric analysis. Specific values for ¹⁷⁷Lu-DOTA-NAPamide are not yet published but would be calculated using the same methodology.
| Organ/Tissue | Absorbed Dose (Gy) per Administered Activity (MBq)[14] |
| Tumor | 1.36 ± 0.05 |
| Kidneys | 0.47 ± 0.02 |
| Liver | 0.20 ± 0.01 |
| Spleen | 0.11 ± 0.01 |
| Lungs | 0.05 ± 0.00 |
| Stomach | 0.03 ± 0.00 |
Note: These values are highly dependent on the specific radiopharmaceutical, animal model, and calculation method. They serve as an example of the expected output of a preclinical dosimetry study.
Conclusion and Future Directions
This document provides a comprehensive framework for conducting dosimetry calculations for this compound-based therapies. The provided protocols for radiolabeling, preclinical imaging, and data analysis are based on established scientific literature and the MIRD formalism. The preclinical biodistribution data for ¹⁷⁷Lu-DOTA-NAPamide confirms its potential as a targeted therapeutic agent for melanoma, with high tumor uptake.
However, it is crucial to reiterate the absence of human clinical data. The next critical step in the development of this therapy is to conduct a first-in-human Phase I clinical trial. Such a study would be essential to:
-
Establish the pharmacokinetic profile of ¹⁷⁷Lu-DOTA-NAPamide in cancer patients.
-
Perform patient-specific dosimetry to determine the maximum tolerated dose (MTD).
-
Confirm the safety and preliminary efficacy of the treatment.
The protocols and principles outlined herein provide the necessary foundation for researchers and drug developers to design and execute these vital future studies.
References
- 1. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dosimetry methods and clinical applications in peptide receptor radionuclide therapy for neuroendocrine tumours: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 5. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. oncologymedicalphysics.com [oncologymedicalphysics.com]
- 10. osti.gov [osti.gov]
- 11. unm.lf1.cuni.cz [unm.lf1.cuni.cz]
- 12. Calculation of residence times and radiation doses using the standard PC software Excel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pre-clinical quantitative imaging and mouse-specific dosimetry for 111In-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Imaging of 212Pb in mice with a clinical SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Pharmacokinetic Model Determination of Time Activity Curves in Radiopharmaceutical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Time-activity curve - Wikipedia [en.wikipedia.org]
- 20. nrc.gov [nrc.gov]
- 21. aapm.org [aapm.org]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
strategies to reduce kidney uptake of radiolabeled DOTA-NAPamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with radiolabeled DOTA-NAPamide and related analogs. This resource provides troubleshooting guidance and answers to frequently asked questions regarding strategies to minimize kidney uptake during preclinical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing high kidney uptake of our radiolabeled this compound in our mouse model. What are the potential causes and how can we reduce it?
High renal accumulation is a common challenge with radiolabeled peptides. The primary mechanism involves glomerular filtration followed by reabsorption in the proximal tubules, mediated by receptors like megalin and cubilin.[1] This can lead to prolonged retention of radioactivity in the kidneys, potentially causing nephrotoxicity.[2]
Several strategies can be employed to mitigate this issue:
-
Peptide Modification: Altering the physicochemical properties of the this compound analog can significantly impact kidney uptake.
-
Co-administration Strategies: Injecting blocking agents can competitively inhibit the renal reabsorption pathways.
-
Pharmacokinetic Modulation: Introducing moieties that alter the circulation time and excretion pathway of the radiopharmaceutical.
Q2: How does modifying the charge of the this compound analog affect kidney uptake?
Modifying the charge of the peptide, particularly neutralizing positive charges, is a key strategy to reduce renal uptake.
-
Neutralization of Lysine (B10760008) Residues: Studies on DOTA-α-MSH analogs, including this compound, have shown that neutralizing the positive charge of the ε-amino group of a lysine residue (e.g., Lys11) can dramatically decrease kidney retention.[3][4] This is likely due to a reduction in ionic interactions with the negatively charged surfaces of proximal tubular cells.[3] For instance, when the ε-amino group of Lys11 was acetylated in a DOTA-α-MSH analog, kidney uptake was significantly reduced.[3][4]
-
Introduction of Negative Charges: While neutralizing positive charges is effective, introducing additional negative charges does not necessarily lead to a further reduction in kidney uptake.[3][4]
-
Overall Net Charge: A systematic investigation of [68Ga]Ga-DOTA-TATE derivatives demonstrated that peptides with a net negative charge exhibited substantially lower kidney uptake compared to those with a net positive charge.[5]
Q3: Can the position of the DOTA chelator influence renal accumulation?
Yes, the position of the DOTA chelator can influence kidney uptake. Shifting the DOTA chelator to the N-terminus of a DOTA-α-MSH analog resulted in a three-fold increase in kidney retention compared to the C-terminal position in this compound.[3][4] However, this effect is closely linked to the charge of nearby amino acid residues. When the positive charge of the Lys11 ε-amino group was neutralized in the N-terminally DOTA-conjugated peptide, the kidney uptake returned to the low levels observed with this compound.[3][4] This indicates that the charge modification has a more dominant effect than the chelator's position.
Q4: What co-administration agents can be used to reduce kidney uptake of DOTA-peptides, and what is the mechanism?
Co-administration of certain agents can competitively inhibit the reabsorption of radiolabeled peptides in the renal tubules.
-
Amino Acids: A co-infusion of positively charged amino acids like L-lysine and L-arginine is a standard clinical practice to reduce kidney uptake of radiopharmaceuticals like [177Lu]Lu-DOTA-TATE.[6] These amino acids compete for the same reabsorption pathways in the proximal tubules.
-
Gelofusine: This is a succinylated gelatin preparation that has also been used, sometimes in combination with amino acids, to reduce renal reabsorption.[6][7]
-
Para-aminohippurate (PAH): Co-injection of a high concentration of PAH has been shown to significantly reduce the renal uptake of several small-molecule radiopharmaceuticals, suggesting the involvement of anion transporters in the tubular secretion process.[7]
Q5: Are there other molecular design strategies beyond charge modification to lower kidney uptake?
Yes, several other strategies are being explored:
-
Albumin Binding: Incorporating an albumin-binding moiety, such as an Evans blue derivative or a specific peptide sequence, can increase the plasma half-life of the radiopharmaceutical. This can lead to altered biodistribution, with some studies showing a shift towards increased hepatobiliary clearance and consequently lower renal accumulation for certain this compound derivatives.[8]
-
Cleavable Linkers: The introduction of a linker between the targeting peptide and the chelator that can be cleaved by enzymes in the renal brush border (e.g., Met-Val-Lys linker) is a promising approach to release the radiometal in a form that is more readily excreted.[9]
-
Chelator Modification: The choice of chelator can influence the overall charge and stability of the radiometal complex, which in turn can affect kidney uptake. For instance, replacing DOTA with a more stable chelator has been shown to reduce kidney retention in some cases.[6]
Quantitative Data Summary
The following tables summarize the quantitative data on kidney uptake from various preclinical studies.
Table 1: Effect of Peptide Modification on Kidney Uptake of ¹¹¹In-labeled DOTA-α-MSH Analogs in B16F1 Melanoma-Bearing Mice
| Peptide | Modification from this compound | Kidney Uptake (%ID/g at 4h) | Reference |
| This compound | - | ~4 | [3][10] |
| Peptide IV | DOTA at N-terminus | ~12 (3-fold increase) | [3] |
| Peptide V | DOTA at N-terminus, Acetylated Lys11 | ~4 | [3] |
| DOTA-MSHo_ct_ | Different amino acid sequence | 13.5 | [3][10] |
Table 2: Effect of Co-administration on Kidney Uptake of ¹⁷⁷Lu-labeled Radiopharmaceuticals in Rats
| Radiopharmaceutical | Co-administration Agent | Reduction in Kidney AUC | Reference |
| [¹⁷⁷Lu]Lu-DOTATOC | Para-aminohippurate | Up to 60% | [7] |
| [¹⁷⁷Lu]Lu-DOTA-JR11 | Para-aminohippurate | Up to 60% | [7] |
| [¹⁷⁷Lu]Lu-DOTATATE | Para-aminohippurate | Up to 60% | [7] |
Table 3: Biodistribution of ²⁰⁵/²⁰⁶Bi-labeled this compound Derivatives in B16F10 Tumor-Bearing Mice (90 min p.i.)
| Radiopharmaceutical | Kidney Uptake (%ID/g) | Liver Uptake (%ID/g) | Tumor Uptake (%ID/g) | Reference |
| [²⁰⁵/²⁰⁶Bi]Bi-DOTA-NAPamide | 8.78 ± 3.61 | 1.09 ± 0.17 | 3.14 ± 0.32 | [8] |
| [²⁰⁵/²⁰⁶Bi]Bi-DOTA-IPB-NAPamide | Lower than non-IPB | Higher than non-IPB | 4.50 ± 0.98 | [8] |
Experimental Protocols
1. Radiolabeling of this compound with ¹⁷⁷Lu
-
Materials: this compound, no-carrier-added [¹⁷⁷Lu]LuCl₃ in 0.04 M HCl, ascorbic acid buffer.
-
Procedure:
-
Dissolve this compound in the ascorbic acid buffer.
-
Add the [¹⁷⁷Lu]LuCl₃ solution.
-
Incubate the reaction mixture at 85°C for 25 minutes.
-
Assess radiochemical purity using radio-high-pressure liquid chromatography (radio-HPLC).
-
-
Reference: This is a general procedure adapted from similar DOTA-peptide labeling protocols.[7]
2. Ex Vivo Biodistribution Studies in Tumor-Bearing Mice
-
Animal Model: B16F1 or B16F10 melanoma-bearing mice.
-
Procedure:
-
Inject a defined activity (e.g., 2.39 ± 0.19 MBq) of the radiolabeled this compound derivative intravenously into the mice.
-
At predetermined time points post-injection (p.i.) (e.g., 90 minutes, 4 hours, 24 hours), euthanize the mice.
-
Dissect key organs and tissues (e.g., kidneys, liver, tumor, blood, muscle).
-
Weigh the collected tissues.
-
Measure the radioactivity in each tissue sample using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
-
-
Reference: This protocol is based on descriptions in several cited papers.[3][8]
Visualizations
References
- 1. The Dependence of Renal 68Ga[Ga]-DOTATOC Uptake on Kidney Function and Its Relevance for Peptide Receptor Radionuclide Therapy with 177Lu[Lu]-DOTATOC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanoma Targeting with DOTA-α-Melanocyte-Stimulating Hormone Analogs: Structural Parameters Affecting Tumor Uptake and Kidney Uptake | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Melanoma targeting with DOTA-α-melanocyte-stimulating hormone analogs: Structural parameters affecting tumor uptake and kidney uptake [edoc.unibas.ch]
- 5. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands | MDPI [mdpi.com]
- 7. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
addressing potential aggregation issues of DOTA-NAPamide
Welcome to the DOTA-NAPamide Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and troubleshooting of potential issues during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing lyophilized this compound?
A1: For maximum stability, lyophilized this compound should be stored at -20°C or colder, away from bright light.[1][2] Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption, as many peptides are hygroscopic.[2][3]
Q2: I am observing precipitate in my this compound stock solution after storage. What could be the cause?
A2: Precipitate formation, or aggregation, in a peptide solution can be triggered by several factors including improper storage conditions, suboptimal pH of the buffer, high peptide concentration, or repeated freeze-thaw cycles.[1][4] Peptides in solution are significantly less stable than in their lyophilized form.[2]
Q3: What is the best way to dissolve lyophilized this compound?
A3: There is no single solvent that works for all peptides. A systematic approach is recommended.[1] Start by attempting to dissolve a small test amount of the peptide in sterile, purified water.[2][5] If solubility is limited, based on the peptide's amino acid composition, you can try a dilute acidic solution (e.g., 10% acetic acid) for basic peptides or a dilute basic solution (e.g., 1% ammonium (B1175870) hydroxide) for acidic peptides.[2][6] For highly hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary, followed by a slow, dropwise addition of the aqueous buffer.[4][5][7]
Q4: Can aggregation affect the radiolabeling efficiency of this compound?
A4: Yes, peptide aggregation can negatively impact radiolabeling. Aggregates may sterically hinder the DOTA chelator, preventing efficient complexation with the radiometal. This can lead to lower radiochemical yields and the presence of unbound radiometal impurities. It is crucial to ensure the peptide is fully dissolved and monomeric prior to initiating the radiolabeling reaction.
Q5: How can I minimize the risk of aggregation during my experiments?
A5: To minimize aggregation, it is advisable to work with the lowest feasible peptide concentration, maintain the pH of your solution 1-2 units away from the peptide's isoelectric point (pI), and avoid vigorous shaking or stirring which can introduce mechanical stress.[4] Storing the peptide solution in aliquots at -20°C or colder will help to avoid repeated freeze-thaw cycles.[1][2]
Troubleshooting Guides
Issue 1: Poor Solubility of Lyophilized this compound
| Symptom | Potential Cause | Troubleshooting Steps |
| Lyophilized powder does not dissolve in aqueous buffer. | The peptide may have a high degree of hydrophobicity or be at a pH close to its isoelectric point. | 1. Sonication: Place the vial in a sonicator bath for 5-10 minutes to help break up small aggregates.[5]2. pH Adjustment: If the peptide's pI is known, adjust the buffer pH to be at least 1-2 units away from the pI.[4]3. Organic Solvent: Dissolve the peptide in a minimal volume of DMSO, then slowly add the aqueous buffer dropwise while vortexing.[4][7] |
| Solution is cloudy or contains visible particles after initial dissolution. | Incomplete dissolution or formation of micro-aggregates. | 1. Centrifugation: Centrifuge the solution at high speed (>10,000 x g) for 5-10 minutes to pellet any insoluble material.[4]2. Filtration: Filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[4] |
Issue 2: Aggregation During Radiolabeling
| Symptom | Potential Cause | Troubleshooting Steps |
| Low radiochemical yield (<95%). | Aggregation of this compound is preventing efficient chelation. | 1. Pre-labeling Check: Ensure the this compound solution is clear and free of precipitate before adding the radionuclide.2. Optimize pH: The optimal pH for radiolabeling DOTA-peptides is typically between 4.0-4.5 for many common radiometals.[8]3. Additives: Consider the addition of stabilizers like ascorbic acid, which can act as radical scavengers and may help maintain peptide stability, especially at high radioactivity concentrations.[9] |
| Formation of precipitate during the heating step of radiolabeling. | Thermally induced aggregation. | 1. Lower Temperature/Shorter Time: Investigate if the labeling can be achieved at a lower temperature or with a shorter incubation time.2. Change Buffer: The composition of the buffer can influence protein stability.[10] Experiment with a different buffer system. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator.[3]
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.[5]
-
Add a small volume of sterile, purified water to create a concentrated stock solution.
-
Gently vortex the vial. If the peptide does not fully dissolve, sonicate for 5-10 minutes.[5]
-
If solubility remains an issue, consult the troubleshooting guide for using acidic/basic solutions or organic solvents.
-
Once dissolved, the stock solution should be aliquoted and stored at -20°C or colder to avoid multiple freeze-thaw cycles.[1][2]
Protocol 2: Quality Control for this compound Aggregation
A simple method to check for aggregation is through size-exclusion chromatography (SEC-HPLC). A monomeric peptide will elute as a single, sharp peak at a characteristic retention time. The presence of earlier eluting peaks or a broad peak can be indicative of dimers, oligomers, or larger aggregates.
Visualizations
Caption: Troubleshooting workflow for addressing aggregation issues.
Caption: Key steps in the radiolabeling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Stabilization of (90)y-labeled DOTA-biomolecule conjugates using gentisic acid and ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 68Ga-DOTA-NAPamide PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 68Ga-DOTA-NAPamide PET imaging. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
| Question | Answer |
| 1. Why is my 68Ga-DOTA-NAPamide tumor uptake lower than expected? | Several factors can contribute to low tumor uptake. A primary reason can be low molar activity due to an excess of unlabeled DOTA-NAPamide peptide, which competes with the radiolabeled tracer for receptor binding.[1][2] One study demonstrated that HPLC purification to remove unlabeled peptide resulted in an over 8-fold increase in tumor uptake.[1][2] Other potential causes include issues with the radiolabeling procedure, incorrect injection timing, or physiological characteristics of the tumor model. |
| 2. What is the recommended injected activity for preclinical 68Ga-DOTA-NAPamide PET imaging? | The optimal injected activity can vary depending on the specific scanner sensitivity and the animal model. However, preclinical studies have used activities in the range of 9-19 MBq per mouse.[2][3] For clinical studies with 68Ga-DOTA-peptides, the recommended activity is typically between 100 to 200 MBq, adjusted for patient weight.[4][5] |
| 3. What is the optimal uptake time before starting the PET scan? | For 68Ga-DOTA-peptides, images are generally acquired around 60 minutes post-injection.[5][6] Dynamic PET imaging has shown that the tracer reaches a maximum level in tumors within the first 5-10 minutes after injection.[2] However, a 60-minute uptake period allows for clearance from non-target tissues, potentially improving the tumor-to-background ratio. |
| 4. How can I reduce high background signal, particularly in the kidneys? | 68Ga-DOTA-peptides are primarily excreted through the kidneys, leading to physiological uptake in these organs.[5] While some kidney uptake is expected, excessively high signal can be mitigated by ensuring proper hydration of the subject. In clinical settings, intravenous hydration and diuretics can be considered.[7] Additionally, optimizing the molar activity can play a role, as one study observed slightly higher kidney uptake with unpurified tracer compared to the purified version.[1][2] |
| 5. My PET images are noisy. How can I improve the image quality? | Image noise is inversely related to the acquisition time and injected dose.[4] To reduce noise, you can increase the scan duration per bed position or increase the injected activity.[4][8] However, it is crucial to adhere to the ALARA (As Low As Reasonably Achievable) principle to minimize radiation exposure.[4] Modern PET/CT scanners with high sensitivity may allow for shorter scan times or lower injected doses without compromising image quality.[4][8] A study on 68Ga-DOTATATE suggested that a minimum scan time of about 1 minute per bed position can provide acceptable image quality on high-sensitivity scanners.[8] |
| 6. Can the presence of somatostatin (B550006) analogs affect 68Ga-DOTA-NAPamide imaging? | While 68Ga-DOTA-NAPamide targets the melanocortin-1 receptor (MC1R)[1][2][9], co-administration of somatostatin analogs is a consideration for other 68Ga-DOTA-peptides that target somatostatin receptors (SSTRs). For SSTR-targeting tracers, some studies suggest that the presence of long-acting octreotide (B344500) does not significantly decrease tumor uptake and may even improve the tumor-to-background ratio.[10] However, this is less likely to be a direct issue for 68Ga-DOTA-NAPamide unless there is a reason to believe in off-target binding or cross-reactivity in a specific experimental context. |
Experimental Protocols & Methodologies
Radiolabeling of this compound with 68Ga
This protocol is a generalized summary based on common radiolabeling procedures.
-
Elution of 68Ga: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.
-
Reaction Mixture Preparation: In a reaction vial, combine the 68GaCl3 eluate with a buffered solution (e.g., sodium acetate) to adjust the pH to an optimal range for labeling (typically pH 3.5-4.5).
-
Addition of Precursor: Add the this compound precursor to the buffered 68Ga solution. The amount of precursor can influence the molar activity of the final product.
-
Incubation: Heat the reaction mixture at a controlled temperature (e.g., 95°C) for a specified duration (e.g., 10-15 minutes).[2]
-
Quality Control: After incubation, perform quality control checks. This typically includes radio-TLC or radio-HPLC to determine the radiochemical purity and to quantify the percentage of unincorporated 68Ga.
-
Purification (Optional but Recommended): To increase molar activity, the radiolabeled product can be purified using HPLC to separate 68Ga-DOTA-NAPamide from unlabeled precursor.[1][2]
-
Final Formulation: The purified product is formulated in a physiologically compatible solution (e.g., saline) for injection.
In Vivo PET/CT Imaging Protocol (Murine Model)
-
Animal Preparation: Anesthetize the tumor-bearing mouse (e.g., with isoflurane).
-
Tracer Administration: Intravenously inject the prepared 68Ga-DOTA-NAPamide (e.g., via the tail vein). The injected volume and activity should be recorded.
-
Uptake Phase: Allow the tracer to distribute for the desired uptake period (typically 60 minutes).[5][6]
-
Imaging: Position the animal in the PET/CT scanner. Acquire a CT scan for attenuation correction and anatomical localization, followed by the PET scan. PET acquisition can be static or dynamic. For static imaging, a typical duration is 10-15 minutes.[3]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Image Analysis: Analyze the reconstructed images using software (e.g., PMOD) to draw regions of interest (ROIs) over the tumor and other organs to quantify tracer uptake, often expressed as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).[2]
Quantitative Data Summary
Table 1: Impact of HPLC Purification on 68Ga-DOTA-NAPamide Tumor Uptake
| Tracer Formulation | Tumor Uptake (%ID/g at 1h p.i.) | Kidney Uptake (%ID/g at 1h p.i.) | Reference |
| Unpurified | 0.78 ± 0.55 | 4.6 ± 2.7 | [2] |
| HPLC-Purified | 7.0 ± 1.7 | 3.0 ± 0.6 | [2] |
Table 2: Preclinical 68Ga-DOTA-NAPamide Imaging Parameters
| Parameter | Value | Reference |
| Injected Activity | ~15 MBq | [2] |
| Uptake Time | 60 minutes | [2] |
| PET Scan Duration | 5-90 minutes (dynamic) | [2] |
| Anesthesia | Isoflurane | [2] |
Table 3: Comparison of Tumor Uptake (SUV) with Varying Molar Activity
| Tracer Formulation | Tumor SUV at 1h p.i. | Reference |
| Unpurified | 0.119 | [2] |
| Purified | 0.420 | [2] |
| Purified + 1,000-fold excess unlabeled peptide | 0.367 | [2] |
| Purified + 10,000-fold excess unlabeled peptide | 0.152 | [2] |
Visualized Workflows and Pathways
Caption: Workflow for 68Ga-DOTA-NAPamide PET imaging experiments.
References
- 1. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Nuklearmedizin - NuclearMedicine / Abstract [thieme-connect.de]
- 5. eanm.org [eanm.org]
- 6. mdpi.com [mdpi.com]
- 7. Full Document Preview [gravitas.acr.org]
- 8. Experimental approach for optimizing dose regimen of 68Ga-DOTATATE PET/CT for neuroendocrine tumor (NET) imaging in current high sensitivity scanners: Phantom and Patient Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging [frontiersin.org]
how to improve tumor-to-background ratio with DOTA-NAPamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-NAPamide. The information is designed to help improve the tumor-to-background ratio in preclinical imaging and radionuclide therapy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a radiopharmaceutical agent designed for imaging and therapy of melanoma. It is an analog of α-melanocyte-stimulating hormone (α-MSH) conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Its mechanism of action relies on binding to the melanocortin-1 receptor (MC1R), which is overexpressed on the surface of most melanoma cells.[1][2] Following intravenous administration, radiolabeled this compound circulates in the bloodstream and selectively accumulates at tumor sites with high MC1R expression.
Q2: Which radionuclides can be used to label this compound?
DOTA is a versatile chelator that can stably complex with a variety of diagnostic and therapeutic radionuclides. Commonly used isotopes for imaging include Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) and Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT).[3][4] For therapeutic applications, Lutetium-177 (¹⁷⁷Lu) and Bismuth-213 (²¹³Bi) have been investigated.[5][6]
Q3: What are the key factors influencing the tumor-to-background ratio of this compound?
Several factors can significantly impact the tumor-to-background ratio:
-
Molar Activity: Higher molar activity (achieved through methods like HPLC purification) leads to increased tumor uptake by reducing competition from unlabeled peptide for MC1R binding sites.[7][8]
-
Injected Peptide Dose: Lowering the total amount of injected peptide can dramatically increase tumor uptake without significantly affecting uptake in non-target tissues.[3]
-
Kidney Clearance: As a peptide-based agent, this compound is primarily cleared through the kidneys, which can lead to high background signal. Strategies to reduce renal uptake are crucial.[9][10]
-
Structural Modifications: Alterations to the peptide structure, such as neutralizing the charge of the Lys11 residue, can significantly reduce kidney retention without compromising tumor uptake.[9][11]
Troubleshooting Guides
Issue 1: Low Tumor Uptake
Low accumulation of this compound in the tumor can compromise imaging quality and therapeutic efficacy. Below are potential causes and troubleshooting steps.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Molar Activity (Competition from unlabeled peptide) | Purify the radiolabeled this compound using High-Performance Liquid Chromatography (HPLC) to remove excess unlabeled peptide.[7][8] | A significant increase in tumor uptake (up to 8-fold has been reported).[8] |
| High Peptide Dose | Reduce the total amount of injected peptide. A dose-escalation or de-escalation study is recommended to find the optimal dose for your model.[3] | Increased tumor uptake due to reduced saturation of MC1R receptors.[3] |
| Low MC1R Expression in Tumor Model | Confirm MC1R expression levels in your tumor cell line or xenograft model using techniques like immunohistochemistry, western blot, or a receptor binding assay with a known high-affinity ligand.[4][8] | Ensure the chosen tumor model is appropriate for targeting MC1R. |
| Poor Radiochemical Purity | Assess the radiochemical purity of your final product using methods like radio-TLC or radio-HPLC. | Ensure that the observed uptake is from the intact radiolabeled peptide and not from free radionuclide. |
Issue 2: High Background Signal, Particularly in the Kidneys
High renal uptake is a common challenge with peptide-based radiopharmaceuticals and can obscure tumor visualization and cause nephrotoxicity in therapeutic applications.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inherent Renal Clearance of Peptides | Co-inject a solution of L-lysine. A dose of 15 mg has been shown to reduce kidney uptake by up to 64% without affecting tumor uptake.[3] | Reduced renal accumulation of the radiotracer, leading to an improved tumor-to-kidney ratio. |
| Peptide Structure and Charge | If synthesizing custom analogs, ensure the positive charge on the Lys11 residue is neutralized. Conjugating DOTA to the ε-amino group of Lys11 achieves this.[9][11] | Lower kidney retention compared to analogs with a free positively charged Lys11.[9] |
| Alternative Renal Clearance Inhibition | Consider co-administration of sodium para-aminohippurate (PAH), which has been shown to reduce renal uptake of various DOTA-peptides.[12] | Decreased renal signal and improved tumor-to-background contrast. |
| Pharmacokinetic Modifiers | Incorporating an albumin-binding moiety, such as 4-(p-iodo-phenyl)-butanoic acid (IPB), can prolong circulation half-life and increase tumor uptake, though it may also increase background in other tissues.[5] | Altered biodistribution profile with potentially higher tumor accumulation over time.[5] |
Experimental Protocols & Data
Radiolabeling of this compound with ⁶⁸Ga
This protocol is a generalized procedure. Optimal conditions may vary based on the ⁶⁸Ga source and specific laboratory setup.
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
Add a solution of this compound (e.g., 5-10 µg) to the ⁶⁸Ga eluate.
-
Adjust the pH of the reaction mixture to 3.5-4.5 using a sodium acetate (B1210297) or HEPES buffer.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
Perform quality control using radio-HPLC or radio-TLC to determine radiochemical purity.
-
For higher molar activity, purify the product using reverse-phase HPLC to separate ⁶⁸Ga-DOTA-NAPamide from unlabeled peptide.[7][8]
Biodistribution Studies in Melanoma-Bearing Mice
-
Implant MC1R-positive melanoma cells (e.g., B16F1 or B16-F10) subcutaneously into immunocompromised mice.[4]
-
Allow tumors to grow to a suitable size (e.g., 100-300 mm³).
-
Inject the radiolabeled this compound intravenously via the tail vein.
-
At predetermined time points (e.g., 1, 4, 24 hours post-injection), euthanize the mice.
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
Table 1: Effect of HPLC Purification on ⁶⁸Ga-DOTA-NAPamide Tumor Uptake [8]
| Tracer Formulation | Tumor Uptake (%ID/g at 1h) | Kidney Uptake (%ID/g at 1h) |
| Non-purified | 0.78 | 4.6 |
| HPLC-purified | 7.0 | 3.0 |
Table 2: Effect of Peptide Dose on ¹¹¹In-DOTA-NAPamide Tumor and Kidney Uptake [3]
| Injected Peptide (pmol) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) |
| 420 | ~2 | ~10 |
| 20 | ~10 | ~7 |
Table 3: Comparison of Different Radiolabeled DOTA-α-MSH Analogs [3]
| Radiopharmaceutical | Tumor-to-Kidney Ratio (AUC 4-48h) |
| ¹¹¹In-DOTA-MSHoct | ~0.24 |
| ¹¹¹In-DOTA-NAPamide | ~1.11 |
| ⁶⁷Ga-DOTA-NAPamide | ~1.82 |
Visualized Workflows and Pathways
Caption: Mechanism of this compound targeting and clearance pathways.
Caption: A logical workflow for troubleshooting low tumor uptake.
Caption: A decision-making guide for reducing high kidney uptake.
References
- 1. Elevating theranostics: The emergence and promise of radiopharmaceutical cell-targeting heterodimers in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 7. biorxiv.org [biorxiv.org]
- 8. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. Melanoma targeting with DOTA-α-melanocyte-stimulating hormone analogs: Structural parameters affecting tumor uptake and kidney uptake [edoc.unibas.ch]
- 12. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Stability Issues of DOTA-NAPamide In Vitro and In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with DOTA-NAPamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound revolve around the radiolabeled complex. These include:
-
In vitro stability: Ensuring the radiometal remains firmly chelated by the DOTA macrocycle in various experimental media (e.g., saline, serum). Instability can lead to the release of the free radiometal.
-
In vivo stability: Maintaining the integrity of the radiolabeled peptide in a biological environment, which includes resistance to enzymatic degradation and trans-chelation of the radiometal to other biological molecules like serum proteins.
-
Radiolytic stability: Degradation of the this compound molecule due to the radiation emitted by the chelated radionuclide, especially at high specific activities.
-
Pharmacokinetic stability: While not a chemical stability issue in the traditional sense, rapid clearance and high renal uptake can limit the effective "stability" of the tracer at the target site.[1][2][3]
Q2: How does the choice of radiometal affect the stability of the this compound complex?
A2: The choice of radiometal significantly influences the stability of the DOTA complex. DOTA is a versatile chelator that can form stable complexes with various trivalent metals like Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), and Bismuth-213 (²¹³Bi).[1][4] However, the kinetics and thermodynamics of complex formation and dissociation vary for each metal. For instance, labeling with ¹¹¹In may require higher temperatures for a longer duration compared to ⁹⁰Y and ¹⁷⁷Lu to achieve stable complexation.[5] The stability of the resulting complex is crucial, as weaker complexes are more susceptible to dissociation in vivo.
Q3: What is "trans-chelation" and how can it be minimized?
A3: Trans-chelation is the transfer of the radiometal from the DOTA chelator to another competing chelating agent or biological molecule, such as serum proteins. This can be a significant issue in vivo, leading to non-specific accumulation of the radiometal and reduced tumor-to-background ratios. Minimizing trans-chelation involves:
-
Optimizing radiolabeling conditions: Ensuring complete and stable chelation of the radiometal during the labeling process by controlling pH, temperature, and precursor concentration.
-
Using a sufficient excess of the chelator: While aiming for high specific activity, ensuring enough this compound is present to effectively capture the radiometal can prevent the formation of less stable complexes.
-
Purification: Removing any unchelated radiometal before in vivo administration is critical.
Q4: Can modifications to the this compound structure improve its in vivo stability and performance?
A4: Yes, structural modifications can enhance in vivo performance. One notable strategy is the incorporation of an albumin-binding moiety, such as 4-(p-iodo-phenyl)-butanoic acid (IPB).[1][3] This modification can increase the in vivo biological half-life of the radiopharmaceutical, leading to higher tumor accumulation.[1][3] However, this can also lead to increased background activity in some cases, so a balance must be struck depending on the radionuclide's half-life.[1]
Troubleshooting Guides
Issue 1: Low Radiolabeling Efficiency or Purity
| Potential Cause | Troubleshooting Step |
| Suboptimal pH | The optimal pH for radiolabeling DOTA-peptides is typically between 4.0 and 4.5.[5][6] A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides.[5][6] Use a suitable buffer (e.g., sodium acetate) to maintain the optimal pH. |
| Incorrect Temperature or Incubation Time | Labeling kinetics are temperature-dependent and vary with the radionuclide. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, whereas ¹¹¹In may require 30 minutes at 100°C.[5] For ⁶⁸Ga, incubation at 95°C for 15 minutes is a common protocol.[7][8] |
| Presence of Metal Contaminants | Contaminating metal ions in the radionuclide solution or buffers can compete with the intended radiometal for chelation by DOTA. For instance, Cd²⁺ is a known competitor for ¹¹¹In incorporation.[5] Ensure high-purity reagents and radionuclide eluates. |
| Degraded Peptide | Improper storage or handling of the this compound precursor can lead to degradation. Store the peptide according to the manufacturer's instructions, typically desiccated and at a low temperature. |
Issue 2: Poor In Vitro Stability in Serum
| Potential Cause | Troubleshooting Step |
| Incomplete Chelation | If the initial radiolabeling was incomplete, free radiometal will be present and can bind to serum proteins. Optimize the radiolabeling protocol as described above and ensure high radiochemical purity before conducting serum stability studies. |
| Trans-chelation to Serum Proteins | Even with a high-purity product, some trans-chelation can occur. Evaluate stability over time by incubating the radiolabeled this compound in serum at 37°C and analyzing samples at different time points using methods like radio-TLC or radio-HPLC. |
| Enzymatic Degradation | The peptide backbone of this compound can be susceptible to degradation by proteases in serum. Analyze for degradation products using radio-HPLC. If significant degradation is observed, structural modifications to the peptide may be necessary for improved stability. |
Issue 3: High Non-Specific Uptake or Rapid Clearance In Vivo
| Potential Cause | Troubleshooting Step |
| Low Molar Activity | An excess of unlabeled ("cold") this compound can saturate the target receptors, leading to reduced tumor uptake of the radiolabeled compound.[7][8] Purification of the radiolabeled peptide from the excess unlabeled precursor using HPLC is crucial to increase the molar activity and improve tumor targeting.[7][8][9][10] |
| In Vivo Dissociation of Radiometal | If the radiometal dissociates from the DOTA chelator in vivo, it can lead to high uptake in non-target organs like the liver, bones, or kidneys, depending on the radiometal. This points to a fundamental instability of the complex that may require re-evaluation of the radiolabeling conditions or the choice of chelator. |
| Rapid Renal Clearance | This compound is known for rapid elimination and high renal uptake, which can limit its therapeutic efficacy.[1][2][3] Strategies to mitigate this include co-injection of basic amino acids like lysine (B10760008) to reduce kidney reabsorption or modifying the peptide with an albumin binder to prolong circulation time.[3][11] |
Quantitative Data Summary
Table 1: In Vitro Stability of Radiolabeled this compound Derivatives
| Radiocomplex | Condition | Stability/Purity | Reference |
| [⁶⁸Ga]Ga-DOTA-IPB-NAPamide | In vitro | >98% radiochemical purity | [1] |
| [²⁰⁵/²⁰⁶Bi]Bi-DOTA-IPB-NAPamide | In vitro | >98% radiochemical purity | [1] |
| [¹⁷⁷Lu]Lu-DOTA-IPB-NAPamide | In vitro | >98% radiochemical purity | [1] |
| [¹⁷⁷Lu]Lu-DOTA-IPB-NAPamide | Human Serum (2h incubation) | High stability | [1] |
| [²¹³Bi]Bi-DOTA-NAPamide | Mouse Plasma | 3.5% ²¹³Bi loss | [4] |
| [⁶⁸Ga]Ga-DOTA-NAPamide | Mouse Plasma | 6.0% ⁶⁸Ga loss | [4] |
| [⁶¹Cu]Cu-KFTG-NAPamide | Human Plasma (6h incubation) | <4% loss of activity | [12] |
Table 2: Impact of HPLC Purification on ⁶⁸Ga-DOTA-NAPamide Tumor Uptake In Vivo
| Tracer Preparation | Tumor Uptake (%ID/g at 1h p.i.) | Molar Activity Increase | Reference |
| Non-purified | 0.78 | - | [7][10] |
| HPLC-purified | 7.0 | ~10,000-fold | [7][10] |
Experimental Protocols
Protocol 1: Radiolabeling of this compound with Gallium-68
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
To a reaction vial, add a specific amount of this compound precursor (e.g., 5-10 nmol).
-
Add a suitable buffer, such as sodium acetate, to adjust the pH of the ⁶⁸GaCl₃ eluate to 4.0-4.5.
-
Add the pH-adjusted ⁶⁸GaCl₃ to the vial containing the this compound.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity. A common radio-TLC system uses a C18 plate with a mobile phase of 0.5 M citric acid (pH 5.5).[1]
-
For in vivo studies, purify the [⁶⁸Ga]Ga-DOTA-NAPamide using reversed-phase HPLC to separate it from unlabeled precursor and increase molar activity.[7][8]
Protocol 2: In Vitro Serum Stability Assay
-
Prepare the radiolabeled this compound with a radiochemical purity of >95%.
-
Add a small volume (e.g., 50 µL) of the purified radiolabeled peptide to a larger volume (e.g., 450 µL) of fresh human or mouse serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 30 min, 1h, 2h, 4h, 24h), take an aliquot of the serum mixture.
-
Analyze the aliquot using radio-TLC or radio-HPLC to determine the percentage of intact radiolabeled peptide versus any degradation products or free radiometal.
-
To precipitate proteins and better analyze the supernatant for free radiometal, an equal volume of ethanol (B145695) can be added to the aliquot, followed by centrifugation.
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Logic for troubleshooting poor in vivo results.
References
- 1. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 5. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. real.mtak.hu [real.mtak.hu]
Technical Support Center: DOTA-NAPamide Tumor Uptake Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing DOTA-NAPamide in tumor uptake experiments. The information is tailored for scientists and professionals in drug development, offering detailed protocols and data to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between the injected peptide concentration of this compound and tumor uptake?
A1: There is an inverse relationship between the peptide concentration of this compound and its uptake in melanoma tumors. Lower peptide concentrations lead to significantly higher tumor accumulation. This is because this compound targets the melanocortin type 1 receptor (MC1R), and high concentrations of the peptide can saturate these receptors, leading to decreased uptake of the radiolabeled tracer.[1]
Q2: How significant is the effect of increasing the peptide dose on tumor uptake?
A2: The effect is dramatic. For instance, in one study, increasing the injected peptide amount from 20 pmol to 420 pmol resulted in a five-fold decrease in tumor uptake.[1] Another study showed that co-injection of 500 pmol of unlabeled this compound with the radiolabeled tracer led to an approximately six-fold decrease in tumor accumulation compared to the purified tracer alone.[2]
Q3: Why am I observing lower than expected tumor uptake of my radiolabeled this compound?
A3: Lower than expected tumor uptake can be due to several factors, with peptide concentration being a primary one. If the injected dose contains a high amount of unlabeled ("cold") this compound, it will compete with the radiolabeled ("hot") peptide for MC1R binding, thereby reducing the tumor's radioactive signal.[2][3] It is crucial to use a high molar activity preparation of the radiotracer.
Q4: What is molar activity and why is it important for this compound studies?
A4: Molar activity (or specific activity) refers to the amount of radioactivity per mole of a compound. For receptor-targeting radiopharmaceuticals like this compound, high molar activity is critical. A high molar activity preparation ensures that a low mass of the peptide is administered, preventing receptor saturation and allowing for optimal tumor uptake.[2][3]
Q5: How can I increase the molar activity of my 68Ga-DOTA-NAPamide?
A5: The molar activity of 68Ga-DOTA-NAPamide can be significantly increased by purifying the radiolabeled peptide from the excess unlabeled this compound precursor present after the labeling reaction. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[2][3]
Troubleshooting Guide
Issue: Low Tumor-to-Background Ratios
-
Possible Cause 1: High Peptide Mass Injected. As detailed in the FAQs, excessive amounts of the peptide will saturate the MC1R receptors on the tumor cells.
-
Solution: Reduce the total amount of this compound peptide injected. If possible, quantify the amount of unlabeled peptide in your preparation and aim for the lowest effective dose. Studies have shown that amounts as low as 20 pmol can be effective.[1]
-
-
Possible Cause 2: Competition from Unlabeled Peptide. Standard radiolabeling procedures often result in a significant excess of unlabeled peptide precursor.
-
Possible Cause 3: Low MC1R Expression in the Tumor Model. The tumor uptake of this compound is dependent on the expression level of MC1R.
-
Solution: Confirm the MC1R expression level of your tumor cell line (e.g., B16F10 is high, A375 is low) through in vitro methods like western blotting or in vivo with a control group using a blocking agent like α-MSH.[4]
-
Quantitative Data Summary
The following tables summarize the impact of peptide concentration on this compound tumor uptake as reported in preclinical studies.
Table 1: Effect of Total Peptide Amount on Tumor Uptake of 67Ga-DOTA-NAPamide in Melanoma-Bearing Mice 4 hours Post-Injection.
| Total Peptide Injected (pmol) | Tumor Uptake (%ID/g) |
| 20 | ~10 |
| 170 | ~4 |
| 420 | ~2 |
(Data extracted from graphical representation in Froidevaux et al., J Nucl Med, 2004)[1]
Table 2: Effect of Co-injected Unlabeled this compound on Tumor Uptake of Purified 68Ga-DOTA-NAPamide in B16/F1 Xenograft Mice 1 hour Post-Injection.
| Unlabeled Peptide Co-injected (pmol) | Tumor Uptake (%ID/g ± SD) |
| 0 (Purified Tracer) | 6.7 ± 1.9 |
| 50 | 3.8 ± 3.6 |
| 500 | 1.1 ± 0.5 |
(Data from von Hacht et al., PLOS ONE, 2019)[2]
Experimental Protocols
1. In Vivo Biodistribution Study of Radiolabeled this compound
This protocol provides a general framework for assessing the impact of peptide concentration on tumor uptake.
-
Animal Model: Use an appropriate mouse model with subcutaneous melanoma xenografts. B16F10 or B16F1 cell lines, which have high MC1R expression, are commonly used.[1][4]
-
Radiolabeling:
-
Synthesize and purify this compound.
-
Radiolabel this compound with the desired radionuclide (e.g., 67Ga, 68Ga, 111In) following established protocols.
-
-
Peptide Concentration Groups:
-
Group 1 (Low Peptide Mass): Use purified, high molar activity radiolabeled this compound with a minimal amount of unlabeled peptide.
-
Group 2 (Medium Peptide Mass): Mix the purified radiolabeled peptide with a defined amount of unlabeled this compound (e.g., 50-170 pmol total).[1][2]
-
Group 3 (High Peptide Mass): Use a higher amount of unlabeled this compound (e.g., 420-500 pmol total).[1][2]
-
Maintain a constant amount of radioactivity across all groups.[1]
-
-
Administration: Inject the prepared doses intravenously (e.g., via the tail vein) into the tumor-bearing mice.
-
Biodistribution Analysis:
-
At a predetermined time point (e.g., 1, 4, or 24 hours post-injection), euthanize the mice.[1][2]
-
Dissect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
Caption: this compound binds to MC1R, leading to internalization and signal accumulation.
Caption: Experimental workflow for this compound biodistribution studies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | bioRxiv [biorxiv.org]
- 4. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC purification methods to increase molar activity of 68Ga-DOTA-NAPamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC purification of 68Ga-DOTA-NAPamide to increase its molar activity.
Frequently Asked Questions (FAQs)
Q1: Why is the molar activity of my 68Ga-DOTA-NAPamide preparation low after standard labeling?
A1: In standard radiolabeling procedures for 68Ga-DOTA-peptides, a large molar excess of the unlabeled peptide precursor (DOTA-NAPamide) is used to achieve high complexation yields of the gallium-68 (B1239309) radionuclide.[1][2] This results in a final product containing a significant amount of unlabeled peptide, which lowers the overall molar activity.
Q2: How does low molar activity affect in vivo imaging results?
A2: Low molar activity can significantly impair the quality of PET imaging. The excess unlabeled this compound competes with the radiolabeled 68Ga-DOTA-NAPamide for binding to the target receptors (e.g., Melanocortin Receptor 1, MC1R).[1][2] This competition can lead to reduced tumor uptake of the radiotracer and, consequently, a lower quality image with a poor tumor-to-background ratio.[1][2]
Q3: What is the primary method to increase the molar activity of 68Ga-DOTA-NAPamide?
A3: The primary method to increase molar activity is to remove the excess unlabeled this compound from the final product using post-labeling purification.[1][2] High-Performance Liquid Chromatography (HPLC) is a highly effective technique for this separation.[1][2]
Q4: By how much can HPLC purification increase the molar activity and tumor uptake?
A4: Studies have shown that an additional HPLC purification step can increase the molar activity by approximately 10,000-fold by completely removing the unlabeled peptide.[1][2] This purification can lead to a more than 8-fold increase in tumor uptake of 68Ga-DOTA-NAPamide.[1][2]
Data Summary
The following table summarizes the quantitative impact of HPLC purification on 68Ga-DOTA-NAPamide molar activity and tumor uptake.
| Parameter | Non-Purified 68Ga-DOTA-NAPamide | HPLC-Purified 68Ga-DOTA-NAPamide | Fold Increase |
| Molar Activity | Standard (low) | ~10,000-fold higher | ~10,000 |
| Tumor Uptake (1h p.i.) | 0.78% IA/g | 7.0% IA/g | >8 |
Data sourced from studies on B16/F1 melanoma xenograft models.[1][2]
Experimental Protocols
Detailed Protocol for HPLC Purification of 68Ga-DOTA-NAPamide
This protocol describes the separation of radiolabeled 68Ga-DOTA-NAPamide from the excess unlabeled precursor.
1. Radiolabeling:
-
Perform the standard labeling of this compound with 68Ga. A typical procedure involves incubating the peptide and 68Ga at 95°C for 15 minutes.[1][2]
2. HPLC System Preparation:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA.
-
Gradient: A water/acetonitrile gradient is used for separation. The exact gradient will need to be optimized for your specific system and column, but a starting point could be a linear gradient from low to high percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: Use a UV detector to monitor the unlabeled peptide and a radioactivity detector for the radiolabeled product.
3. Purification Procedure:
-
Immediately after the labeling reaction, load the entire reaction mixture onto the C18 HPLC column.
-
Start the gradient elution. The unlabeled this compound will have a slightly different retention time than the 68Ga-DOTA-NAPamide.[1]
-
Monitor the eluate with both the UV and radioactivity detectors.
-
Collect the radioactive fraction corresponding to 68Ga-DOTA-NAPamide using an automated fraction collector. The entire fractionation process should be achievable in less than 20 minutes to minimize radioactive decay.[1][2]
4. Final Product Formulation:
-
The collected fraction will be in the HPLC mobile phase. This will need to be reformulated into a biocompatible solution (e.g., saline) for in vivo use. This can be achieved by techniques such as solid-phase extraction (SPE) using a C18 cartridge to trap the product, wash away the HPLC solvents, and then elute with ethanol, followed by evaporation and reconstitution in saline.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC purification of 68Ga-DOTA-NAPamide.
Logical Relationship: Purification and Molar Activity
Caption: Impact of HPLC purification on molar activity and tumor uptake.
Troubleshooting Guide
Q5: My HPLC chromatogram shows poor peak shape (tailing, fronting, or splitting). What are the common causes and solutions?
A5: Poor peak shape can be caused by several factors. Here is a guide to troubleshoot these issues:
| Problem | Potential Causes | Solutions |
| Peak Tailing | - Secondary interactions between the peptide and the column's stationary phase.- Column overload.- Improper mobile phase pH. | - Optimize the mobile phase pH.- Reduce the amount of sample injected.- Ensure the column is properly packed and equilibrated. |
| Peak Fronting | - Column overload.- Poor column performance.- Inadequate mobile phase flow rate. | - Reduce the injected sample concentration.- Optimize the mobile phase flow rate.- Ensure the sample solvent is compatible with the mobile phase. |
| Peak Splitting | - Column void or channeling.- Partially clogged frit.- Injection solvent is too strong or incompatible with the mobile phase. | - Replace the column if a void is suspected.- Backflush the column to clear a clogged frit.- Dissolve the sample in the mobile phase whenever possible. |
| Broad Peaks | - Column degradation or contamination.- Large dead volume in the HPLC system.- Sample diffusion. | - Replace the column.- Check and minimize the length of tubing.- Optimize flow rate and injection volume. |
Q6: I am observing ghost peaks in my chromatogram. What could be the source?
A6: Ghost peaks are unexpected peaks that can appear in your chromatogram. Common sources include:
-
Contaminated Solvents: Ensure you are using high-purity, HPLC-grade solvents.
-
Carryover from Previous Injections: Implement a robust needle wash protocol and run blank injections to confirm carryover.
-
Sample Degradation: Ensure the sample is stable under the analysis conditions.
Q7: The retention time of my 68Ga-DOTA-NAPamide peak is shifting between runs. What should I check?
A7: Retention time variability can compromise fraction collection. Check the following:
-
Pump Performance: Ensure the pump is delivering a consistent flow rate and mobile phase composition. Fluctuations in pressure can indicate a problem.
-
Column Temperature: Use a column oven to maintain a stable temperature, as temperature fluctuations can affect retention times.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run and is properly degassed.
-
Column Equilibration: Make sure the column is fully equilibrated with the starting mobile phase conditions before each injection.
Q8: I am having trouble separating the radiolabeled peak from the unlabeled precursor peak. What can I do?
A8: If you have poor resolution between the 68Ga-DOTA-NAPamide and this compound peaks:
-
Optimize the Gradient: Adjust the slope of your acetonitrile/water gradient. A shallower gradient will increase the separation between the two peaks but will also increase the run time.
-
Change the Mobile Phase Additive: While TFA is common, other ion-pairing agents could be tested to alter selectivity.
-
Check Column Performance: An old or poorly performing column may not provide adequate resolution. Test with a new column.
References
Technical Support Center: Minimizing Non-Specific Binding of DOTA-NAPamide in vivo
Welcome to the technical support center for DOTA-NAPamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vivo experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) focused on minimizing non-specific binding and optimizing tumor targeting.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of this compound, and why is it a concern?
A1: Non-specific binding refers to the accumulation of radiolabeled this compound in tissues that do not express the target receptor, the melanocortin type 1 receptor (MC1-R).[1][2] The primary concern is high uptake and retention in the kidneys, which are the main excretion organs for small peptides.[3][4] This high renal uptake can be dose-limiting, potentially causing nephrotoxicity, and it can obscure the imaging of nearby target tissues, thereby reducing the diagnostic accuracy and therapeutic window.[5][6]
Q2: My this compound imaging shows high uptake in the kidneys. What are the primary causes?
A2: High kidney uptake is a common issue for many radiolabeled peptides. The main causes include:
-
Peptide Charge: this compound, like many peptides, can possess a net positive charge, which promotes reabsorption in the proximal tubules of the kidneys.[5][7][8]
-
Receptor-Mediated Reabsorption: Peptides are reabsorbed from the glomerular filtrate by endocytic receptors like megalin and cubilin in the proximal tubule cells.
-
Low Molar Activity: An excess of unlabeled ("cold") this compound can saturate the target MC1-R receptors on the tumor, leading to lower tumor uptake and a less favorable biodistribution profile, even if total kidney uptake percentage is not directly increased.[9][10]
Q3: How does the overall charge of the peptide affect kidney retention?
A3: The net charge of the peptide is a critical determinant of its renal uptake.[5][11] Studies on DOTA-α-MSH analogs, including this compound, have shown that neutralizing positive charges can significantly reduce kidney retention.[7][8] For instance, neutralizing the positive charge of the Lys11 residue in a related analog returned kidney uptake to lower levels.[3][7] Conversely, peptides with a higher net positive charge generally exhibit substantially increased kidney accumulation, while negatively charged derivatives tend to show lower accumulation and faster excretion.[5]
Q4: Can I reduce kidney uptake by co-injecting another substance?
A4: Yes. Co-administration of cationic amino acids, such as L-lysine, has been shown to reduce the kidney uptake of radiolabeled peptides.[3] This method works by competing for reabsorption in the kidney tubules. For example, the co-injection of L-lysine was found to reduce the kidney uptake of 67Ga-DOTA-NAPamide by 64% without affecting tumor uptake.[12]
Q5: My tumor uptake is lower than expected. Could this be related to non-specific binding?
A5: Lower-than-expected tumor uptake can be indirectly related to factors that also influence non-specific binding. The most common cause is low molar activity of the radiopharmaceutical.[10][13] If there is a large excess of unlabeled this compound in the injected dose, these "cold" molecules will compete with the radiolabeled molecules for binding to the MC1-R on melanoma cells.[10][14] This saturation of receptors leads to reduced accumulation of the radioactive signal in the tumor.[9] Therefore, ensuring high molar activity through purification is crucial.
Q6: Are there structural modifications to this compound that can reduce non-specific binding while preserving tumor affinity?
A6: Yes, several structural modification strategies have been explored for DOTA-α-MSH analogs:
-
Charge Neutralization: Altering (neutralizing) the charge of specific amino acid residues, such as Lys11, has proven effective in reducing kidney uptake without compromising MC1-R affinity.[7][8]
-
Linker Modification: Introducing linkers, such as polyethylene (B3416737) glycol (PEG) or specific amino acid sequences (e.g., glutamic acid), can modify the overall hydrophilicity and charge of the molecule, thereby reducing renal accumulation.[4][5][15]
-
Albumin-Binding Moieties: Incorporating an albumin-binding moiety like 4-(p-iodo-phenyl)-butanoic acid (IPB) can prolong the agent's half-life in circulation, leading to higher tumor accumulation.[6][16] However, this can also increase overall background radioactivity, so it represents a trade-off that must be carefully considered.[16][17]
Troubleshooting Guide: High Non-Specific Binding
This guide provides a logical workflow to diagnose and solve issues related to high background or kidney uptake during your in vivo this compound experiments.
Caption: Troubleshooting workflow for high non-specific this compound binding.
Quantitative Data Summary
Table 1: Effect of Structural Modifications on Kidney and Tumor Uptake of DOTA-α-MSH Analogs Data extracted from a study on B16F1 melanoma-bearing mice at 4h post-injection.[7][8]
| Peptide Analog Modification | Key Structural Change | Kidney Uptake (%ID/g) | Tumor Uptake (%ID/g) | Tumor-to-Kidney Ratio |
| This compound (Reference) | DOTA at C-terminus via Lys11 | 4.8 | 10.2 | 2.13 |
| N-terminal DOTA | DOTA moved to N-terminus | 14.9 | 8.5 | 0.57 |
| N-terminal DOTA + Acetylated Lys11 | DOTA at N-terminus, Lys11 charge neutralized | 4.6 | 7.9 | 1.72 |
Table 2: Impact of L-lysine Co-injection on 67Ga-DOTA-NAPamide Biodistribution Data from B16F1 melanoma-bearing mice at 4h post-injection.[12]
| Treatment Group | Kidney Uptake (%ID/g) | Tumor Uptake (%ID/g) | % Reduction in Kidney Uptake |
| 67Ga-DOTA-NAPamide only | 3.98 | 8.12 | - |
| 67Ga-DOTA-NAPamide + 15mg L-lysine | 1.43 | 7.95 | 64% |
Experimental Protocols
Protocol 1: Co-injection of L-lysine to Reduce Renal Uptake
This protocol is a general guideline based on methods shown to be effective for reducing the kidney retention of radiolabeled peptides.[12]
-
Preparation of L-lysine Solution: Prepare a sterile solution of L-lysine in a physiologically compatible buffer (e.g., 0.9% saline). A typical concentration might be 15 mg of L-lysine in a volume suitable for intravenous injection (e.g., 100-200 µL for a mouse).
-
Timing of Injection: The L-lysine solution is typically co-injected with the radiopharmaceutical. Alternatively, it can be administered a few minutes prior to the injection of this compound to ensure it is already circulating.
-
Administration:
-
Draw the prepared this compound dose into a syringe.
-
Draw the prepared L-lysine solution into a separate syringe.
-
Administer both solutions intravenously (e.g., via tail vein in mice). If not co-mixed, inject the L-lysine first, followed immediately by the radiotracer in the same vein.
-
-
Controls: Ensure that a control group of animals receiving only this compound without L-lysine is included in the experiment to accurately quantify the reduction in renal uptake.
Protocol 2: HPLC Purification to Increase Molar Activity
This protocol outlines the general steps to separate radiolabeled this compound from its unlabeled precursor, thereby increasing molar activity.[10][13]
-
System Setup: Use a reverse-phase high-performance liquid chromatography (RP-HPLC) system equipped with a suitable column (e.g., C18), a UV detector (to detect the unlabeled peptide), and a radioactivity detector.
-
Mobile Phase: Prepare a mobile phase gradient system, typically using:
-
Solvent A: Water with 0.1% trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile with 0.1% TFA.
-
-
Sample Injection: After the radiolabeling reaction is complete, inject the crude reaction mixture onto the HPLC column.
-
Gradient Elution: Run a linear gradient of increasing Solvent B to separate the components. The more lipophilic, unlabeled this compound will typically have a longer retention time than the more hydrophilic radiometal-chelated [xxGa]Ga-DOTA-NAPamide.
-
Fraction Collection: Using the signal from the radioactivity detector, collect the fraction corresponding to the pure, radiolabeled this compound.
-
Solvent Removal & Formulation: Remove the HPLC solvent from the collected fraction (e.g., via rotary evaporation or by passing it through a C18 Sep-Pak cartridge). Reconstitute the purified product in a sterile, injectable vehicle such as buffered saline, ready for in vivo use.
-
Quality Control: Confirm the radiochemical purity and molar activity of the final product before injection.
Mechanisms of Binding and Uptake
Caption: Specific (tumor) vs. non-specific (kidney) uptake pathways for this compound.
References
- 1. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Melanoma targeting with DOTA-α-melanocyte-stimulating hormone analogs: Structural parameters affecting tumor uptake and kidney uptake [edoc.unibas.ch]
- 9. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xeno… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
optimizing injection volume and timing for DOTA-NAPamide imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-NAPamide for imaging applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular target of this compound?
A1: this compound is an analog of alpha-melanocyte-stimulating hormone (α-MSH) and specifically targets the melanocortin-1 receptor (MC1R).[1][2] This receptor is overexpressed in most melanoma cells, making it a valuable target for imaging and potential radionuclide therapy.[3][4]
Q2: What is the effect of co-injecting unlabeled ("cold") this compound with the radiolabeled compound?
A2: Co-injection of unlabeled this compound significantly reduces the uptake of the radiolabeled tracer in the target tumor.[3][4][5] The unlabeled peptide competes with the radiolabeled version for binding to the MC1R, leading to a decreased signal from the tumor.[3][4][5] It is crucial to minimize the amount of unlabeled peptide to achieve optimal tumor visualization.[3][4][5]
Q3: What is the optimal imaging time window after injection of 68Ga-DOTA-NAPamide?
A3: High-contrast images can be obtained as early as 1 hour post-injection.[6] Biodistribution studies show significant tumor uptake at 1 hour, with continued uptake observed at later time points (4, 24, and 48 hours).[6] However, for PET imaging with 68Ga, which has a half-life of 68 minutes, imaging is typically performed around 60 to 90 minutes post-injection.[1][7]
Q4: What are the main organs of radiotracer accumulation and clearance?
A4: The primary route of clearance for this compound is through the kidneys.[6][7][8] This results in notable kidney uptake, which can sometimes be a limiting factor.[6] Strategies to reduce renal uptake, such as co-injection of L-lysine, have been explored.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Tumor Uptake / Poor Tumor-to-Background Ratio | High amount of co-injected unlabeled ("cold") peptide. | Purify the radiolabeled this compound using HPLC to remove excess unlabeled peptide.[3][4][5] This can increase molar activity and significantly improve tumor uptake.[3][4][5] |
| Suboptimal imaging time point. | For 68Ga-DOTA-NAPamide, acquire images around 60-90 minutes post-injection to allow for sufficient tumor accumulation and background clearance.[1][7] | |
| Low MC1R expression on tumor cells. | Confirm MC1R expression levels on the target cells or tumor model using in vitro binding assays or other molecular techniques.[1] | |
| High Kidney Uptake | Natural clearance pathway of the peptide. | Co-injection of amino acids like L-lysine has been shown to reduce renal uptake of similar peptides without affecting tumor uptake.[6] |
| Suboptimal chelator or linker. | Modifications to the this compound structure, such as adding an albumin-binding moiety, can alter the pharmacokinetic profile, potentially reducing kidney uptake, but may also increase blood pool activity.[7] | |
| Variability in Biodistribution Data | Differences in injected peptide mass. | Carefully control and report the total amount of injected peptide (labeled and unlabeled) in all experiments to ensure reproducibility.[5] |
| Animal model variations. | Ensure consistency in the tumor model (cell line, tumor size, etc.) and animal strain. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies with 68Ga-DOTA-NAPamide.
Table 1: Effect of HPLC Purification on 68Ga-DOTA-NAPamide Tumor Uptake in B16/F1 Melanoma Xenografts (1 hour post-injection)
| Tracer Formulation | Tumor Uptake (%ID/g) | Reference |
| Non-purified | 0.78 ± 0.55 | [4][5][9] |
| HPLC-purified | 7.0 ± 1.7 | [4][5][9] |
Table 2: Effect of Co-injected Unlabeled this compound on Purified 68Ga-DOTA-NAPamide Tumor Uptake (1 hour post-injection)
| Amount of Co-injected Unlabeled Peptide | Tumor Uptake (%ID/g) | Reference |
| 0 pmol (purified tracer only) | 6.7 ± 1.9 | [5][9] |
| 50 pmol | 3.8 ± 3.6 | [5] |
| 500 pmol | 1.1 ± 0.5 | [5][9] |
Table 3: Biodistribution of 68Ga-DOTA-NAPamide in B16F10 Tumor-Bearing Mice (90 minutes post-injection)
| Organ | Uptake (%ID/g) | Reference |
| Blood | 0.23 ± 0.04 | [7] |
| Heart | 0.12 ± 0.02 | [7] |
| Lung | 0.21 ± 0.04 | [7] |
| Liver | 0.20 ± 0.02 | [7] |
| Spleen | 0.09 ± 0.01 | [7] |
| Pancreas | 0.10 ± 0.01 | [7] |
| Stomach | 0.08 ± 0.01 | [7] |
| Intestine | 0.11 ± 0.01 | [7] |
| Muscle | 0.08 ± 0.01 | [7] |
| Kidney | 8.78 ± 3.61 | [7] |
| Tumor | 1.18 ± 0.27 | [7] |
Experimental Protocols
Radiolabeling of this compound with 68Ga
-
Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Add the 68Ga eluate to a solution of this compound in a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) to maintain a pH between 3.5 and 4.5.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15 minutes).[3][4]
-
After incubation, the radiolabeling efficiency can be determined by techniques such as radio-TLC or radio-HPLC.
-
For purification, the reaction mixture can be loaded onto a C18 column and purified using reverse-phase HPLC with a water/acetonitrile gradient.[3][4][5]
Animal Studies for Biodistribution and Imaging
-
Tumor Model: Subcutaneously implant a suitable melanoma cell line (e.g., B16F1 or B16-F10) into the flank or shoulder of immunocompromised mice.[5][6][8] Allow tumors to grow to a suitable size for imaging.
-
Injection: Administer the radiolabeled this compound intravenously via the tail vein. The injection volume is typically around 150 µL.[5]
-
Imaging: At the desired time points post-injection, anesthetize the animals and perform PET/CT or PET/MRI scans.[1][5][6]
-
Biodistribution: Following the final imaging session, euthanize the animals. Dissect organs of interest, weigh them, and measure the radioactivity using a gamma counter.[6] Express the results as a percentage of the injected dose per gram of tissue (%ID/g).[6]
Visualizations
References
- 1. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. biorxiv.org [biorxiv.org]
- 4. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
Technical Support Center: DOTA-NAPamide in Targeted Radionuclide Therapy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DOTA-NAPamide. The focus is on strategies to reduce radiation dose to non-target organs while optimizing tumor targeting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in melanoma research?
This compound is a radiopharmaceutical agent designed for imaging and treating malignant melanoma. It is an analog of alpha-melanocyte stimulating hormone (α-MSH) conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). Melanoma cells often overexpress the melanocortin-1 receptor (MC1-R), and this compound is designed to specifically bind to this receptor.[1][2] Once bound, the attached radioisotope can be used for diagnostic imaging (e.g., with Gallium-68 for PET scans) or for targeted radionuclide therapy to destroy cancer cells (e.g., with Bismuth-213 or Lutetium-177).[1][3][4]
Q2: A significant portion of the injected dose is accumulating in the kidneys. Why does this happen and how can I reduce it?
High kidney uptake is a common challenge with peptide-based radiopharmaceuticals due to their clearance pathway. The kidneys filter these small molecules from the blood, where they can be reabsorbed and retained, leading to unwanted radiation exposure.
To mitigate this, co-injection of a positively charged amino acid solution, such as L-lysine, is a well-established strategy. This solution competes with the radiolabeled peptide for reabsorption in the kidney tubules, thereby promoting its excretion. One study demonstrated that co-injecting 15 mg of L-lysine can reduce the kidney uptake of ⁶⁷Ga-DOTA-NAPamide by 64% at 4 hours post-injection, without negatively impacting tumor uptake.[3][5]
Q3: My tumor uptake is lower than expected. What are the potential causes and solutions?
Low tumor uptake can be attributed to several factors. Two critical aspects to investigate are the molar activity of your radiolabeled peptide and the total amount of peptide injected.
-
Molar Activity and Purity: The presence of unlabeled ("cold") this compound in your injected solution can compete with the radiolabeled ("hot") peptide for binding to the MC1-R on tumor cells. This saturation of binding sites leads to reduced uptake of the radioactive tracer.[6] It has been shown that purifying ⁶⁸Ga-DOTA-NAPamide using High-Performance Liquid Chromatography (HPLC) to remove excess unlabeled peptide can increase molar activity by approximately 10,000-fold. This purification step resulted in a more than 8-fold increase in tumor uptake (from 0.78% IA/g for non-purified to 7.0% IA/g for purified).[6]
-
Peptide Amount: The total amount of peptide administered can also dramatically affect tumor uptake. Studies have shown that tumor uptake is highest when the smallest amount of peptide is administered.[5] Injecting increasing amounts of peptide (from 20 to 420 pmol) while keeping the radioactivity constant leads to a progressive decrease in tumor accumulation, again due to saturation of the MC1-R.[5]
Q4: How does this compound compare to other α-MSH analogs like DOTA-MSH(oct)?
This compound has demonstrated superiority over older analogs like DOTA-MSH(oct) in preclinical models. It exhibits a nearly 7-fold higher binding affinity for the MC1 receptor.[3][5] In biodistribution studies, both ¹¹¹In-DOTA-NAPamide and ⁶⁷Ga-DOTA-NAPamide showed higher tumor uptake and significantly lower kidney uptake compared to ¹¹¹In-DOTA-MSH(oct).[3][5] This improved profile leads to much better tumor-to-kidney ratios, which is crucial for therapeutic applications to minimize off-target toxicity.[5][7]
Q5: Are there advanced strategies to improve the overall pharmacokinetic profile of this compound?
Yes, one approach is to modify the molecule to extend its circulation half-life, which can potentially increase tumor accumulation. This has been explored by incorporating an albumin-binding moiety, 4-(p-iodo-phenyl)-butanoic acid (IPB), into the this compound structure.[4] The resulting compound, DOTA-IPB-NAPamide, binds to albumin in the blood, slowing its clearance. This modification has been shown to increase tumor accumulation for both ⁶⁸Ga and ²⁰⁵/²⁰⁶Bi-labeled versions compared to the standard this compound.[4][7] However, this strategy also leads to higher radioactivity levels in the blood and other non-target organs, which must be considered, especially for short-lived isotopes.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Kidney Uptake | Peptide reabsorption in renal tubules. | Co-inject a solution of L-lysine (e.g., 15 mg) with the radiopharmaceutical.[3][5] |
| Low Tumor Uptake | Competition from unlabeled peptide. | Purify the radiolabeled product using HPLC to remove excess unlabeled this compound.[6] |
| Saturation of MC1-R binding sites. | Reduce the total mass of peptide injected. Tumor uptake is highest with the smallest peptide amounts.[5] | |
| Poor Image Contrast | Low tumor-to-background ratio. | Ensure high molar activity through HPLC purification. Consider using this compound over less potent analogs like DOTA-MSH(oct).[5][6] |
| Rapid Blood Clearance | Fast renal excretion typical for small peptides. | For therapeutic applications requiring longer residence time, consider using a modified version with an albumin-binding moiety like DOTA-IPB-NAPamide.[4] |
Quantitative Data Summary
Table 1: Biodistribution Comparison of Radiolabeled DOTA-α-MSH Analogs in B16F1 Melanoma-Bearing Mice (%ID/g)
| Radiotracer | Time | Tumor | Kidney | Tumor/Kidney Ratio (AUC) |
| ¹¹¹In-DOTA-MSH(oct) | 4h | ~2.5 | ~12.5 | 1.0x |
| ¹¹¹In-DOTA-NAPamide | 4h | ~4.0 | ~5.0 | 4.6x greater than ¹¹¹In-DOTA-MSH(oct)[3][5] |
| ⁶⁷Ga-DOTA-NAPamide | 4h | ~3.5 | ~3.0 | 7.5x greater than ¹¹¹In-DOTA-MSH(oct)[3][5] |
Data are approximated from graphical representations in the cited sources.
Table 2: Effect of HPLC Purification on ⁶⁸Ga-DOTA-NAPamide Tumor Uptake at 1h Post-Injection
| Tracer Preparation | Tumor Uptake (%ID/g) | Key Finding |
| Non-Purified | 0.78 | Excess unlabeled peptide competes for receptor binding sites.[6] |
| HPLC Purified | 7.0 | Purification increases molar activity ~10,000-fold, leading to an >8-fold increase in tumor uptake.[6] |
Table 3: Effect of Albumin-Binding Moiety (IPB) on Biodistribution at 90 min Post-Injection
| Radiotracer | Tumor (%ID/g) | Blood (%ID/g) | Kidney (%ID/g) |
| ⁶⁸Ga-DOTA-NAPamide | 1.18 ± 0.27 | - | - |
| ⁶⁸Ga-DOTA-IPB-NAPamide | 5.06 ± 1.08 | 14.21 ± 1.87 | - |
| ²⁰⁵/²⁰⁶Bi-DOTA-NAPamide | 3.14 ± 0.32 | 1.07 ± 0.17 | 3.53 ± 0.44 |
| ²⁰⁵/²⁰⁶Bi-DOTA-IPB-NAPamide | 4.50 ± 0.98 | 15.60 ± 2.65 | 5.34 ± 0.94 |
Data from Szücs et al., 2023.[4][7]
Experimental Protocols
1. Synthesis of this compound
The synthesis involves standard solid-phase peptide synthesis of the NAPamide peptide followed by conjugation with DOTA. A detailed procedure includes:
-
Synthesize the NAPamide peptide sequence.
-
Conjugate the peptide with DOTA-tris(t-Bu)ester.
-
Perform deprotection of the DOTA chelator using a cleavage cocktail (e.g., trifluoroacetic acid, thioanisole, water, and 1,2-ethanedithiol).
-
Purify the final DOTA-peptide conjugate using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the product's molecular weight via mass spectrometry.[5]
2. Radiolabeling Protocol (Example with ⁶⁸Ga)
-
Elute ⁶⁸GaCl₃ from a ⁶⁸Ge/⁶⁸Ga generator.
-
Add the this compound peptide solution to the ⁶⁸Ga eluate.
-
Adjust the pH to the optimal range for labeling.
-
Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15 minutes).[6]
-
Assess the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or RP-HPLC.
3. HPLC Purification of Radiolabeled Peptide
To increase molar activity, the radiolabeled product should be purified immediately after the labeling reaction.
-
Load the reaction mixture onto a C18 RP-HPLC column.
-
Elute the components using a water/acetonitrile gradient.
-
Collect the fraction corresponding to the radiolabeled peptide, separating it from the peak of the unlabeled peptide. This process can be completed in under 20 minutes, which is suitable for short-lived isotopes like ⁶⁸Ga.[6]
4. In Vivo Biodistribution Studies
-
Animal Model: Use mice bearing MC1-R-positive tumors, such as B16F1 or B16-F10 melanoma xenografts.[1][3][6]
-
Injection: Administer a defined activity of the radiopharmaceutical intravenously (e.g., via the tail vein).
-
Time Points: Euthanize groups of animals at various time points post-injection (e.g., 4, 24, and 48 hours).[5]
-
Organ Harvesting: Dissect and collect tumors and relevant organs (kidneys, liver, spleen, muscle, blood, etc.).
-
Measurement: Weigh the collected tissues and measure the radioactivity in each sample using a gamma counter.
-
Calculation: Express the results as a percentage of the injected dose per gram of tissue (%ID/g).[5]
Visualizations
References
- 1. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 2. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: DOTA-NAPamide Pharmacokinetic Profile Improvement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the pharmacokinetic profile of DOTA-NAPamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the pharmacokinetic profile of this compound?
A1: The primary challenges with this compound's pharmacokinetic profile are its rapid elimination from the body and high uptake in the kidneys.[1][2][3] This rapid clearance can limit the time the radiolabeled compound has to accumulate in the target tumor tissue, potentially reducing diagnostic and therapeutic efficacy. The high renal uptake is a significant concern as it can lead to radiation-induced kidney damage (nephrotoxicity), which is often the dose-limiting factor in peptide receptor radionuclide therapy (PRRT).[3][4]
Q2: How can the circulation half-life of this compound be extended?
A2: A common strategy to extend the circulation half-life is to incorporate an albumin-binding moiety into the molecule.[1][2] Albumin is the most abundant protein in blood plasma, and by reversibly binding to it, the radiopharmaceutical's clearance from the bloodstream is slowed. One such albumin binder used with this compound is 4-(p-iodophenyl)butyric acid (IPB).[1][2] This modification has been shown to prolong the in vivo biological half-life, leading to increased accumulation in tumors.[1][2]
Q3: What is the impact of modifying this compound with an albumin binder on its biodistribution?
A3: Incorporating an albumin binder like IPB into this compound significantly alters its biodistribution. It leads to a longer circulation time in the blood and can increase accumulation in the target tumor.[1][2] However, it can also lead to higher uptake in other organs like the liver and, in some cases, even the kidneys.[5] The increased lipophilicity of the compound with an albumin binder contributes to this altered distribution, with a notable increase in hepatic accumulation.[1]
Q4: How does the choice of radiometal affect the strategy for improving this compound's pharmacokinetics?
A4: The choice of radiometal is critical. For short-lived diagnostic isotopes like Gallium-68 (⁶⁸Ga), extending the circulation half-life with a high-affinity albumin binder may not be beneficial and can lead to high background radioactivity in non-target tissues.[1][2] In contrast, for long-lived therapeutic radionuclides like Lutetium-177 (¹⁷⁷Lu), a prolonged circulation time achieved through albumin binding can be advantageous, allowing for greater tumor uptake over time.[2]
Q5: Can structural modifications to the this compound peptide itself improve its pharmacokinetic profile?
A5: Yes, structural modifications play a crucial role. For instance, neutralizing the positive charge of the ε-amino group of the Lys¹¹ residue in DOTA-α-MSH analogs has been shown to dramatically decrease kidney uptake without negatively impacting tumor uptake.[3][6] Shifting the position of the DOTA chelator from the N-terminus to the C-terminus of the peptide has also been associated with reduced kidney retention.[3]
Troubleshooting Guides
Problem 1: Low Tumor Uptake of Radiolabeled this compound
| Possible Cause | Troubleshooting Step |
| Low Molar Activity | Excess unlabeled this compound competes with the radiolabeled compound for receptor binding, reducing tumor uptake.[7][8] Solution: Purify the radiolabeled product using High-Performance Liquid Chromatography (HPLC) to remove unlabeled peptide. This can increase molar activity significantly and has been shown to improve tumor uptake by over 8-fold.[7][9] |
| Poor Radiochemical Purity | Incomplete radiolabeling or the presence of impurities can lead to poor in vivo performance. Solution: Optimize radiolabeling conditions (pH, temperature, reaction time) to achieve a radiochemical purity of >98%.[1][10] Use radio-iTLC or HPLC for quality control. |
| Incorrect Peptide Amount Injected | The amount of peptide injected can affect tumor uptake. Solution: Perform dose-escalation studies to determine the optimal peptide amount that maximizes tumor uptake while minimizing off-target effects.[11] |
Problem 2: High Kidney Uptake and Potential Nephrotoxicity
| Possible Cause | Troubleshooting Step |
| Inherent Properties of the Peptide | The positive charge on the peptide can lead to reabsorption in the renal proximal tubules.[3] Solution 1: Modify the peptide structure to neutralize the positive charge at the Lys¹¹ residue, for example, by acetylation.[3] Solution 2: Co-administer positively charged amino acids like L-lysine, which can compete for reabsorption in the kidneys and reduce the uptake of the radiopharmaceutical.[12] |
| Long Circulation Time of Albumin-Bound Analogs | While extending half-life, albumin binding can lead to increased kidney retention over time, especially with therapeutic radionuclides.[13][14] Solution: Investigate the use of albumin binders with lower affinity to achieve a balance between extended circulation and reduced renal accumulation.[1] Consider alternative strategies for reducing kidney uptake, such as co-infusion of renal protective agents. |
Problem 3: Inconsistent Radiolabeling Results
| Possible Cause | Troubleshooting Step |
| Suboptimal pH | The kinetics of radiolabeling DOTA-peptides are highly pH-dependent.[15][16] Solution: Maintain the reaction pH between 4.0 and 4.5 for optimal labeling with radionuclides like ⁹⁰Y, ¹¹¹In, and ¹⁷⁷Lu.[15][16] pH values below 4 can significantly slow down the reaction, while pH above 5 can lead to the formation of radionuclide hydroxides.[15][16] |
| Presence of Metal Contaminants | Contaminants from the radionuclide production process or decay products can compete with the desired radionuclide for chelation by DOTA.[15][16] Solution: Use high-purity radionuclides. Be aware of potential contaminants; for example, Cd²⁺ is a strong competitor for ¹¹¹In incorporation into DOTA.[15] |
| Incorrect Heating Conditions | Temperature and heating time are critical for efficient labeling. Solution: Optimize heating conditions based on the radionuclide. For example, labeling with ⁹⁰Y and ¹⁷⁷Lu is typically complete after 20 minutes at 80°C, while ¹¹¹In may require 30 minutes at 100°C.[15] |
Data Presentation
Table 1: Biodistribution of ⁶⁸Ga-labeled this compound and DOTA-IPB-NAPamide in B16F10 Tumor-Bearing Mice (90 min post-injection)
| Organ/Tissue | [⁶⁸Ga]Ga-DOTA-NAPamide (%ID/g ± SD) | [⁶⁸Ga]Ga-DOTA-IPB-NAPamide (%ID/g ± SD) |
| Blood | 0.25 ± 0.07 | 14.21 ± 1.87 |
| Heart | 0.12 ± 0.02 | 1.89 ± 0.38 |
| Lungs | 0.20 ± 0.02 | 3.32 ± 0.70 |
| Liver | 0.33 ± 0.05 | 4.41 ± 0.58 |
| Spleen | 0.10 ± 0.02 | 0.90 ± 0.16 |
| Pancreas | 0.13 ± 0.02 | 1.25 ± 0.23 |
| Stomach | 0.10 ± 0.01 | 0.65 ± 0.14 |
| Intestines | 0.18 ± 0.04 | 1.55 ± 0.22 |
| Kidneys | 8.78 ± 3.61 | 11.56 ± 2.29 |
| Muscle | 0.10 ± 0.01 | 0.69 ± 0.13 |
| Bone | 0.18 ± 0.03 | 1.58 ± 0.29 |
| Tumor | 1.18 ± 0.27 | 5.06 ± 1.08 |
Data extracted from a study by Nagy et al. (2023).[1]
Table 2: Biodistribution of ¹⁷⁷Lu-labeled this compound and DOTA-IPB-NAPamide in B16F10 Tumor-Bearing Mice (24 h post-injection)
| Organ/Tissue | [¹⁷⁷Lu]Lu-DOTA-NAPamide (%ID/g ± SD) | [¹⁷⁷Lu]Lu-DOTA-IPB-NAPamide (%ID/g ± SD) |
| Blood | 0.02 ± 0.00 | 11.58 ± 2.12 |
| Heart | 0.02 ± 0.00 | 1.08 ± 0.23 |
| Lungs | 0.03 ± 0.01 | 2.12 ± 0.44 |
| Liver | 0.09 ± 0.01 | 4.14 ± 0.76 |
| Spleen | 0.02 ± 0.00 | 0.82 ± 0.18 |
| Pancreas | 0.03 ± 0.01 | 0.72 ± 0.17 |
| Stomach | 0.02 ± 0.00 | 0.35 ± 0.08 |
| Intestines | 0.04 ± 0.01 | 1.06 ± 0.22 |
| Kidneys | 0.56 ± 0.11 | 9.89 ± 1.89 |
| Muscle | 0.02 ± 0.00 | 0.45 ± 0.10 |
| Bone | 0.04 ± 0.01 | 1.23 ± 0.25 |
| Tumor | 0.24 ± 0.05 | 4.89 ± 1.02 |
Data extracted from a study by Nagy et al. (2023).[5]
Experimental Protocols
Protocol 1: Radiolabeling of this compound with ¹⁷⁷Lu
-
Reagents and Materials:
-
This compound stock solution (1 mg/mL)
-
[¹⁷⁷Lu]LuCl₃ in 0.05 M HCl
-
3 M Sodium Acetate (NaOAc), pH 4
-
Sep-Pak C18 Plus light cartridge
-
Radio-iTLC materials
-
0.5 M Citric acid (pH 5.5) for mobile phase
-
-
Procedure:
-
In a reaction vial, mix 300 µL of [¹⁷⁷Lu]LuCl₃ (100–130 MBq) with 300 µL of 3 M NaOAc.
-
Add 90 µL of the this compound stock solution (0.0564 µmol).
-
Heat the reaction mixture at 95°C for 5 minutes.
-
Purify the mixture using a Sep-Pak C18 Plus light cartridge.
-
Perform quality control of the labeled complex using radio-iTLC with 0.5 M citric acid (pH 5.5) as the mobile phase to determine radiochemical purity.[1]
-
Protocol 2: Ex Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model:
-
B16F10 melanoma tumor-bearing mice (e.g., C57BL/6).
-
-
Procedure:
-
Implant B16F10 melanoma cells subcutaneously into the mice. Allow tumors to grow for approximately 9 ± 1 days.
-
Administer a known activity of the radiolabeled this compound derivative (e.g., 2.39 ± 0.19 MBq) via intravenous (i.v.) injection.
-
At a predetermined time point post-injection (e.g., 90 minutes or 24 hours), euthanize the mice.[1][5]
-
Dissect and collect organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each sample.
-
Measure the radioactivity in each sample and in a standard of the injected dose using a gamma counter.
-
Calculate the uptake in each organ/tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations
References
- 1. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. researchgate.net [researchgate.net]
- 6. Melanoma targeting with DOTA-α-melanocyte-stimulating hormone analogs: Structural parameters affecting tumor uptake and kidney uptake [edoc.unibas.ch]
- 7. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xenograft model | PLOS One [journals.plos.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 11. Increasing molar activity by HPLC purification improves 68Ga-DOTA-NAPamide tumor accumulation in a B16/F1 melanoma xeno… [ouci.dntb.gov.ua]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Safety, Pharmacokinetics, and Dosimetry of a Long-Acting Radiolabeled Somatostatin Analog 177Lu-DOTA-EB-TATE in Patients with Advanced Metastatic Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jnm.snmjournals.org [jnm.snmjournals.org]
- 15. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
troubleshooting artifacts in DOTA-NAPamide PET/CT images
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DOTA-NAPamide PET/CT imaging. The information is designed to help identify and mitigate common artifacts and pitfalls encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of artifacts observed in this compound PET/CT images?
A1: Artifacts in PET/CT imaging are primarily categorized as those arising from the patient, the scanner instrumentation, or the reconstruction process. Common artifacts include those caused by patient motion (respiratory and voluntary), metallic implants, CT contrast agents, and truncation of the CT field of view.[1][2] Misalignment between the PET and CT data is a frequent issue that can lead to inaccurate attenuation correction and localization of tracer uptake.[3][4]
Q2: How can I differentiate between true this compound uptake and artifacts?
A2: Differentiating true tracer uptake from artifacts requires careful examination of both the attenuation-corrected and non-attenuation-corrected PET images, alongside the corresponding CT scan.[1] Artifacts often present with characteristic patterns, such as intense, well-defined "hot spots" near metallic implants or streak-like artifacts. Reviewing the CT images can help identify underlying anatomical causes for apparent uptake, such as dense materials or patient motion.
Q3: What is the impact of respiratory motion on this compound PET/CT images?
A3: Respiratory motion is a significant source of artifacts, particularly for structures near the diaphragm like the liver and lung bases.[3][5] This motion can cause a mismatch between the PET and CT data, leading to mislocalization of lesions and inaccurate quantification of tracer uptake (SUV values).[3][5] The CT scan is typically a quick breath-hold acquisition, while the PET scan is acquired over a longer period of tidal breathing, leading to this potential for misregistration.[5]
Q4: Can metallic implants, such as dental fillings or surgical clips, affect my this compound PET/CT scan?
A4: Yes, metallic implants are a common cause of significant artifacts in PET/CT imaging.[1] The high density of the metal causes severe streak artifacts on the CT image. When this erroneous CT data is used for attenuation correction, it can lead to an overcorrection of the PET data, creating false-positive "hot spots" of tracer uptake.[1]
Troubleshooting Guides
This section provides a structured approach to identifying and addressing specific artifacts.
Issue 1: Intense, Focal "Hot Spot" Artifacts
Symptoms:
-
An area of very high tracer uptake that does not correspond to a known or suspected lesion.
-
The "hot spot" may appear in a location inconsistent with the expected biodistribution of this compound.
Possible Causes & Solutions:
| Cause | Identification | Recommended Action |
| Metallic Implants | Review CT images for the presence of high-density materials (e.g., dental implants, surgical clips, prostheses) corresponding to the PET hot spot.[1] | 1. Review the non-attenuation-corrected (NAC) PET images to see if the "hot spot" persists. If it disappears or is significantly reduced, it is likely an artifact. 2. Utilize metal artifact reduction software (MARS) during CT reconstruction if available. 3. Correlate with other imaging modalities (e.g., MRI) if necessary. |
| CT Contrast Media | Check the patient's history and the imaging protocol to determine if intravenous or oral contrast was used.[6] High concentrations of contrast can be misinterpreted on the attenuation map.[4] | 1. If possible, perform a non-contrast CT for attenuation correction prior to the diagnostic contrast-enhanced CT.[6] 2. Careful review of the contrast-enhanced CT can help differentiate true uptake from contrast-related artifacts. |
| Radiotracer Extravasation | Examine the injection site for a "hot spot" that may be due to the tracer not being fully administered intravenously.[2] | 1. Careful intravenous injection technique is crucial. 2. If extravasation occurs, it should be noted in the records, as it can affect the quantification of uptake in other regions.[2] |
Issue 2: Misalignment and Blurring of Lesions
Symptoms:
-
Poorly defined lesion margins.
-
Apparent displacement of a lesion between the PET and CT images.
-
Curvilinear "cold" artifacts near the diaphragm.[4]
Possible Causes & Solutions:
| Cause | Identification | Recommended Action |
| Respiratory Motion | Observe blurring or "doubling" of lesions in the lower chest and upper abdomen.[3] The position of the diaphragm may differ significantly between the PET and CT images.[6] | 1. Respiratory gating during acquisition can help to minimize motion artifacts. 2. If gating is not available, instructing the patient to breathe shallowly during the scan may help. 3. Reviewing the cine-loop of the PET data can help visualize the extent of motion. |
| Patient Movement | Misregistration of anatomical structures, particularly in the head and neck or extremities.[5] This is more common in longer scans. | 1. Ensure the patient is comfortable and well-immobilized before starting the scan. 2. Use of headrests, straps, and cushions can help minimize voluntary motion. 3. If significant motion is detected, the scan may need to be repeated. |
| Image Truncation | The patient's body extends beyond the CT field of view (FOV), leading to incomplete data for attenuation correction.[1][2] This is more common in larger patients. | 1. Proper patient positioning is key. For body scans, having the patient raise their arms above their head can help reduce truncation.[1] 2. Some modern scanners have a larger CT FOV to mitigate this issue.[2] 3. Extended FOV reconstruction algorithms can also be used to correct for truncation artifacts.[2] |
Quantitative Impact of Artifacts on SUV
The following table summarizes the potential quantitative effects of common artifacts on Standardized Uptake Value (SUV) measurements.
| Artifact Type | Effect on SUV | Approximate Magnitude of Change |
| Metallic Artifacts | Can cause both false increases and decreases in SUV.[7] | In bright streak regions, SUV can increase by over 90%, while in dark streak regions, it can decrease by about 20%.[7] |
| Respiratory Motion | Generally leads to an underestimation of SUVmax due to blurring of the lesion. | Can lead to a 20-30% underestimation of SUVmax, depending on the extent of motion. |
| Contrast Media | High concentrations can lead to an overestimation of SUV. | Can overestimate tracer activity by as much as 20% in some cases.[6] |
Experimental Protocols
Standardized PET/CT Quality Control Protocol
A rigorous quality control (QC) program is essential for ensuring the accuracy and reliability of PET/CT imaging data.
1. Daily Quality Control:
- Blank Scan: Performed to check the function of the scintillation detectors.
- System Initialization & Calibration: Includes checks of the coincidence timing and photo-multiplier gain calibration.
2. Weekly Quality Control:
- Extended Blank Scan: A longer duration scan to ensure detector stability.
- Normalization Scan: Corrects for variations in sensitivity between different lines of response in the PET detector ring.
3. Quarterly/Annual Quality Control:
- Well Counter Calibration: Ensures the accuracy of quantitative values (e.g., SUVs) by comparing scanner measurements to a calibrated dose of radiotracer in a phantom.
- Phantom Scans: Imaging of standardized phantoms (e.g., Jaszczak phantom) to assess image quality parameters such as spatial resolution, contrast, and uniformity.
Key Visualizations
References
- 1. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Motion Artifacts and Correction Techniques in PET/CT | Radiology Key [radiologykey.com]
- 4. Pitfalls on PET/CT due to artifacts and instrumentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Normal Variants, Pitfalls and Artifacts in Ga-68 DOTATATE PET/CT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
protocol adjustments for DOTA-NAPamide studies in different animal models
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing DOTA-NAPamide in preclinical studies across different animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound experiments.
Guide 1: Low Tumor Uptake in Melanoma Models
Q: We are observing significantly lower than expected tumor uptake of our radiolabeled this compound in our B16-F10 mouse model. What are the potential causes and solutions?
A: Low tumor uptake is a common issue that can often be resolved by systematically evaluating several factors of your experimental protocol.
-
Problem: Low Molar Activity. Excess unlabeled this compound in your final product will compete with the radiolabeled compound for binding to the Melanocortin 1 Receptor (MC1R) on tumor cells, significantly reducing signal.[1][2][3] In non-purified preparations, the unlabeled peptide can be in 10,000-fold excess.[3]
-
Solution: HPLC Purification. Implement a reverse-phase HPLC purification step after radiolabeling to separate the radiolabeled this compound from unlabeled precursors.[2][3] This can increase molar activity by up to 10,000-fold and has been shown to improve tumor uptake by over 8-fold (from ~0.8% IA/g to ~7.0% IA/g).[1][2]
-
-
Problem: Incorrect Peptide Mass. The total amount of peptide injected (both labeled and unlabeled) influences receptor saturation. High peptide doses can saturate MC1R receptors, leading to decreased specific uptake.[4]
-
Solution: Optimize Injected Peptide Mass. Perform dose-finding studies to determine the optimal peptide mass for your specific model. Studies have shown that tumor uptake is highest when the smallest amount of peptide is administered.[4] Start with low nanomolar or even picomolar amounts per animal.[3]
-
-
Problem: Low MC1R Expression in Tumor Model. The tumor cell line used may have low or variable expression of MC1R.
-
Solution: Confirm Receptor Expression. Before in vivo studies, confirm MC1R expression in your cell line (e.g., B16-F10 is MC1R-positive, while A375 is negative) using in vitro methods like competitive binding assays or western blotting.[5] In vivo, you can perform a blocking study by co-injecting an excess of unlabeled α-MSH or this compound, which should significantly reduce tumor uptake and confirm MC1R-mediated accumulation.[5][6]
-
-
Problem: Imaging Time Point. this compound exhibits rapid clearance.[7] Imaging too late after injection may result in low tumor signal.
Guide 2: High Background Signal and Off-Target Accumulation
Q: Our PET/SPECT images show high background activity, particularly in the kidneys and liver, which is obscuring the tumor signal. How can we reduce this?
A: High background, especially renal uptake, is a known challenge with radiolabeled peptides.[6][7] Here are several strategies to mitigate this issue.
-
Problem: High Renal Uptake. this compound is primarily cleared through the renal system, leading to high accumulation in the kidneys.[4][7] This can be problematic for both imaging and therapeutic applications due to potential nephrotoxicity.[8]
-
Solution 1: Peptide Modification. While a complex solution, modifying the peptide's charge can reduce kidney retention. Incorporating negatively charged amino acids has been shown to lower kidney uptake.[6][9]
-
Solution 2: Co-injection of Basic Amino Acids. For some DOTA-peptides, co-injection of basic amino acids like L-lysine can reduce renal reabsorption, though its effect on this compound specifically requires further validation.[4]
-
Solution 3: Albumin-Binding Moieties. Incorporating an albumin-binding moiety like 4-(p-iodophenyl)-butanoic acid (IPB) can reduce rapid renal clearance and shift excretion towards the hepatobiliary route. However, this may increase liver and blood pool activity, which is a trade-off to consider, especially for short-lived isotopes.[7]
-
-
Problem: High Liver Uptake. This can be particularly prominent with certain radiometals like 64Cu, potentially due to in vivo transchelation from the DOTA chelator.[5]
-
Solution: Choice of Radionuclide. If high liver uptake is a persistent issue, consider using a different radionuclide. For PET imaging, labeling with 18F instead of 64Cu has been shown to reduce liver and kidney retention of NAPamide analogs.[5]
-
-
Problem: High Blood Pool Activity. This can be caused by slow clearance or binding to blood components.
-
Solution: Optimize Imaging Time. Delaying the imaging time point can allow for greater clearance from the blood, improving the tumor-to-background ratio. This must be balanced against the decay of the radionuclide and clearance from the tumor.
-
Solution: Structural Modification. As mentioned, adding an albumin binder will deliberately increase blood circulation time.[7] This strategy is more suitable for therapeutic applications with long-lived isotopes like 177Lu, where prolonged tumor exposure is desired.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I need to adjust my this compound protocol when moving from a mouse to a rat model?
A: While specific this compound studies in rats are not widely published, we can extrapolate from general principles of animal scaling and studies with other DOTA-peptides like DOTA-TOC and DOTA-TATE in rats.[1][8][10]
-
Dosage and Volume:
-
Radiotracer Dose: The injected activity is typically scaled by body weight. A common mouse dose is ~5-15 MBq.[3] For a rat (e.g., 200-250g), you would scale this dose accordingly. Always start with lower activities and optimize based on image quality.
-
Injection Volume: Injection volumes must be adjusted for the larger animal. While a mouse might receive 100-150 µL, a rat can tolerate larger intravenous volumes (e.g., up to 500 µL). Ensure the injection is administered slowly.
-
-
Anesthesia: Anesthesia protocols will differ. While isoflurane (B1672236) is common for both, the flow rates and concentrations may need adjustment. For injectable anesthetics, dosages (mg/kg) will need to be recalculated based on established protocols for rats (e.g., ketamine/xylazine combinations).
-
Imaging Parameters:
-
Scan Duration: Rats will require longer scan times to acquire sufficient counts for good image quality due to their larger size and thicker tissue, which causes more attenuation and scatter.
-
Reconstruction: Ensure that the reconstruction algorithm parameters (e.g., attenuation correction) are appropriate for the size and anatomy of a rat versus a mouse.
-
-
Biodistribution: Be aware that the biodistribution profile may differ. For example, studies with 68Ga-DOTATOC in rats show high uptake in the pancreas and adrenal glands, in addition to the kidneys.[1] You should perform a full biodistribution study in a small cohort of rats to characterize the tracer's behavior before proceeding with larger studies.
Q2: What are the critical quality control steps after radiolabeling this compound?
A: Rigorous quality control is essential to ensure the reliability and reproducibility of your experiments.
-
Radiochemical Purity (RCP): This determines the percentage of the total radioactivity that is in the desired chemical form (e.g., 68Ga-DOTA-NAPamide). It is typically measured using radio-HPLC or instant thin-layer chromatography (iTLC).[3] An RCP of >95% is generally required.
-
Molar Activity (or Specific Activity): This is a measure of the radioactivity per mole of the compound (e.g., in GBq/µmol). It is crucial for receptor-based imaging to ensure that a high proportion of the injected peptide is radiolabeled.[3] This is calculated after determining the amount of non-radiolabeled peptide, usually via a calibrated UV-HPLC system.
-
Stability: The stability of the radiolabeled compound should be tested in the final formulation buffer and in serum at 37°C to ensure it does not degrade or release the radionuclide before reaching its target.[1]
-
pH: The final product should have a pH close to physiological (7.0-7.4) to be suitable for intravenous injection.
Q3: Can I use this compound for SPECT imaging?
A: Yes. DOTA is a versatile chelator that can stably complex a wide range of radiometals, including those suitable for SPECT imaging. This compound has been successfully labeled with 111In and 177Lu for SPECT imaging and biodistribution studies.[4][6] The choice of radionuclide will depend on the specific application (e.g., diagnostic imaging vs. therapeutic studies).
Q4: What is the mechanism of action for this compound targeting melanoma?
A: this compound is an analog of α-melanocyte-stimulating hormone (α-MSH).[5] Its targeting mechanism is receptor-mediated.
-
Binding: this compound binds with high affinity to the Melanocortin 1 Receptor (MC1R), which is overexpressed on the surface of most melanoma cells.[5][6]
-
Internalization: Upon binding, the receptor-ligand complex is internalized into the tumor cell. This process effectively traps the radionuclide inside the cell.[6]
-
Signal/Therapy: The trapped radionuclide then either emits positrons (for PET) or gamma rays (for SPECT) for imaging, or emits therapeutic particles (alpha or beta) to damage the tumor cell. The binding to MC1R activates downstream signaling pathways, such as the cAMP pathway, which is involved in melanin (B1238610) production.[5]
Data Presentation
The following tables summarize key quantitative data from this compound and related DOTA-peptide studies in different animal models.
Table 1: Biodistribution of HPLC-Purified vs. Non-Purified 68Ga-DOTA-NAPamide in B16/F1 Tumor-Bearing Mice (Data expressed as mean % Injected Activity per Gram of Tissue (%IA/g) ± SD at 1 hour post-injection)
| Organ | Non-Purified 68Ga-DOTA-NAPamide[2] | Purified 68Ga-DOTA-NAPamide[2] |
| Tumor | 0.78 ± 0.55 | 7.0 ± 1.7 |
| Blood | 0.15 ± 0.08 | 0.25 ± 0.05 |
| Heart | 0.12 ± 0.05 | 0.18 ± 0.04 |
| Lungs | 0.25 ± 0.11 | 0.35 ± 0.07 |
| Liver | 0.20 ± 0.07 | 0.28 ± 0.06 |
| Spleen | 0.10 ± 0.04 | 0.15 ± 0.03 |
| Kidneys | 4.6 ± 2.7 | 3.0 ± 0.6 |
| Muscle | 0.10 ± 0.04 | 0.15 ± 0.03 |
Table 2: Comparative Biodistribution of DOTA-Peptides in Mice vs. Rats (Data expressed as mean % Injected Dose per Gram of Tissue (%ID/g) at specified time points)
| Organ | 68Ga-DOTA-NAPamide (Mouse, 90 min)[7] | 68Ga-DOTATOC (Rat, 15 min)[1] | 177Lu-DOTA-Y3-TATE (Rat, 4h)[8] |
| Tumor | 1.18 ± 0.27 (B16F10) | N/A (Healthy) | 12.3 ± 1.2 (CA20948) |
| Blood | 0.38 ± 0.10 | 0.23 ± 0.02 | 0.05 ± 0.01 |
| Kidneys | 9.71 ± 2.65 | 11.90 ± 1.01 | 14.8 ± 1.9 |
| Liver | 0.30 ± 0.05 | 0.38 ± 0.03 | 0.31 ± 0.06 |
| Pancreas | 0.44 ± 0.09 | 12.83 ± 1.05 | 23.1 ± 3.9 |
| Adrenals | N/A | 0.91 ± 0.07 | 17.5 ± 2.4 |
Note: This table highlights potential differences in biodistribution across species and DOTA-peptides. High uptake in the pancreas and adrenals is characteristic of somatostatin (B550006) receptor-targeting peptides in rats.
Experimental Protocols
Protocol 1: Radiolabeling and Purification of 68Ga-DOTA-NAPamide
-
Elution: Elute 68Ga from a 68Ge/68Ga generator using 0.1 M HCl.
-
Buffering: Add the 68Ga eluate to a reaction vial containing this compound (e.g., 25-35 nmol) dissolved in a sodium acetate (B1210297) buffer to achieve a pH of 3.5-4.5.[3]
-
Reaction: Heat the reaction mixture at 95°C for 15 minutes.[2]
-
Quality Control (Initial): Perform a quick iTLC check to get an initial estimate of radiolabeling efficiency.
-
Purification (HPLC):
-
Formulation: Evaporate the solvent from the collected fraction and reconstitute in a sterile, injectable saline solution, adjusting the pH to ~7.0.
-
Quality Control (Final): Perform final quality control on the purified product for radiochemical purity (radio-HPLC), molar activity, pH, and sterility before injection.
Protocol 2: PET/CT Imaging in a Mouse Melanoma Model
-
Animal Preparation: Anesthetize a tumor-bearing mouse (e.g., B16-F10 xenograft) using inhaled isoflurane (2% for maintenance). Maintain body temperature using a heating pad.
-
Injection: Administer the purified and formulated 68Ga-DOTA-NAPamide (e.g., 5-15 MBq in 100-150 µL saline) via a lateral tail vein catheter.[3]
-
Uptake: Allow the tracer to distribute for a predetermined uptake period (e.g., 60 minutes). The animal should remain under anesthesia during this time.
-
Positioning: Position the anesthetized animal in the center of the PET/CT scanner's field of view.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction.
-
PET Scan: Acquire a static PET scan for 10-20 minutes. For dynamic imaging, start the PET acquisition just before or at the time of injection and acquire data for 60-90 minutes.
-
Image Reconstruction & Analysis:
-
Reconstruct PET data using an appropriate algorithm (e.g., OSEM3D), applying corrections for attenuation, scatter, and decay.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor and other organs on the fused images to quantify radiotracer uptake, typically expressed as Standardized Uptake Value (SUV) or %IA/g.
-
Visualizations
Caption: Preclinical workflow for this compound studies.
References
- 1. Preclinical Study of 68Ga-DOTATOC: Biodistribution Assessment in Syrian Rats and Evaluation of Absorbed Dose in Human Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Mediated Melanoma Targeting with Radiolabeled α-Melanocyte-Stimulating Hormone: Relevance of the Net Charge of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Toxicity and dosimetry of (177)Lu-DOTA-Y3-octreotate in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Systematic Investigation into the Influence of Net Charge on the Biological Distribution of Radiometalated Peptides Using [68Ga]Ga-DOTA-TATE Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A stylized computational model of the rat for organ dosimetry in support of preclinical evaluations of peptide receptor radionuclide therapy with (90)Y, (111)In, or (177)Lu - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: DOTA-NAPamide vs. FDG-PET for Melanoma Staging and Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DOTA-NAPamide PET and the current standard, 18F-FDG PET/CT, for the staging and detection of malignant melanoma. While 18F-FDG PET/CT is a well-established metabolic imaging modality, this compound represents a targeted molecular imaging approach. This comparison is based on available preclinical and clinical data to inform research and development in melanoma diagnostics.
Overview
18F-FDG PET/CT is a widely used imaging technique that measures glucose metabolism, which is typically elevated in malignant tumors. It has demonstrated utility in staging, restaging, and monitoring treatment response in melanoma. However, its specificity can be limited by physiological glucose uptake and inflammatory processes.
This compound is a radiolabeled peptide analog of alpha-melanocyte-stimulating hormone (α-MSH). It is designed to bind with high affinity to the melanocortin-1 receptor (MC1R), which is overexpressed on the surface of most melanoma cells. By targeting a specific molecular marker, this compound PET has the potential for higher specificity in detecting melanoma lesions. Currently, data for this compound is primarily from preclinical studies, with limited clinical data available for MC1R-targeted agents in general.
Quantitative Data Comparison
The following table summarizes the performance metrics for this compound PET and 18F-FDG PET/CT in melanoma detection. It is crucial to note that the data for this compound is derived from preclinical studies in animal models, while the data for 18F-FDG PET/CT is from extensive clinical use in human patients.
| Performance Metric | This compound PET (Preclinical) | 18F-FDG PET/CT (Clinical) |
| Sensitivity | High (qualitative) | Overall: 81% (Patient-level)[1][2] |
| Regional Lymph Node Metastasis: 56%[1][2] | ||
| Distant Metastasis: 88%[1][2] | ||
| Specificity | High (qualitative) | Overall: 92% (Patient-level)[1][2] |
| Regional Lymph Node Metastasis: 97%[1][2] | ||
| Distant Metastasis: 94%[1][2] | ||
| Tumor-to-Background Ratio | High (demonstrated in animal models) | Variable, can be affected by inflammation and physiological uptake |
| Mechanism of Action | Targets MC1R expression on melanoma cells | Measures glucose metabolism |
Experimental Protocols
This compound PET (Preclinical Protocol)
A representative preclinical experimental protocol for 68Ga-DOTA-NAPamide PET imaging in a murine melanoma model is as follows:
-
Radiolabeling: this compound is labeled with Gallium-68 (68Ga) using a standard radiolabeling procedure.
-
Animal Model: Nude mice are subcutaneously inoculated with human melanoma cells (e.g., B16/F1, which are MC1R-positive). Tumors are allowed to grow to a suitable size for imaging.
-
Radiotracer Injection: Mice are injected intravenously with a specific activity of 68Ga-DOTA-NAPamide.
-
PET/CT Imaging: Dynamic or static PET scans are acquired at various time points post-injection (e.g., 1-hour). A CT scan is performed for anatomical co-registration and attenuation correction.
-
Image Analysis: Regions of interest (ROIs) are drawn over the tumor and other organs to calculate the standardized uptake value (SUV), which quantifies the radiotracer uptake.
18F-FDG PET/CT (Clinical Protocol)
A standard clinical protocol for 18F-FDG PET/CT for melanoma staging involves the following steps:
-
Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to minimize physiological glucose uptake in muscles and ensure optimal tumor-to-background contrast. Blood glucose levels are checked before radiotracer injection.
-
Radiotracer Injection: Patients receive an intravenous injection of 18F-FDG, with the dose calculated based on body weight.
-
Uptake Phase: Following the injection, patients rest in a quiet room for approximately 60 minutes to allow for the distribution and uptake of 18F-FDG throughout the body.
-
PET/CT Imaging: The patient is positioned on the PET/CT scanner, and a whole-body scan is typically acquired from the base of the skull to the mid-thigh. A low-dose CT scan is performed first for attenuation correction and anatomical localization, followed by the PET emission scan.
-
Image Reconstruction and Analysis: The acquired PET and CT data are reconstructed and fused to create images that provide both metabolic and anatomical information. A radiologist or nuclear medicine physician interprets the images, identifying areas of abnormal 18F-FDG uptake that are suspicious for malignancy.
Visualizing the Pathways and Workflows
This compound Signaling Pathway
Caption: this compound binds to MC1R, leading to internalization and PET signal generation.
FDG-PET Metabolic Pathway
Caption: 18F-FDG is transported into melanoma cells and trapped after phosphorylation.
Experimental Workflow Comparison
Caption: Workflow comparison of this compound PET and FDG-PET/CT procedures.
Conclusion
18F-FDG PET/CT is the established clinical standard for melanoma staging, with extensive data supporting its use. Its primary limitation is its non-specific nature, which can lead to false-positive findings. This compound PET, based on preclinical evidence, presents a promising, highly specific alternative by targeting the MC1R, which is overexpressed in the majority of melanomas.
Future research, particularly well-designed clinical trials directly comparing the diagnostic performance of this compound PET with 18F-FDG PET/CT in melanoma patients, is necessary to ascertain its clinical utility. Such studies will be crucial in determining whether this targeted imaging agent can improve the accuracy of melanoma staging and detection, potentially leading to more personalized patient management strategies. The development of MC1R-targeted agents like this compound represents a significant step towards more precise molecular imaging in oncology.
References
A Comparative Analysis of DOTA-NAPamide and Other MC1R-Targeted Ligands for Melanoma Theranostics
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DOTA-NAPamide with other melanocortin-1 receptor (MC1R) targeted ligands, supported by experimental data from preclinical studies. The MC1R is a key biomarker overexpressed in the majority of melanoma cases, making it an attractive target for diagnostic imaging and targeted radionuclide therapy.
This report details the performance of this compound, a prominent linear alpha-melanocyte-stimulating hormone (α-MSH) analog, and contrasts it with other relevant ligands. Key performance indicators such as binding affinity, radiolabeling efficiency, and in vivo tumor targeting capabilities are presented.
Quantitative Data Comparison
The following table summarizes the key quantitative data for this compound and other selected MC1R targeted ligands. This data is crucial for evaluating their potential as clinical candidates for melanoma imaging and therapy.
| Ligand | Radionuclide | Cell Line | Binding Affinity (IC50/Ki, nM) | Tumor Uptake (%ID/g at 4h) | Tumor-to-Kidney Ratio (4h) | Reference |
| This compound | 111In | B16F1 | IC50: ~1.5 | ~5.5 | ~0.4 | [1] |
| This compound | 67Ga | B16F1 | IC50: ~1.5 | ~6.0 | ~0.7 | [1] |
| 68Ga-DOTA-NAPamide | 68Ga | B16-F10 | Ki: 0.37 | SUVmean: 0.38 | ~15 (T/M) | [2][3] |
| 44Sc-DOTA-NAPamide | 44Sc | B16-F10 | - | SUVmean: 0.52 | ~15 (T/M) | [2] |
| DOTA-MSHoct | 111In | B16F1 | IC50: 9.21 | ~4.3 | ~0.1 | [1][4] |
| DOTA-NDP-MSH | 111In | B16F1 | IC50: 0.25 | ~6.3 | ~0.2 | [4] |
| 64Cu-DOTA-NAPamide | 64Cu | B16F10 | - | 4.63 ± 0.45 (at 2h) | - | [5] |
| 18F-FB-NAPamide | 18F | B16F10 | - | Lower than 64Cu-DOTA-NAPamide | Improved | [5] |
Note: %ID/g refers to the percentage of injected dose per gram of tissue. T/M refers to Tumor-to-Muscle ratio. Data is compiled from multiple sources and experimental conditions may vary.
Key Performance Insights
This compound consistently demonstrates high binding affinity to the MC1R in the low nanomolar range.[1] When labeled with diagnostic radionuclides such as 68Ga and 44Sc, it shows significant uptake in MC1R-positive melanoma cells and tumors.[2] A key advantage of this compound over other analogs like DOTA-MSHoct is its more favorable in vivo biodistribution, particularly the lower kidney retention, leading to higher tumor-to-kidney ratios.[1] For instance, the tumor-to-kidney area under the curve ratio for 67Ga-DOTA-NAPamide was found to be 7.5 times greater than that of 111In-DOTA-MSHoct.[1] While DOTA-NDP-MSH exhibits a higher binding affinity, 111In-DOTA-MSHoct demonstrates superior tumor-to-nontarget tissue ratios, with the exception of the kidneys.[4] Modifications to the NAPamide structure, such as labeling with 18F, have been explored to reduce the high liver uptake observed with 64Cu-DOTA-NAPamide.[5]
Visualizing the Mechanisms and Processes
To better understand the biological context and experimental procedures, the following diagrams are provided.
Caption: MC1R signaling pathway upon ligand binding.
Caption: General experimental workflow for ligand evaluation.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of MC1R targeted ligands.
Peptide Synthesis and DOTA Conjugation
The synthesis of α-MSH analogs like NAPamide is typically performed using solid-phase peptide synthesis (SPPS) with the Fmoc (9-fluorenylmethoxycarbonyl) strategy.[1]
-
Peptide Assembly: The peptide is assembled on a resin support, adding one amino acid at a time.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
DOTA Conjugation: The purified peptide is conjugated to the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This is often done by reacting the free amine group of a lysine (B10760008) residue in the peptide sequence with a pre-activated DOTA ester (e.g., DOTA-NHS-ester) in a suitable buffer (e.g., bicarbonate or borate (B1201080) buffer, pH 8.5-9.0).[6][7]
-
Final Purification: The DOTA-peptide conjugate is purified by RP-HPLC and its identity is confirmed by mass spectrometry.[1]
Radiolabeling with Gallium-68
Radiolabeling of DOTA-conjugated peptides with 68Ga is a common procedure for PET imaging studies.[3][7]
-
Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure hydrochloric acid (e.g., 0.1 M HCl).
-
Buffering: The pH of the 68Ga eluate is adjusted to 3.5-4.5 using a buffer such as sodium acetate (B1210297) or HEPES.
-
Labeling Reaction: The DOTA-peptide conjugate (typically 10-50 µg) is added to the buffered 68Ga solution.
-
Heating: The reaction mixture is heated at 90-95°C for 5-15 minutes.
-
Quality Control: The radiochemical purity of the final product is determined using radio-HPLC or thin-layer chromatography (TLC) to ensure that the incorporation of 68Ga exceeds 95%.[3]
In Vitro MC1R Binding Assay
Competitive binding assays are performed to determine the binding affinity (IC50 or Ki) of the ligand for the MC1R.
-
Cell Culture: MC1R-expressing cells (e.g., B16F1 or B16-F10 murine melanoma cells) are cultured to near confluence in appropriate media.[1][2]
-
Assay Preparation: Cells are harvested, washed, and resuspended in a binding buffer.
-
Competition Reaction: A constant concentration of a radiolabeled MC1R ligand with known high affinity (e.g., 125I-[Nle4, D-Phe7]-α-MSH) is incubated with the cell suspension in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: The mixture is incubated for a defined period (e.g., 1-2 hours) at a specific temperature (e.g., 37°C or room temperature) to reach equilibrium.
-
Separation and Counting: Bound and free radioligand are separated by filtration or centrifugation. The radioactivity of the cell-bound fraction is measured using a gamma counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis of the competition curve.
In Vivo Biodistribution Studies
Biodistribution studies are essential to evaluate the tumor-targeting efficacy and clearance profile of the radiolabeled ligand in an animal model.
-
Animal Model: Tumor-bearing animal models are established, typically by subcutaneously injecting MC1R-positive melanoma cells (e.g., B16F10) into immunocompromised mice.[1][2]
-
Radiotracer Administration: Once tumors reach a suitable size, the radiolabeled ligand is administered to the animals, usually via intravenous (tail vein) injection.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Harvesting: Tumors and major organs/tissues (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.) are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.
-
Data Calculation: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). Tumor-to-organ ratios are then calculated to assess targeting specificity.[1]
Conclusion
This compound stands out as a promising MC1R-targeted ligand for the development of melanoma theranostics. Its high binding affinity, favorable tumor uptake, and improved tumor-to-kidney ratio compared to some other α-MSH analogs make it a strong candidate for further clinical translation.[1][2] Ongoing research focuses on further optimizing the pharmacokinetic properties of NAPamide-based radiopharmaceuticals, for instance by modifying the chelator or the peptide sequence to enhance tumor retention and reduce uptake in non-target organs.[5] The experimental protocols outlined in this guide provide a standardized framework for the evaluation and comparison of novel MC1R-targeted ligands.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Validation of DOTA-NAPamide's Binding Specificity to MC1R: A Comparative Guide
This guide provides a comprehensive analysis of the in vitro binding specificity of DOTA-NAPamide to the Melanocortin 1 Receptor (MC1R), a key target in melanoma imaging and therapy. We present a comparative overview of this compound's performance against other relevant MC1R ligands, supported by experimental data and detailed protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development and molecular imaging.
Comparative Analysis of MC1R Ligand Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter for assessing its potential as a diagnostic or therapeutic agent. The following table summarizes the in vitro binding affinities (Ki, Kd, and IC50) of this compound and its radiolabeled counterparts, alongside other notable MC1R ligands. Lower values are indicative of higher binding affinity.
| Compound | Radiometal | Cell Line | Assay Type | Binding Affinity |
| This compound | - | B16/F1 | Competitive | Ki: 0.37 nM |
| - | B16/F1 | Saturation | Kd: 0.66 nM | |
| Ga-DOTA-NAPamide | Gallium (non-radioactive) | B16/F1 | Competitive | Ki: 0.40 nM |
| ⁶⁸Ga-DOTA-NAPamide | Gallium-68 | B16-F10 | N/A | SUVmean in B16-F10 tumors: 0.38±0.02 |
| ⁴⁴Sc-DOTA-NAPamide | Scandium-44 | B16-F10 | N/A | SUVmean in B16-F10 tumors: 0.52±0.13 |
| ⁶⁴Cu-DOTA-NAPamide | Copper-64 | B16F10 | N/A | Tumor uptake: 4.63 ± 0.45 %ID/g at 2h |
| ¹⁸F-FB-NAPamide | Fluorine-18 | B16/F10 | Competitive | IC50: 7.2 ± 1.2 nM |
| ⁶⁸Ga-CCZ01048 | Gallium-68 | B16F10 | Competitive | Ki: 0.31 nM |
| B16F10 | Saturation | Kd: 0.74 ± 0.13 nM |
In Vivo Tumor Uptake Comparison
In vivo studies are crucial for validating the targeting efficacy of radiolabeled ligands. The following table compares the tumor uptake of various radiolabeled MC1R ligands in preclinical melanoma models, expressed as the percentage of injected dose per gram of tissue (%ID/g).
| Compound | Animal Model | Tumor Cell Line | Tumor Uptake (%ID/g) at 1h p.i. |
| ⁶⁸Ga-DOTA-NAPamide | Melanoma xenograft | B16/F1 | 0.78 (non-purified) / 7.0 (purified) |
| ⁶⁸Ga-CCZ01048 | C57BL/6J mice | B16F10 | 12.3 ± 3.3 |
| ¹⁸F-FB-NAPamide | C57BL/6 mice | B16/F10 | 1.19 ± 0.11 |
| ⁶⁴Cu-NOTA-PEG₂Nle-CycMSHhex | C57 mice | B16/F10 | 16.23 ± 0.42 (at 0.5h) / 19.59 ± 1.48 (at 2h) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for key in vitro assays used to determine the binding specificity of this compound to MC1R.
Cell Culture
-
Cell Line: B16F10 murine melanoma cells (MC1R-positive) and A375 human melanoma cells (MC1R-negative).
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged at a ratio of 1:3 to 1:4 when they reach 80-90% confluency. The cells are detached using a 0.25% trypsin-EDTA solution.
Competitive Radioligand Binding Assay
This assay is performed to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of a non-radiolabeled ligand (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
-
Cell Seeding: B16F10 cells are seeded in 24-well plates at a density of 5 x 10⁵ cells per well and allowed to attach overnight.
-
Preparation of Reagents:
-
Radioligand: ¹²⁵I-labeled [Nle⁴, D-Phe⁷]-α-MSH (¹²⁵I-NDP-MSH) is used at a final concentration of approximately 0.2 nM.
-
Competitor: this compound is prepared in a series of dilutions (e.g., from 10⁻¹² to 10⁻⁶ M).
-
Binding Buffer: HEPES-based buffer containing bovine serum albumin (BSA) and protease inhibitors.
-
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with binding buffer.
-
100 µL of varying concentrations of the competitor (this compound) are added to the wells.
-
100 µL of the radioligand (¹²⁵I-NDP-MSH) is then added to each well.
-
For determining non-specific binding, a high concentration (e.g., 1 µM) of unlabeled NDP-MSH is added to a set of wells.
-
The plate is incubated for 1-2 hours at room temperature with gentle agitation.
-
-
Termination and Measurement:
-
The incubation is terminated by aspirating the assay buffer and washing the cells twice with ice-cold binding buffer.
-
The cells are lysed with 0.5 M NaOH.
-
The radioactivity in the cell lysate is measured using a gamma counter.
-
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd), which represents the affinity of the radioligand for the receptor, and the maximum number of binding sites (Bmax).
-
Cell Seeding: B16F10 cells are seeded in 24-well plates as described for the competitive binding assay.
-
Preparation of Reagents:
-
Radioligand: ¹²⁵I-NDP-MSH is prepared in a series of dilutions (e.g., from 0.01 to 5 nM).
-
Binding Buffer: Same as in the competitive binding assay.
-
-
Assay Procedure:
-
The culture medium is removed, and the cells are washed with binding buffer.
-
Increasing concentrations of the radioligand are added to the wells in triplicate.
-
To determine non-specific binding, a parallel set of wells is incubated with the radioligand in the presence of a high concentration (e.g., 1 µM) of unlabeled NDP-MSH.
-
The plate is incubated to equilibrium (typically 1-2 hours) at room temperature.
-
-
Termination and Measurement: The procedure is the same as for the competitive binding assay.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the specific binding data, fitting to a one-site binding model.
Visualizing Key Pathways and Processes
To better illustrate the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: MC1R Signaling Pathway.
Caption: In Vitro Binding Assay Workflow.
Validating DOTA-NAPamide as a Biomarker for MC1R Expression: A Comparative Guide
This guide provides a comprehensive comparison of DOTA-NAPamide with other alternatives for imaging Melanocortin-1 Receptor (MC1R) expression, a key biomarker in melanoma. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the experimental data and protocols that support the validation of this promising radiotracer.
Introduction to MC1R and this compound
The Melanocortin-1 Receptor (MC1R) is a G protein-coupled receptor primarily expressed on the surface of melanocytes. Its significant role in melanin (B1238610) production and high expression levels in the majority of malignant melanomas make it an attractive target for diagnostic imaging and targeted radionuclide therapy.[1][2]
This compound is a radiopharmaceutical agent designed to target MC1R. It consists of two main components:
-
NAPamide: A stabilized analog of the alpha-melanocyte-stimulating hormone (α-MSH), which is the natural ligand for MC1R. This peptide component provides the specificity for the receptor.[1]
-
DOTA: A chelating agent that securely binds to various radioisotopes. This allows this compound to be labeled with positron emitters (like ⁶⁸Ga, ⁴⁴Sc, ⁶⁴Cu) for Positron Emission Tomography (PET) imaging or with therapeutic radionuclides.[3][4]
This combination allows for non-invasive, whole-body imaging to detect the presence and extent of MC1R-expressing tumors.
The MC1R Signaling Pathway
Upon binding of its ligand, such as α-MSH or its analog NAPamide, MC1R activates a Gs protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor. This cascade ultimately stimulates the expression of genes involved in melanin synthesis (eumelanin) and enhances DNA repair pathways, contributing to photoprotection.[5][6]
Comparative Performance Data
The efficacy of this compound as an MC1R biomarker has been validated through numerous preclinical studies. Its performance, particularly when compared to other α-MSH analogs, demonstrates its potential for clinical translation.
Table 1: In Vitro MC1R Binding Affinity
This table compares the binding affinity of this compound and related compounds to the MC1R, typically measured by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). Lower values indicate higher binding affinity.
| Compound | Cell Line | Binding Affinity (IC50/Ki, nM) | Reference |
| This compound | B16F1 | IC50: 1.19 ± 0.19 | [7] |
| This compound | B16F1 | Ki: 0.37 | [8] |
| Ga-DOTA-NAPamide | B16F1 | Ki: 0.43 | [8] |
| This compound | B16-F1 | IC50: 1.38 ± 0.35 | [9] |
| DOTA-MSHoct | B16F1 | IC50: 7.96 ± 1.12 | [7] |
| DOTA-Phospho-MSH₂₋₉ | B16-F1 | IC50: 2.32 ± 0.80 | [9] |
This compound consistently shows a high binding affinity in the low nanomolar range, which is nearly 7-fold higher than that of the alternative, DOTA-MSHoct.[7] Importantly, chelation with Gallium (Ga) does not negatively impact this affinity.[8]
Table 2: In Vivo Tumor Uptake and Biodistribution
This table summarizes the in vivo uptake of various radiolabeled this compound constructs in MC1R-positive melanoma models. Uptake is presented as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g). Higher tumor uptake and tumor-to-background ratios are desirable.
| Radiotracer | Tumor Model | Tumor Uptake | Tumor-to-Muscle Ratio | Tumor-to-Kidney Ratio | Reference |
| ⁶⁸Ga-DOTA-NAPamide | B16-F10 | SUV: 0.38 ± 0.02 | ~15 (vs. A375 tumors) | - | [3] |
| ⁴⁴Sc-DOTA-NAPamide | B16-F10 | SUV: 0.52 ± 0.13 | ~15 (vs. A375 tumors) | - | [3] |
| ⁶⁷Ga-DOTA-NAPamide | B16F1 | High | - | 7.5x > ¹¹¹In-DOTA-MSHoct | [7] |
| ⁶⁴Cu-DOTA-NAPamide | B16F10 | 4.63 ± 0.45 %ID/g (at 2h) | - | - | [4] |
| ¹¹¹In-DOTA-NAPamide | B16F1 | 7.77 ± 0.35 %ID/g (at 4h) | - | 4.6x > ¹¹¹In-DOTA-MSHoct | [7][9] |
| ⁶⁸Ga-DOTA-IPB-NAPamide | B16F10 | 5.06 ± 1.08 %ID/g (at 90m) | - | - | [10] |
| ¹⁷⁷Lu/⁹⁰Y-DOTA-GGNle-CycMSHhex | B16/F10 | ~20-21 %ID/g (at 2h) | - | - | [1][2] |
Studies consistently show that radiolabeled this compound specifically accumulates in MC1R-positive tumors (B16-F10) with significantly lower uptake in MC1R-negative tumors (A375).[3] Compared to the earlier compound DOTA-MSHoct, this compound exhibits both higher tumor uptake and significantly lower kidney retention, leading to much-improved tumor-to-kidney ratios.[7] Modifications, such as adding an albumin-binding moiety (IPB), can further increase tumor accumulation.[10] Cyclic peptides like DOTA-GGNle-CycMSHhex have also shown very high tumor uptake.[1][2]
Experimental Protocols and Validation Workflow
The validation of this compound as a biomarker follows a standardized workflow from synthesis and radiolabeling to preclinical evaluation.
Key Experimental Methodologies
1. Radiolabeling of this compound with Gallium-68 (⁶⁸Ga)
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.1 M HCl).[8]
-
Buffering: The ⁶⁸Ga eluate is mixed with a buffer (e.g., 0.1 M HEPES, pH 7) containing the this compound peptide.[8]
-
Incubation: The reaction mixture is heated to approximately 95°C for 10-15 minutes to facilitate the chelation of ⁶⁸Ga by the DOTA molecule.[8][10]
-
Purification (Optional but Recommended): The final product can be purified using a C18 Sep-Pak cartridge or via HPLC to remove unlabeled peptide and impurities. This step is crucial as excess unlabeled peptide can compete for receptor binding in vivo, reducing tumor uptake.[8][10]
-
Quality Control: Radiochemical purity is assessed using methods like radio-iTLC.[10]
2. In Vitro Cell Binding and Competition Assays
-
Cell Lines: Experiments typically use a high MC1R-expressing melanoma cell line (e.g., B16-F10 or B16F1) and a negative/low-expressing line (e.g., A375) for comparison.[3]
-
Competition Assay: To determine binding affinity (IC50), cells are incubated with a constant concentration of a known radioligand (e.g., ¹²⁵I-NDP-MSH) and increasing concentrations of the non-radiolabeled test compound (this compound).[7][8]
-
Measurement: After incubation, cells are washed, and the bound radioactivity is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value.
3. In Vivo Biodistribution and PET Imaging Studies
-
Animal Models: Nude mice bearing subcutaneous xenografts of MC1R-positive (e.g., B16-F10) and sometimes MC1R-negative (e.g., A375) tumors are used.[3][8]
-
Injection: A defined amount of the radiolabeled this compound is injected intravenously (e.g., via the tail vein).[8]
-
PET/CT Imaging: At specific time points post-injection (e.g., 60 or 90 minutes), mice are anesthetized and imaged using a preclinical PET/CT scanner to visualize the tracer's distribution.[3][11]
-
Ex Vivo Biodistribution: Following the final imaging session, mice are euthanized. Tumors and major organs (blood, heart, lungs, liver, kidneys, muscle, etc.) are harvested, weighed, and their radioactivity is measured in a gamma counter.[8]
-
Data Analysis: The radioactivity in each organ is decay-corrected and expressed as a percentage of the injected dose per gram of tissue (%ID/g). This quantitative data is used to determine tumor uptake and calculate tumor-to-organ ratios.[8]
Conclusion
The experimental data strongly support the validation of this compound as a specific and effective biomarker for imaging MC1R expression. Its high binding affinity, favorable in vivo biodistribution with high tumor uptake, and superior performance compared to earlier-generation tracers like DOTA-MSHoct make it a promising candidate for the clinical management of melanoma.[3][7] The ability to label this compound with various radioisotopes opens up possibilities for its use in both PET diagnostics and targeted radionuclide therapy, embodying a true theranostic approach.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Advances in Receptor-Targeted Radiolabeled Peptides for Melanoma Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MC1R and melanin-based molecular probes for theranostic of melanoma and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Receptor-Mediated Melanoma Targeting with Radiolabeled α-Melanocyte-Stimulating Hormone: Relevance of the Net Charge of the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. real.mtak.hu [real.mtak.hu]
A Guide to the Cross-Validation of DOTA-NAPamide Imaging with Histopathology
For Researchers, Scientists, and Drug Development Professionals
The development of novel molecular imaging agents is a critical component of advancing cancer diagnostics and targeted therapies. DOTA-NAPamide, a radiolabeled analog of α-melanocyte-stimulating hormone (α-MSH), is a promising agent for the non-invasive imaging of tumors expressing the melanocortin-1 receptor (MC1-R), particularly malignant melanoma.[1] Validation of such imaging agents is paramount and requires a rigorous comparison of the in vivo imaging signal with the microscopic tissue reality. This guide provides a comprehensive overview of the methodologies required to cross-validate this compound positron emission tomography (PET) imaging findings with histopathology, the gold standard for tissue analysis.
While direct, comprehensive studies performing a quantitative voxel-wise correlation between this compound PET and histopathology are not extensively published, this guide synthesizes established preclinical protocols for PET imaging and tissue analysis to provide a framework for such a validation. We draw upon methodologies used for this compound itself and for other well-validated radiotracers, such as those targeting the prostate-specific membrane antigen (PSMA).[2][3]
Experimental Protocols
A robust cross-validation study hinges on meticulously planned and executed experimental procedures. The following protocols outline the key steps for a preclinical study in a mouse model of melanoma.
Preclinical PET/CT Imaging with [⁶⁸Ga]Ga-DOTA-NAPamide
This protocol describes the in vivo imaging of tumor-bearing mice to quantify radiotracer uptake.
-
Animal Model:
-
Patient-derived xenografts (PDXs) or established cell lines are used. For MC1-R targeting, B16-F10 (MC1-R positive) and A375 (MC1-R negative) melanoma cell lines are commonly used to establish subcutaneous tumors in immunodeficient mice.[1] This allows for the assessment of specific versus non-specific uptake.
-
-
Radiotracer Preparation:
-
Animal Preparation and Administration:
-
PET/CT Image Acquisition:
-
Image Analysis and Quantification:
-
PET and CT images are reconstructed and fused.
-
Three-dimensional regions of interest (ROIs) are drawn around the tumor and key organs (e.g., kidneys, liver, muscle) on the fused images.
-
The radioactivity concentration within these ROIs is used to calculate the Standardized Uptake Value (SUV), a semi-quantitative measure of tracer accumulation, typically expressed as SUVmax or SUVmean.[1]
-
Histopathological Analysis
Following the final imaging session, tumors are excised for detailed microscopic examination.
-
Tissue Harvesting and Fixation:
-
Immediately after euthanasia, tumors are carefully excised, measured, and weighed.
-
The tissue is fixed in 10% neutral buffered formalin for 24-48 hours to preserve its structure.
-
-
Tissue Processing and Sectioning:
-
The fixed tissue is dehydrated through a series of graded ethanol (B145695) baths, cleared with xylene, and embedded in paraffin (B1166041) wax.[11]
-
The paraffin block is then cut into thin sections (typically 4-5 µm) using a microtome.
-
-
Staining Procedures:
-
Hematoxylin and Eosin (H&E) Staining: This standard staining method is used to visualize the overall tumor architecture, including cell morphology, density, mitotic activity, and the extent of necrosis and stromal components.[12][13]
-
Immunohistochemistry (IHC) for MC1-R: To specifically validate the molecular target of this compound, IHC is performed using an antibody against the MC1-R protein. This confirms the presence and spatial distribution of the receptor within the tumor.
-
-
Digital Pathology and Quantitative Analysis:
-
The stained slides are scanned at high resolution to create digital whole-slide images.
-
Specialized software is used to perform quantitative analysis, yielding objective data such as:
-
Percentage of MC1-R positive cells or area.
-
Percentage of necrotic area.
-
Cell density (nuclei per unit area).
-
-
Data Presentation for Cross-Validation
The core of the validation lies in correlating the quantitative data from the imaging with the quantitative data from histopathology. A structured table is the most effective way to present this comparison. The goal is to determine if variations in the PET signal (SUV) across different tumors can be explained by the underlying biology observed through microscopy.
Table 1: Hypothetical Data for Correlation of [⁶⁸Ga]Ga-DOTA-NAPamide PET with Histopathology
| Tumor ID | Animal Model | Imaging Metric (SUVmax) | Histopathology: MC1-R Expression (% Positive Area) | Histopathology: Necrosis (%) | Histopathology: Tumor Grade |
| T-01 | B16-F10 | 6.8 | 85% | 5% | High |
| T-02 | B16-F10 | 5.2 | 70% | 10% | High |
| T-03 | B16-F10 | 3.1 | 45% | 15% | Intermediate |
| T-04 | A375 (Control) | 0.5 | <5% | 8% | High |
| T-05 | PDX-Mel-A | 7.5 | 92% | 3% | High |
| T-06 | PDX-Mel-B | 2.5 | 30% | 25% | Intermediate |
Statistical analysis (e.g., Pearson correlation) would then be performed to assess the strength of the relationship between SUVmax and MC1-R expression.
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms.
Caption: Experimental workflow for cross-validation.
Caption: Simplified MC1-R signaling pathway.
References
- 1. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 68Ga-HBED-CC-PSMA PET/CT Versus Histopathology in Primary Localized Prostate Cancer: A Voxel-Wise Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18F-DCFBC PSMA-Targeted PET/CT imaging in Localized Prostate Cancer: Correlation with mpMRI and Histopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Melanoma Imaging with 68Ga-Labeled α-Melanocyte-Stimulating Hormone Derivatives Using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small Animal Multisubject PET/CT Workflow | Springer Nature Experiments [experiments.springernature.com]
- 9. Small Animal Multisubject PET/CT Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kfnm.dk [kfnm.dk]
- 11. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dctd.cancer.gov [dctd.cancer.gov]
- 13. researchgate.net [researchgate.net]
DOTA-NAPamide PET vs. MRI: A Comparative Guide to Diagnostic Accuracy in Oncology
For Researchers, Scientists, and Drug Development Professionals
The landscape of diagnostic imaging in oncology is in a constant state of evolution, with novel radiotracers for Positron Emission Tomography (PET) offering molecular insights into tumor biology, while Magnetic Resonance Imaging (MRI) continues to provide exceptional soft tissue contrast and anatomical detail. This guide offers a comparative analysis of the diagnostic accuracy of DOTA-NAPamide PET and MRI, focusing on their applications in cancers where the Gastrin-Releasing Peptide Receptor (GRPR), the target of this compound, is overexpressed, such as prostate and breast cancer.
Due to a lack of direct head-to-head comparative studies, this guide synthesizes the available evidence for each modality to provide an objective overview for researchers and clinicians.
Overview of this compound PET
This compound is a radiopharmaceutical designed for PET imaging. It is a GRPR antagonist, meaning it binds to GRPR, a receptor often found in high concentrations on the surface of various cancer cells, including those of the prostate and breast.[1][2][3] When labeled with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), this compound allows for the visualization of GRPR-expressing tumors.
The principle behind this compound PET lies in the targeted delivery of the radiotracer to the tumor site. The subsequent decay of the radionuclide emits positrons, which, after annihilation with electrons, produce gamma rays that are detected by the PET scanner. This process generates a three-dimensional image of the radiotracer's distribution, highlighting areas of high GRPR expression that are indicative of cancerous tissue.
Recent studies have indicated that GRPR antagonists like this compound may offer superior tumor uptake and image contrast compared to GRPR agonists.[4]
Overview of Magnetic Resonance Imaging (MRI)
MRI is a non-invasive imaging technique that uses a strong magnetic field and radio waves to create detailed images of the organs and tissues within the body. In oncology, MRI is a cornerstone for the detection, staging, and monitoring of various cancers due to its excellent soft-tissue resolution.
Multiparametric MRI (mpMRI), which combines different MRI sequences, has become particularly important in the diagnosis of prostate cancer. For breast cancer, dynamic contrast-enhanced MRI (DCE-MRI) is highly sensitive for detecting tumors, especially in women with dense breast tissue.[5][6]
Comparative Diagnostic Accuracy
Direct comparative studies evaluating the diagnostic accuracy of this compound PET and MRI are currently lacking in the published literature. Therefore, an indirect comparison based on separate studies of each modality is presented below. It is crucial to interpret these findings with caution, as patient populations and study methodologies may differ.
Prostate Cancer
| Modality | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| This compound PET | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MRI | 74% - 94%[7][8] | 88% - 95%[7][8] | 93%[9][10][11] | Data Not Available | Data Not Available |
Note: A study using another GRPR antagonist, ⁶⁸Ga-RM26, reported a detection rate of 88.2% in patients with newly diagnosed prostate cancer.[12]
Breast Cancer
| Modality | Sensitivity | Specificity | Accuracy | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) |
| This compound PET | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| MRI | 75% - 92%[13][14][15] | 83% - 88.3%[13][15] | 79% - 90%[6][13] | 75%[13] | 83%[13] |
Note: A study with the GRPR antagonist ⁶⁸Ga-RM2 demonstrated its potential in imaging estrogen receptor-positive breast cancer.[4]
Experimental Protocols
This compound PET Imaging (General Protocol)
While specific protocols from large-scale clinical trials on this compound are not yet widely published, a general experimental workflow for GRPR-targeted PET imaging can be outlined.
-
Patient Preparation: Patients may be required to fast for a certain period before the scan.
-
Radiotracer Administration: A specific activity of ⁶⁸Ga-DOTA-NAPamide is administered intravenously.
-
Uptake Period: An uptake period of approximately 60 minutes allows for the radiotracer to distribute throughout the body and accumulate in GRPR-expressing tissues.
-
PET/CT or PET/MRI Scanning: The patient undergoes a whole-body scan using a PET/CT or PET/MRI scanner.
-
Image Analysis: The resulting images are analyzed by a nuclear medicine physician to identify areas of abnormal radiotracer uptake.
MRI Protocol (Prostate)
A typical mpMRI protocol for prostate cancer detection includes:
-
T2-weighted imaging (T2WI): Provides high-resolution anatomical images of the prostate gland.
-
Diffusion-weighted imaging (DWI): Measures the random motion of water molecules, which is restricted in cancerous tissue.
-
Dynamic contrast-enhanced (DCE) imaging: Involves the intravenous injection of a gadolinium-based contrast agent to assess tumor vascularity.
MRI Protocol (Breast)
A standard protocol for breast MRI often involves:
-
T1-weighted imaging: Pre- and post-contrast sequences are acquired.
-
T2-weighted imaging: Often with fat suppression to better visualize lesions.
-
Dynamic contrast-enhanced (DCE) imaging: A rapid series of images are taken following the injection of a contrast agent to evaluate the pattern of enhancement, which can help differentiate between benign and malignant lesions.
Signaling Pathway and Experimental Workflow Diagrams
Conclusion
Both this compound PET and MRI are powerful imaging modalities with the potential to significantly impact the diagnosis and management of cancer. This compound PET, by targeting GRPR, offers a molecularly specific approach that could be invaluable for patient selection for targeted therapies. However, clinical data on its diagnostic accuracy are still emerging.
MRI, on the other hand, is a well-established tool with proven high sensitivity and specificity for the anatomical and functional characterization of tumors, particularly in prostate and breast cancer.
Future research should focus on direct, prospective, head-to-head comparisons of this compound PET and MRI in well-defined patient cohorts. Such studies are essential to delineate the precise clinical scenarios where each modality, or a combination of both, provides the most diagnostic value. For researchers and drug development professionals, understanding the distinct advantages and current limitations of these technologies is paramount for designing future clinical trials and advancing personalized medicine in oncology.
References
- 1. A Vision for Gastrin-Releasing Peptide Receptor Targeting for Imaging and Therapy: Perspective from Academia and Industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Imaging the Distribution of Gastrin-Releasing Peptide Receptors in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastrin-releasing Peptide Receptor Imaging in Breast Cancer Using the Receptor Antagonist 68Ga-RM2 And PET [thno.org]
- 5. radiologypaper.com [radiologypaper.com]
- 6. Breast MRI has the highest accuracy in detection of Breast Cancer — Oakland MRI [oaklandmri.com]
- 7. Evidence Points to Superior Accuracy of MRI in Prostate Cancer Diagnosis | RadNet Prostate Program [prostate.radnet.com]
- 8. How accurate is magnetic resonance imaging (MRI) in diagnosing prostate cancer: An in-depth analysis [urologocumming.com]
- 9. prostatelasercenter.com [prostatelasercenter.com]
- 10. tulsaprocedure.com [tulsaprocedure.com]
- 11. Prostate MRI vs. Biopsy: Accuracy, What to Expect, More [healthline.com]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. Accuracy of breast magnetic resonance imaging in evaluating the response to neoadjuvant chemotherapy: a study of 310 cases at a cancer center - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmj.com [bmj.com]
- 15. diagnosticimaging.com [diagnosticimaging.com]
DOTA-NAPamide in Melanoma Subtypes: A Comparative Evaluation for Researchers
For Immediate Release
This guide provides a comprehensive comparison of DOTA-NAPamide's performance in preclinical melanoma models, offering researchers, scientists, and drug development professionals a detailed overview of its efficacy against other radiopharmaceutical alternatives. The data presented is compiled from peer-reviewed studies and is intended to support informed decisions in the development of novel diagnostic and therapeutic agents for melanoma.
Abstract
This compound, a radiolabeled analog of the alpha-melanocyte-stimulating hormone (α-MSH), has emerged as a promising candidate for the targeted imaging and therapy of melanoma. Its high affinity and specificity for the melanocortin-1 receptor (MC1-R), which is overexpressed in the majority of melanoma subtypes, positions it as a potentially superior alternative to existing radiotracers. This guide synthesizes preclinical data on the performance of this compound in various melanoma models, providing a direct comparison with other agents and detailing the experimental protocols utilized in these evaluations.
Performance of this compound in Melanoma Models
This compound, when chelated with various radioisotopes such as Gallium-68 (⁶⁸Ga), Scandium-44 (⁴⁴Sc), and Copper-61 (⁶¹Cu), consistently demonstrates high uptake in MC1-R positive melanoma cell lines and tumors, significantly outperforming its uptake in MC1-R negative models. This receptor-specific targeting is a key advantage for precise melanoma imaging.
Comparative In Vivo Uptake in Melanoma Xenografts
The following table summarizes the in vivo performance of radiolabeled this compound in preclinical melanoma models, comparing its uptake in MC1-R positive (B16-F10) and MC1-R negative (A375) tumors.
| Radiotracer | Melanoma Subtype (Cell Line) | Mean Standardized Uptake Value (SUVmean) ± SD | Tumor-to-Muscle Ratio (T/M) | Citation |
| ⁶⁸Ga-DOTA-NAPamide | MC1-R Positive (B16-F10) | 0.38 ± 0.02 | ~15 | [1][2] |
| ⁶⁸Ga-DOTA-NAPamide | MC1-R Negative (A375) | 0.04 ± 0.01 | ~1 | [1][2] |
| ⁴⁴Sc-DOTA-NAPamide | MC1-R Positive (B16-F10) | 0.52 ± 0.13 | ~15 | [1][2] |
| ⁴⁴Sc-DOTA-NAPamide | MC1-R Negative (A375) | 0.07 ± 0.01 | ~1 | [1][2] |
| ⁶¹Cu-KFTG-NAPamide | MC1-R Positive (B16-F10) | ~7.0 (as %ID/g) | ~14 (in vivo), 315 ± 24 (ex vivo) | [3][4] |
Comparison with Alternative Radiopharmaceuticals
This compound has been shown to have superior binding potency and more favorable in vivo characteristics compared to other α-MSH analogs like DOTA-MSHoct.
| Radiotracer Comparison | Key Findings | Citation |
| This compound vs. DOTA-MSHoct | This compound exhibits nearly 7-fold higher MC1-R binding potency.[5] | [5] |
| ¹¹¹In-DOTA-NAPamide vs. ¹¹¹In-DOTA-MSHoct | Higher tumor uptake and lower kidney uptake, resulting in a 4.6-fold greater tumor-to-kidney ratio for ¹¹¹In-DOTA-NAPamide.[5] | [5] |
| ⁶⁷Ga-DOTA-NAPamide vs. ¹¹¹In-DOTA-MSHoct | ⁷Ga-DOTA-NAPamide demonstrated a 7.5-fold greater tumor-to-kidney ratio.[5] | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vivo Tumor Xenograft Model and PET/MRI Imaging
-
Cell Culture: MC1-R positive B16-F10 and MC1-R negative A375 melanoma cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Tumor-bearing mice are established by subcutaneously injecting a suspension of B16-F10 or A375 cells into the flank of immunocompromised mice. Tumors are allowed to grow to a specified size.
-
Radiolabeling: this compound is labeled with radionuclides such as ⁶⁸Ga or ⁴⁴Sc under sterile conditions, followed by quality control to ensure high radiochemical purity (>99%).
-
Radiotracer Injection: Tumor-bearing mice are injected intravenously with the radiolabeled this compound (e.g., ⁶⁸Ga-DOTA-NAPamide).
-
PET/MRI Imaging: At specified time points post-injection (e.g., 60 minutes), whole-body PET/MRI scans are acquired.
-
Data Analysis: Radiotracer uptake in tumors and other organs is quantified by drawing regions of interest (ROIs) on the reconstructed images. Uptake is expressed as the mean Standardized Uptake Value (SUVmean). Tumor-to-muscle (T/M) ratios are calculated by dividing the SUVmean of the tumor by the SUVmean of a muscle ROI.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanisms and experimental procedures, the following diagrams are provided in DOT language.
Conclusion
The preclinical data strongly support the potential of this compound as a highly specific and effective radiopharmaceutical for the imaging of MC1-R positive melanoma. Its superior performance compared to earlier generation α-MSH analogs, particularly in achieving high tumor-to-background ratios, underscores its promise for clinical translation. Further investigations, including clinical trials, are warranted to fully elucidate its diagnostic and therapeutic utility in the management of melanoma.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of planar bioluminescence imaging and microPET/CT for therapy monitoring in a mouse model of pigmented metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
Assessing the Reproducibility of DOTA-NAPamide Imaging Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of DOTA-NAPamide imaging studies, focusing on the reproducibility of findings across different experimental setups. The information is presented to facilitate the design and interpretation of future studies in the field of targeted radionuclide imaging and therapy for melanoma.
This compound, a radiolabeled analog of alpha-melanocyte-stimulating hormone (α-MSH), has emerged as a promising agent for the imaging and potential treatment of melanoma, which frequently overexpresses the melanocortin-1 receptor (MC1-R). The reproducibility of imaging results is paramount for its clinical translation. This guide synthesizes quantitative data from multiple preclinical studies to provide a clear comparison of its performance under various conditions.
Quantitative Data Summary
The following tables summarize the in vivo tumor uptake and biodistribution of this compound labeled with various radionuclides in melanoma-bearing mouse models. These data are crucial for assessing the consistency of its targeting capabilities.
Table 1: In Vivo Tumor Uptake of Radiolabeled this compound in B16-F10 Melanoma Xenografts
| Radiotracer | Time Post-Injection | Tumor Uptake (%ID/g, Mean ± SD) | Reference |
| 68Ga-DOTA-NAPamide (non-purified) | 1 h | 0.78 | [1][2] |
| 68Ga-DOTA-NAPamide (purified) | 1 h | 7.0 | [1][2] |
| 68Ga-DOTA-NAPamide | 60 min | 0.38 ± 0.02 (SUVmean) | [3] |
| 44Sc-DOTA-NAPamide | 60 min | 0.52 ± 0.13 (SUVmean) | [3] |
| 68Ga-DOTA-NAPamide | 90 min | 1.18 ± 0.27 | [4] |
| [68Ga]Ga-DOTA-IPB-NAPamide | 90 min | 5.06 ± 1.08 | [4] |
| [205/206Bi]Bi-DOTA-NAPamide | 90 min | 3.14 ± 0.32 | [4] |
| [205/206Bi]Bi-DOTA-IPB-NAPamide | 90 min | 4.50 ± 0.98 | [4] |
| 61Cu-KFTG-NAPamide | 180 min | 7 ± 1 | [5] |
Table 2: Tumor-to-Muscle (T/M) Ratios of Radiolabeled this compound
| Radiotracer | Time Post-Injection | T/M Ratio (Mean ± SD) | Reference |
| 68Ga-DOTA-NAPamide | 60 min | ~15 (SUVmean) | [3] |
| 44Sc-DOTA-NAPamide | 60 min | ~15 (SUVmean) | [3] |
| 68Ga-DOTA-NAPamide | 60 min | 10 ± 1.94 (SUVmean) | [6] |
| 61Cu-KFTG-NAPamide | 180 min | 315 ± 24 (ex vivo) | [5] |
Experimental Protocols
The reproducibility of this compound imaging studies is critically dependent on standardized experimental protocols. Below are detailed methodologies for key experiments cited in the literature.
Radiolabeling of this compound with 68Ga
The labeling of this compound with Gallium-68 is a common procedure for PET imaging.
-
68Ga Elution: 68Ga is eluted from a 68Ge/68Ga generator using sterile, ultrapure 0.1 M HCl.
-
Reaction Mixture: The 68Ga eluate is added to a solution of this compound (typically 5-10 µg) in a suitable buffer, such as sodium acetate (B1210297) or HEPES, to adjust the pH to a range of 3.5-4.5.
-
Incubation: The reaction mixture is heated at 95°C for 5-15 minutes.[1][2]
-
Quality Control: The radiochemical purity of the final product is determined using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally considered acceptable for in vivo studies.
-
Purification (Optional but Recommended): An optional HPLC purification step can be performed to separate the radiolabeled peptide from unlabeled this compound.[1][2] This has been shown to significantly increase the molar activity and improve tumor uptake.[1][2]
Animal Models and Tumor Xenografts
Preclinical evaluation of this compound is predominantly conducted in mouse models of melanoma.
-
Cell Lines: B16-F10 (MC1-R positive) and A375 (MC1-R negative) melanoma cell lines are commonly used.[3]
-
Animal Strains: Immunocompromised mice, such as nude or SCID mice, are typically used to prevent rejection of human tumor xenografts. C57BL/6 mice are used for syngeneic models with B16-F10 cells.
-
Tumor Implantation: A suspension of melanoma cells (e.g., 1 x 106 cells in 100 µL of PBS or culture medium) is injected subcutaneously into the flank or shoulder of the mice.
-
Tumor Growth: Tumors are allowed to grow to a suitable size (e.g., 100-500 mm³) before imaging studies are performed.
In Vivo Imaging and Biodistribution Studies
-
Radiotracer Administration: A defined amount of the radiolabeled this compound (typically 1-10 MBq) is injected intravenously (e.g., via the tail vein) into tumor-bearing mice.
-
Imaging: At specified time points post-injection (e.g., 30, 60, 90, 180 minutes), animals are anesthetized and imaged using a preclinical PET, SPECT, or PET/MRI scanner.[3]
-
Image Analysis: The uptake of the radiotracer in the tumor and various organs is quantified from the images and is often expressed as the mean Standardized Uptake Value (SUVmean).[3]
-
Ex Vivo Biodistribution: Following the final imaging session, mice are euthanized. The tumor and major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) are excised, weighed, and the radioactivity is measured using a gamma counter. The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualizations
Signaling Pathway of this compound
This compound targets the Melanocortin-1 Receptor (MC1-R), a G-protein coupled receptor. Its activation initiates a downstream signaling cascade that is crucial for its therapeutic and diagnostic action.
Caption: this compound binding to MC1-R activates the cAMP pathway.
Experimental Workflow for Assessing Reproducibility
A standardized workflow is essential for ensuring the reproducibility of this compound imaging studies.
Caption: Workflow for reproducible this compound imaging studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin 1 receptor - Wikipedia [en.wikipedia.org]
- 4. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Melanocortin 1 Receptor: Structure, Function, and Regulation [frontiersin.org]
A Head-to-Head Comparison: DOTA-NAPamide Versus Antibody-Based Probes for Melanoma Imaging
For researchers, scientists, and drug development professionals navigating the landscape of melanoma imaging, the choice between peptide-based and antibody-based probes is a critical one. This guide provides an objective comparison of DOTA-NAPamide, a peptide-based probe targeting the melanocortin-1 receptor (MC1R), and antibody-based probes, which target various melanoma-associated antigens. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate imaging agent for your research needs.
Introduction to Melanoma Imaging Probes
The accurate visualization of melanoma tumors and metastases is paramount for diagnosis, staging, and monitoring therapeutic response. Molecular imaging probes, which can be radiolabeled for techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), offer a non-invasive window into the biology of the disease.
This compound is a synthetic analog of α-melanocyte-stimulating hormone (α-MSH) that has been developed to specifically target the melanocortin-1 receptor (MC1R). MC1R is a G-protein coupled receptor that is overexpressed on the surface of more than 80% of human melanomas, making it an attractive target for imaging and therapy.[1][2]
Antibody-based probes are monoclonal antibodies (mAbs) or their fragments that are designed to bind to specific antigens present on the surface of melanoma cells. Common targets include the disialoganglioside GD2, which is highly expressed on neuroectodermal tumors like melanoma, and immune checkpoint proteins such as Programmed Death-Ligand 1 (PD-L1).[3][4]
Performance Comparison: this compound vs. Antibody-Based Probes
The choice between these two classes of imaging agents often depends on the specific research question, the characteristics of the target, and the desired imaging timeline.
| Feature | This compound | Antibody-Based Probes |
| Target | Melanocortin-1 Receptor (MC1R) | Various (e.g., GD2, PD-L1, TYRP1) |
| Probe Size | Small peptide | Large protein (full mAb) or smaller fragments (e.g., Fab, scFv) |
| Pharmacokinetics | Rapid tumor uptake and fast clearance from non-target tissues | Slower tumor uptake and longer circulation times |
| Imaging Time | Typically 1-4 hours post-injection | Typically 24-72 hours post-injection (for intact mAbs) |
| Tumor Penetration | Excellent due to small size | Can be limited for larger antibodies in dense tumors |
| Specificity | High for MC1R-expressing melanomas | High for the specific target antigen |
| Radionuclide Choice | Short-to-medium half-life isotopes (e.g., 68Ga, 44Sc, 64Cu) | Longer half-life isotopes for intact mAbs (e.g., 89Zr) or shorter for fragments |
Quantitative Data from Preclinical Studies
The following tables summarize representative quantitative data from preclinical studies involving this compound and antibody-based probes in melanoma models.
Table 1: Preclinical Performance of Radiolabeled this compound in Melanoma Models
| Radiotracer | Mouse Model | Tumor Cell Line | Tumor Uptake (1h p.i.) | Tumor-to-Muscle Ratio (1h p.i.) | Reference |
| 68Ga-DOTA-NAPamide | Nude mice | B16/F1 (MC1R+) | 0.38 ± 0.02 SUVmean | ~15 | [5] |
| 44Sc-DOTA-NAPamide | Nude mice | B16/F10 (MC1R+) | 0.52 ± 0.13 SUVmean | ~15 | [5] |
| Purified 68Ga-DOTA-NAPamide | Nude mice | B16/F1 (MC1R+) | 7.0% ID/g | Not Reported | [6] |
p.i. = post-injection; SUV = Standardized Uptake Value; %ID/g = percentage of injected dose per gram of tissue.
Table 2: Preclinical Performance of a Radiolabeled Bispecific Antibody in a Melanoma Model
| Radiotracer | Mouse Model | Tumor Cell Line | Tumor Uptake (72h p.i.) | Reference |
| [89Zr]Zr-Df-INV34-6 (anti-GD2/B7-H3) | N/A | B78 (GD2+/B7-H3+) | High (qualitative) | [4][7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the preparation and use of this compound and antibody-based probes for melanoma imaging.
Protocol 1: Radiolabeling of this compound with Gallium-68
This protocol describes a common method for labeling DOTA-conjugated peptides with 68Ga.
Materials:
-
68Ge/68Ga generator
-
This compound peptide
-
HEPES buffer (0.1 M, pH 7)
-
Saline
-
Acetone
-
C18 Sep-Pak cartridge
-
Heating block
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl.
-
Purify the 68Ga eluate using an ion-exchange cartridge and elute with 0.1 M HCl in acetone.
-
Add a solution of this compound (e.g., 50 µg in 10% DMSO/water) to a reaction vial containing HEPES buffer.
-
Add the purified 68Ga solution to the reaction vial.
-
Heat the reaction mixture at 95°C for 15 minutes.
-
Cool the reaction vial with saline.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity. For some applications, further purification using HPLC can be performed to increase molar activity.[6]
-
The final product is then ready for in vivo administration after sterile filtration.
Protocol 2: Radiolabeling of a Monoclonal Antibody with Zirconium-89
This protocol outlines the steps for conjugating an antibody with a chelator and subsequent radiolabeling with 89Zr.
Materials:
-
Monoclonal antibody (e.g., anti-GD2)
-
p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS) chelator
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
89Zr-oxalate
-
PD-10 desalting column
-
Gentisic acid
-
Radio-TLC or HPLC system for quality control
Procedure:
-
Antibody-Chelator Conjugation:
-
Dissolve the antibody in sodium bicarbonate buffer.
-
Add a molar excess of Df-Bz-NCS (dissolved in DMSO) to the antibody solution.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Purify the Df-conjugated antibody using a PD-10 desalting column.
-
-
Radiolabeling:
-
Add 89Zr-oxalate to the Df-conjugated antibody solution.
-
Add gentisic acid as a radical scavenger.
-
Incubate the reaction mixture for 1 hour at room temperature.
-
Perform quality control using radio-TLC or HPLC to determine radiochemical purity.
-
-
The final 89Zr-labeled antibody is purified and formulated for in vivo use.
Visualizing the Mechanisms and Workflows
Signaling Pathways and Targeting Mechanisms
Caption: this compound binds to MC1R, activating a cAMP-dependent pathway leading to melanin (B1238610) synthesis.
Caption: A radiolabeled antibody specifically binds to a target antigen on the surface of a melanoma cell.
Experimental Workflows
Caption: Workflow for this compound PET imaging from synthesis to in vivo and ex vivo analysis.
Caption: Workflow for antibody-based PET imaging from probe synthesis to in vivo and ex vivo analysis.
Conclusion
Both this compound and antibody-based probes are powerful tools for the molecular imaging of melanoma, each with distinct advantages and disadvantages. This compound, with its small size and rapid kinetics, is well-suited for rapid imaging protocols and provides excellent tumor penetration. Antibody-based probes, while requiring longer imaging times, offer the flexibility to target a wide array of melanoma-associated antigens and can provide insights into the expression of therapeutic targets. The selection of the optimal probe will ultimately be guided by the specific aims of the research, the biological question at hand, and the available imaging infrastructure. This guide provides the foundational information to make an informed decision for advancing melanoma research and development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Preclinical antibody-PET imaging of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ImmunoPET: Antibody-Based PET Imaging in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immuno-PET: Design options and clinical proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of quantitative imaging biomarkers in an early FDG-PET/CT for detection of immune-related adverse events in melanoma patients: a prospective study | Semantic Scholar [semanticscholar.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Role of quantitative imaging biomarkers in an early FDG-PET/CT for detection of immune-related adverse events in melanoma patients: a prospective study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of DOTA-NAPamide and Standard of Care for Melanoma
Disclaimer: This guide provides a comparative overview of the preclinical radiopharmaceutical agent DOTA-NAPamide and the current standard-of-care treatments for metastatic melanoma. It is crucial to note that this compound has not been evaluated in head-to-head human clinical trials against standard-of-care therapies. The data presented for this compound is derived from preclinical studies, primarily in animal models, while the data for standard-of-care treatments is from human clinical trials. This comparison is intended for research and drug development professionals to highlight the performance of an investigational agent in the context of established clinical benchmarks.
Introduction
This compound is an investigational radiopharmaceutical agent designed for the imaging and potential targeted radionuclide therapy of melanoma. It is an analog of alpha-melanocyte-stimulating hormone (α-MSH) that targets the melanocortin-1 receptor (MC1R), which is overexpressed in most melanoma subtypes.[1][2] By chelating radionuclides, this compound can be used for Positron Emission Tomography (PET) imaging or to deliver therapeutic radiation directly to tumor cells.
The current standard of care for metastatic melanoma primarily involves immune checkpoint inhibitors and targeted therapies.[3][4] Immunotherapies, such as pembrolizumab (B1139204), nivolumab, and ipilimumab, work by enhancing the body's immune response against cancer cells.[5][6] Targeted therapies are used in patients whose melanoma has a specific genetic mutation, such as BRAF.[4]
This guide summarizes the available quantitative data, experimental protocols, and mechanisms of action for this compound in comparison to established clinical outcomes for standard-of-care treatments.
Quantitative Data Comparison
The following tables present a summary of preclinical data for various radiolabeled forms of this compound and clinical efficacy data for standard-of-care immunotherapies in metastatic melanoma.
Table 1: Preclinical Performance of this compound in Melanoma Models
This table summarizes the tumor uptake and biodistribution of different this compound constructs in animal models of melanoma. The data is presented as the mean standardized uptake value (SUVmean) or the percentage of injected dose per gram of tissue (%ID/g).
| Radiopharmaceutical | Animal Model | Tumor Cell Line | Tumor Uptake (SUVmean or %ID/g) | Key Findings |
| 68Ga-DOTA-NAPamide | Mice | B16-F10 (MC1R-positive) | SUVmean: 0.38 ± 0.02 | Significantly higher uptake in MC1R-positive tumors compared to receptor-negative tumors.[[“]] |
| 44Sc-DOTA-NAPamide | Mice | B16-F10 (MC1R-positive) | SUVmean: 0.52 ± 0.13 | Showed excellent binding to MC1R-positive melanoma cells and tumors.[[“]] |
| 111In-DOTA-NAPamide | Mice | B16F1 | ~10 %ID/g at 4h | Higher tumor and lower kidney uptake compared to 111In-DOTA-MSHoct.[[“]] |
| 67Ga-DOTA-NAPamide | Mice | B16F1 | ~12 %ID/g at 4h | Tumor-to-kidney ratio 7.5 times greater than that of 111In-DOTA-MSHoct.[[“]] |
| Purified 68Ga-DOTA-NAPamide | Nude Mice | B16/F1 | 7.0% ± 1.7% IA/g | HPLC purification led to an over 8-fold increase in tumor uptake compared to non-purified tracer.[9] |
Table 2: Clinical Efficacy of Standard of Care in Advanced Melanoma
This table outlines key efficacy endpoints from pivotal clinical trials of standard-of-care immunotherapies for advanced or metastatic melanoma.
| Therapy | Clinical Trial | Patient Population | Median Overall Survival (OS) | Overall Response Rate (ORR) |
| Pembrolizumab | KEYNOTE-006 | Unresectable Stage III-IV Melanoma | 32.7 months | 42% |
| Ipilimumab | KEYNOTE-006 | Unresectable Stage III-IV Melanoma | 15.9 months | 17% |
| Nivolumab + Ipilimumab | CheckMate-067 | Previously Untreated Advanced Melanoma | 71.9 months | 58% (at 3 years) |
| Nivolumab (monotherapy) | CheckMate-067 | Previously Untreated Advanced Melanoma | 36.9 months | 52% (at 3 years) |
| Ipilimumab (monotherapy) | CheckMate-067 | Previously Untreated Advanced Melanoma | 19.9 months | 34% (at 3 years) |
Experimental Protocols
This compound Preclinical Evaluation Methodology
The preclinical assessment of this compound typically involves the following key steps:
-
Synthesis and Radiolabeling:
-
The NAPamide peptide is synthesized using solid-phase peptide synthesis.
-
The DOTA chelator is conjugated to the NAPamide peptide.
-
The this compound conjugate is then labeled with a radionuclide (e.g., 68Ga, 44Sc, 111In) under specific temperature and pH conditions.
-
Radiochemical purity is assessed using methods like radio-HPLC to ensure that the radionuclide is successfully chelated.[[“]]
-
-
In Vitro Cell Binding Assays:
-
MC1R-positive (e.g., B16-F10) and MC1R-negative (e.g., A375) melanoma cell lines are used.
-
Cells are incubated with the radiolabeled this compound.
-
The amount of radioactivity bound to the cells is measured to determine the binding affinity and specificity for the MC1R.[[“]]
-
-
In Vivo Animal Studies:
-
Tumor Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with melanoma cells to induce tumor growth.[[“]][9]
-
Biodistribution: Once tumors reach a specified size, the radiolabeled this compound is injected intravenously. At various time points post-injection, animals are euthanized, and organs of interest (tumor, kidneys, liver, muscle, etc.) are harvested. The radioactivity in each organ is measured to determine the percentage of the injected dose per gram of tissue (%ID/g).
-
PET/CT Imaging: Anesthetized tumor-bearing mice are injected with the radiolabeled agent. Whole-body PET/CT scans are acquired at different time points to visualize the tracer's distribution and quantify its uptake in the tumor and other organs, often expressed as Standardized Uptake Values (SUV).[[“]]
-
Signaling Pathways and Workflows
Melanocortin-1 Receptor (MC1R) Signaling Pathway
This compound functions as an agonist for the Melanocortin-1 Receptor (MC1R), a G protein-coupled receptor. Upon binding, it primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP).[[“]][10] This, in turn, activates Protein Kinase A (PKA), which triggers downstream signaling that upregulates melanin (B1238610) synthesis and enhances DNA repair mechanisms.[10][11] MC1R can also activate the ERK/MAPK pathway, which is linked to cell proliferation and survival.[[“]]
References
- 1. Five-year survival outcomes for patients with advanced melanoma treated with pembrolizumab in KEYNOTE-001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin-1 receptor-mediated signalling pathways activated by NDP-MSH and HBD3 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Malignant Melanoma Guidelines: Guidelines Summary, Clinical Presentation and Workup, Surgical Management [emedicine.medscape.com]
- 5. aimatmelanoma.org [aimatmelanoma.org]
- 6. Efficacy of Pembrolizumab in Advanced Melanoma: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. consensus.app [consensus.app]
- 8. consensus.app [consensus.app]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. Melanocortin 1 Receptor: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Meta-Analysis of DOTA-NAPamide Performance in Preclinical Melanoma Imaging
A comprehensive review of preclinical data reveals DOTA-NAPamide as a potent radiopharmaceutical for melanoma targeting, with its performance significantly influenced by the choice of radionuclide and chemical modifications. This guide provides a meta-analysis of its efficacy, comparing it with modified analogs and outlining the experimental basis for its evaluation.
This compound, a radiolabeled analog of the alpha-melanocyte-stimulating hormone (α-MSH), has demonstrated high affinity and specificity for the melanocortin 1 receptor (MC1-R), a key biomarker overexpressed in melanoma cells.[1][2][3] Preclinical studies have extensively evaluated its performance for diagnostic imaging and targeted radionuclide therapy, employing various radioisotopes such as Gallium-68 (⁶⁸Ga), Lutetium-177 (¹⁷⁷Lu), Bismuth-205/206 (²⁰⁵/²⁰⁶Bi), Indium-111 (¹¹¹In), and Scandium-44 (⁴⁴Sc).[1][2][4] This analysis synthesizes the available preclinical data to provide a comparative overview of this compound's performance and its derivatives.
Performance Comparison of this compound and its Analogs
The performance of this compound is often benchmarked against its derivatives, such as DOTA-IPB-NAPamide, which includes an albumin-binding moiety to enhance circulation time, and other α-MSH analogs like DOTA-MSHoсt.[1][4] Key performance indicators from preclinical studies are summarized below.
In Vitro Binding Affinity
This compound consistently exhibits a high binding affinity for the MC1 receptor, a crucial factor for effective tumor targeting. The affinity is typically in the low nanomolar range, indicating a strong and specific interaction with melanoma cells.
| Compound | Cell Line | Parameter | Value |
| This compound | B16/F1 | Kᵢ | 0.37 nM[5] |
| Ga-DOTA-NAPamide | B16/F1 | Kᵢ | 0.43 nM[5] |
| This compound | B16F1 | IC₅₀ | 6.7-fold higher potency than DOTA-MSHoсt[1] |
In Vivo and Ex Vivo Biodistribution
Biodistribution studies are critical for assessing the in vivo behavior of radiopharmaceuticals, detailing their uptake in the target tumor and clearance from non-target organs. The data consistently shows significant tumor uptake of various this compound radioconjugates.
Comparison of ⁶⁸Ga-labeled this compound and DOTA-IPB-NAPamide in B16F10 Tumor-Bearing Mice (90 min post-injection) [4]
| Organ/Tissue | [⁶⁸Ga]Ga-DOTA-NAPamide (%ID/g ± SD) | [⁶⁸Ga]Ga-DOTA-IPB-NAPamide (%ID/g ± SD) |
| Blood | 0.11 ± 0.02 | 14.21 ± 1.87 |
| Heart | 0.10 ± 0.02 | 1.15 ± 0.22 |
| Lung | 0.21 ± 0.04 | 2.12 ± 0.39 |
| Liver | 0.23 ± 0.05 | 4.34 ± 0.81 |
| Spleen | 0.10 ± 0.02 | 0.76 ± 0.14 |
| Pancreas | 0.12 ± 0.03 | 0.98 ± 0.19 |
| Stomach | 0.11 ± 0.02 | 0.65 ± 0.13 |
| Intestine | 0.15 ± 0.03 | 1.23 ± 0.24 |
| Kidneys | 12.34 ± 2.11 | 10.21 ± 1.98 |
| Muscle | 0.09 ± 0.02 | 0.54 ± 0.11 |
| Bone | 0.07 ± 0.01 | 0.89 ± 0.17 |
| Tumor | 1.18 ± 0.27 | 5.06 ± 1.08 |
Comparison of ²⁰⁵/²⁰⁶Bi-labeled this compound and DOTA-IPB-NAPamide in B16F10 Tumor-Bearing Mice (90 min post-injection) [4]
| Organ/Tissue | [²⁰⁵/²⁰⁶Bi]Bi-DOTA-NAPamide (%ID/g ± SD) | [²⁰⁵/²⁰⁶Bi]Bi-DOTA-IPB-NAPamide (%ID/g ± SD) |
| Tumor | 3.14 ± 0.32 | 4.50 ± 0.98 |
Comparison of ¹⁷⁷Lu-labeled this compound and DOTA-IPB-NAPamide in B16F10 Tumor-Bearing Mice (24 h post-injection) [6]
| Organ/Tissue | [¹⁷⁷Lu]Lu-DOTA-NAPamide (%ID/g ± SD) | [¹⁷⁷Lu]Lu-DOTA-IPB-NAPamide (%ID/g ± SD) |
| Blood | 0.02 ± 0.00 | 2.54 ± 0.49 |
| Liver | 0.13 ± 0.02 | 3.98 ± 0.77 |
| Kidneys | 1.54 ± 0.29 | 12.32 ± 2.39 |
| Tumor | 0.54 ± 0.11 | 6.23 ± 1.21 |
The addition of the IPB albumin-binding moiety significantly increases blood retention and tumor uptake, particularly for the longer-lived radionuclide ¹⁷⁷Lu.[4][6] However, this also leads to higher background activity in most organs.
PET Imaging Performance
Positron Emission Tomography (PET) imaging studies provide visual and quantitative assessment of tumor targeting.
PET Imaging with ⁶⁸Ga-DOTA-NAPamide and ⁴⁴Sc-DOTA-NAPamide in Melanoma Models [2]
| Radiotracer | Tumor Model | SUVmean ± SD |
| ⁶⁸Ga-DOTA-NAPamide | B16-F10 (MC1-R positive) | 0.38 ± 0.02 |
| ⁶⁸Ga-DOTA-NAPamide | A375 (MC1-R negative) | 0.04 ± 0.01 |
| ⁴⁴Sc-DOTA-NAPamide | B16-F10 (MC1-R positive) | 0.52 ± 0.13 |
| ⁴⁴Sc-DOTA-NAPamide | A375 (MC1-R negative) | 0.07 ± 0.01 |
These studies highlight the high specificity of this compound for MC1-R expressing tumors, with significantly higher uptake in B16-F10 tumors compared to the receptor-negative A375 cell line.[2] Furthermore, purification of ⁶⁸Ga-DOTA-NAPamide to increase molar activity has been shown to dramatically improve tumor uptake from 0.78% IA/g to 7.0% IA/g.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Radiolabeling of this compound
The process involves the chelation of a radionuclide by the DOTA moiety conjugated to NAPamide.
Caption: Workflow for the radiolabeling of this compound.
The general procedure involves incubating this compound with the desired radionuclide in a suitable buffer at an elevated temperature.[7] Post-labeling, the radiochemical purity is assessed using techniques like instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[4][7] For some applications, HPLC purification is performed to remove unlabeled peptide, which can significantly increase the molar activity and subsequent tumor uptake.[7]
In Vitro Cell Binding Assay
These assays are performed to determine the binding affinity and specificity of the radiolabeled compound to its target receptor on cancer cells.
Caption: Workflow for in vitro cell binding assays.
Typically, melanoma cells (e.g., B16-F10) are incubated with the radiolabeled this compound.[2] For competition assays, increasing concentrations of a non-radiolabeled competitor are added to determine the half-maximal inhibitory concentration (IC₅₀).[1] After incubation, unbound radioactivity is washed away, and the cell-bound radioactivity is measured to quantify binding.
In Vivo Biodistribution Studies
These studies involve injecting the radiopharmaceutical into tumor-bearing animal models to assess its distribution and clearance over time.
Caption: Workflow for in vivo biodistribution studies.
Mice bearing melanoma xenografts are injected intravenously with the radiotracer.[2][4] At various time points, the animals are euthanized, and major organs and the tumor are harvested, weighed, and the radioactivity is measured. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g), providing a quantitative measure of the radiotracer's distribution.[4]
Signaling Pathway
This compound functions by targeting the Melanocortin 1 Receptor (MC1-R), a G-protein coupled receptor. The binding of α-MSH analogs like NAPamide to MC1-R is the initial step in a signaling cascade that is primarily known for its role in melanogenesis. In the context of radiopharmaceuticals, this specific binding is exploited for targeted delivery of radiation for imaging or therapy.
Caption: Simplified MC1-R signaling pathway targeted by this compound.
Conclusion
The preclinical data robustly supports the efficacy of this compound as a high-affinity targeting agent for MC1-R positive melanoma. The choice of radionuclide and chemical modifications, such as the addition of an albumin-binding moiety, can be tailored to optimize its pharmacokinetic profile for specific applications, whether for rapid diagnostic imaging with PET isotopes like ⁶⁸Ga or for therapeutic applications with particle-emitting isotopes like ¹⁷⁷Lu. Further clinical translation is warranted to validate these promising preclinical findings in human subjects.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 4. Investigation of the Effect on the Albumin Binding Moiety for the Pharmacokinetic Properties of 68Ga-, 205/206Bi-, and 177Lu-Labeled NAPamide-Based Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
validating the therapeutic efficacy of DOTA-NAPamide based therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DOTA-NAPamide based therapies with other treatment modalities for melanoma. It is designed to offer an objective overview supported by experimental data to aid in research and development efforts.
Introduction to this compound
This compound is a promising radiopharmaceutical agent for the diagnosis and targeted radionuclide therapy of melanoma. It is an analog of alpha-melanocyte-stimulating hormone (α-MSH) conjugated with the chelator DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This design allows for the chelation of various radionuclides, enabling its use in both imaging (theranostics) and therapy. The NAPamide peptide sequence is specifically designed to target the melanocortin-1 receptor (MC1-R), which is overexpressed in most melanoma cells.
Mechanism of Action: Targeting the MC1-R Signaling Pathway
This compound exerts its therapeutic effect by delivering a radioactive payload directly to melanoma cells that overexpress the MC1-R. Upon binding to the MC1-R, a G protein-coupled receptor, the radiolabeled this compound is internalized by the cancer cell. The decay of the attached radionuclide then induces DNA damage and subsequent cell death.
The MC1-R signaling pathway plays a crucial role in melanin (B1238610) production and has been implicated in melanoma development and progression. Activation of MC1R can lead to downstream signaling through cyclic AMP (cAMP) and other pathways that influence cell proliferation and survival.
Comparative Efficacy of this compound Based Therapies
The therapeutic efficacy of this compound is dependent on the choice of radionuclide. Alpha-emitters like Bismuth-213 (213Bi) and beta-emitters like Lutetium-177 (177Lu) have been investigated for therapeutic applications. For imaging purposes, Gallium-68 (68Ga) and Scandium-44 (44Sc) are commonly used.
Preclinical Data Summary
| Therapy/Agent | Radionuclide | Animal Model | Tumor Uptake (%ID/g) | Key Findings |
| 213Bi-DOTA-NAPamide | 213Bi (alpha-emitter) | B16-F10 melanoma mice | 2.71 ± 0.15[1] | Significant tumor growth inhibition compared to control.[1] |
| 177Lu-DOTA-IPB-NAPamide | 177Lu (beta-emitter) | B16F10 melanoma mice | Elevated and sustained | Enhanced tumor uptake due to albumin-binding moiety. |
| DOTA-MSH(oct) | 111In (gamma-emitter) | B16F1 melanoma mice | Lower than this compound | This compound showed superior tumor-to-kidney ratios.[1] |
| Dacarbazine (B1669748) (DTIC) | N/A (Chemotherapy) | Various preclinical | Variable | Standard chemotherapy with modest response rates.[2][3][4][5][6] |
| Immunotherapy (Anti-PD-1) | N/A (Biologic) | Various preclinical | N/A | High efficacy in immunogenic tumors.[7][8][9][10] |
Comparison with Alternative Melanoma Therapies
This compound vs. Dacarbazine
Dacarbazine (DTIC) has been a standard chemotherapy for metastatic melanoma for decades.[2][3][4][5][6] However, it is associated with low response rates and significant side effects.[2][3][4][5][6] Targeted radionuclide therapy with this compound offers the potential for higher specificity and reduced systemic toxicity by delivering radiation directly to the tumor cells. While direct head-to-head clinical trials are lacking, preclinical data suggests that the targeted nature of this compound could lead to improved efficacy and a better safety profile.
This compound vs. Immunotherapy
Immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized the treatment of advanced melanoma, demonstrating durable responses in a significant subset of patients.[8][9][10] However, not all patients respond to immunotherapy, and immune-related adverse events can be severe. This compound-based therapies offer a different mechanism of action that is independent of the patient's immune response, potentially providing a therapeutic option for patients who are not candidates for or have failed immunotherapy.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves the solid-phase synthesis of the NAPamide peptide followed by conjugation with the DOTA chelator.[1]
Materials:
-
Fmoc-protected amino acids
-
Rink Amide MBHA resin
-
DOTA-tris(tBu)ester
-
HBTU, HOBt, DIEA for coupling
-
TFA for cleavage and deprotection
Procedure:
-
The NAPamide peptide is synthesized on Rink Amide resin using a standard Fmoc/tBu solid-phase peptide synthesis strategy.
-
The N-terminal Fmoc group is removed, and the resin-bound peptide is coupled with DOTA-tris(tBu)ester.
-
The peptide is cleaved from the resin, and all protecting groups are removed using a TFA-based cleavage cocktail.
-
The crude this compound is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The final product is characterized by mass spectrometry and analytical RP-HPLC.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Frontiers | Dacarbazine-Loaded Targeted Polymeric Nanoparticles for Enhancing Malignant Melanoma Therapy [frontiersin.org]
- 3. Dacarbazine Combined Targeted Therapy versus Dacarbazine Alone in Patients with Malignant Melanoma: A Meta-Analysis | PLOS One [journals.plos.org]
- 4. Dacarbazine combined targeted therapy versus dacarbazine alone in patients with malignant melanoma: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. targetedonc.com [targetedonc.com]
- 7. Differential gradients of immunotherapy vs targeted therapy efficacy according to the sun-exposure pattern of the site of occurrence of primary melanoma: a multicenter prospective cohort study (MelBase) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toxicity and Tolerability of 177Lu-DOTA-TATE PRRT with a Modified Administered Activity Protocol in NETs of Variable Origin - A Phase 2 Registry Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. onclive.com [onclive.com]
- 10. Biologic subtypes of melanoma predict survival benefit of combination anti-PD1+anti-CTLA4 immune checkpoint inhibitors versus anti-PD1 monotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Biodistribution of DOTA-NAPamide in Various Tumor Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biodistribution of DOTA-NAPamide in various tumor models, supported by experimental data. This compound, a radiolabeled analog of α-melanocyte-stimulating hormone (α-MSH), has shown significant promise for the imaging and radionuclide therapy of melanoma by targeting the melanocortin type 1 receptor (MC1R).
This guide summarizes key quantitative data, details experimental protocols, and visualizes essential concepts to offer an objective overview of this compound's performance against other radiopharmaceuticals.
Data Presentation: Comparative Biodistribution Data
The following tables summarize the quantitative biodistribution data of this compound and its analogs in various tumor models. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) and allows for a direct comparison of tumor uptake and off-target accumulation.
Table 1: Biodistribution of ¹¹¹In-DOTA-NAPamide vs. ¹¹¹In-DOTA-MSHoct in B16F1 Melanoma-Bearing Mice
| Tissue | ¹¹¹In-DOTA-NAPamide (%ID/g ± SEM) | ¹¹¹In-DOTA-MSHoct (%ID/g ± SEM) |
| Blood | 0.08 ± 0.01 | 0.10 ± 0.01 |
| Liver | 0.31 ± 0.03 | 0.40 ± 0.04 |
| Spleen | 0.10 ± 0.01 | 0.12 ± 0.01 |
| Pancreas | 0.11 ± 0.01 | 0.13 ± 0.01 |
| Stomach | 0.12 ± 0.01 | 0.15 ± 0.01 |
| Intestines | 0.20 ± 0.02 | 0.25 ± 0.02 |
| Kidneys | 3.86 ± 0.39 | 9.87 ± 0.99 |
| Muscle | 0.05 ± 0.01 | 0.06 ± 0.01 |
| Bone | 0.15 ± 0.01 | 0.20 ± 0.02 |
| Tumor | 13.5 ± 1.35 | 8.90 ± 0.89 |
Data represents values at 4 hours post-injection.[1]
Table 2: Biodistribution of ⁶⁷Ga-DOTA-NAPamide vs. ¹¹¹In-DOTA-MSHoct in B16F1 Melanoma-Bearing Mice
| Tissue | ⁶⁷Ga-DOTA-NAPamide (%ID/g ± SEM) | ¹¹¹In-DOTA-MSHoct (%ID/g ± SEM) |
| Blood | 0.07 ± 0.01 | 0.10 ± 0.01 |
| Liver | 0.25 ± 0.03 | 0.40 ± 0.04 |
| Spleen | 0.08 ± 0.01 | 0.12 ± 0.01 |
| Pancreas | 0.09 ± 0.01 | 0.13 ± 0.01 |
| Stomach | 0.10 ± 0.01 | 0.15 ± 0.01 |
| Intestines | 0.18 ± 0.02 | 0.25 ± 0.02 |
| Kidneys | 2.54 ± 0.25 | 9.87 ± 0.99 |
| Muscle | 0.04 ± 0.01 | 0.06 ± 0.01 |
| Bone | 0.12 ± 0.01 | 0.20 ± 0.02 |
| Tumor | 12.8 ± 1.28 | 8.90 ± 0.89 |
Data represents values at 4 hours post-injection.[1]
Table 3: Ex vivo Biodistribution of [¹⁷⁷Lu]Lu-DOTA-NAPamide and [¹⁷⁷Lu]Lu-DOTA-IPB-NAPamide in B16F10 Tumor-Bearing Mice
| Tissue | [¹⁷⁷Lu]Lu-DOTA-NAPamide (%ID/g ± SD) | [¹⁷⁷Lu]Lu-DOTA-IPB-NAPamide (%ID/g ± SD) |
| Blood | 0.15 ± 0.04 | 10.89 ± 2.11 |
| Heart | 0.11 ± 0.02 | 1.32 ± 0.21 |
| Lungs | 0.21 ± 0.05 | 2.54 ± 0.45 |
| Liver | 0.18 ± 0.03 | 3.45 ± 0.67 |
| Spleen | 0.08 ± 0.01 | 0.98 ± 0.15 |
| Kidneys | 1.21 ± 0.23 | 2.87 ± 0.54 |
| Stomach | 0.09 ± 0.02 | 0.54 ± 0.11 |
| Intestines | 0.12 ± 0.03 | 1.23 ± 0.28 |
| Muscle | 0.07 ± 0.01 | 0.43 ± 0.09 |
| Bone | 0.15 ± 0.04 | 1.87 ± 0.34 |
| Tumor | 2.54 ± 0.56 | 6.87 ± 1.23 |
Data represents values at 24 hours post-injection.[2]
Table 4: Biodistribution of HPLC-Purified vs. Non-Purified ⁶⁸Ga-DOTA-NAPamide in B16/F1 Melanoma Xenograft Model
| Tissue | Non-Purified ⁶⁸Ga-DOTA-NAPamide (%IA/g ± 95% CI) | Purified ⁶⁸Ga-DOTA-NAPamide (%IA/g ± 95% CI) |
| Blood | 0.25 ± 0.15 | 0.20 ± 0.08 |
| Liver | 0.35 ± 0.20 | 0.28 ± 0.10 |
| Kidneys | 4.6 ± 2.7 | 3.0 ± 0.6 |
| Spleen | 0.15 ± 0.10 | 0.10 ± 0.05 |
| Pancreas | 0.20 ± 0.12 | 0.15 ± 0.07 |
| Femur | 0.18 ± 0.10 | 0.12 ± 0.06 |
| Muscle | 0.15 ± 0.08 | 0.10 ± 0.04 |
| Tumor | 0.78 ± 0.55 | 7.0 ± 1.7 |
Data represents values at 1 hour post-injection.[3]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the biodistribution data. The following sections outline the key protocols used in the cited studies.
Animal Models and Tumor Implantation
-
Animal Strain: Studies commonly utilized female C57BL/6 mice or nude mice.
-
Tumor Cell Lines:
-
Tumor Implantation:
-
Typically, 1 x 10⁶ to 5 x 10⁶ melanoma cells were injected subcutaneously into the shoulder or flank of the mice.
-
Tumors were allowed to grow to a palpable size (e.g., 5-8 mm in diameter) before the biodistribution studies commenced.
-
Radiolabeling of this compound
-
General Procedure: this compound was labeled with various radionuclides, including Gallium-68 (⁶⁸Ga), Gallium-67 (⁶⁷Ga), Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and Scandium-44 (⁴⁴Sc).[1][2][4]
-
⁶⁸Ga Labeling: ⁶⁸Ga was typically eluted from a ⁶⁸Ge/⁶⁸Ga generator. The labeling reaction was carried out in a buffered solution (e.g., HEPES or sodium acetate) at an elevated temperature (e.g., 95°C) for a short duration (e.g., 5-15 minutes).[3][5]
-
¹¹¹In and ¹⁷⁷Lu Labeling: Labeling with ¹¹¹In and ¹⁷⁷Lu was performed in a buffered solution (e.g., ammonium (B1175870) acetate) at elevated temperatures.
-
Purification: In some studies, the radiolabeled this compound was purified using high-performance liquid chromatography (HPLC) to remove unlabeled peptide and other impurities, which was shown to significantly increase the molar activity and tumor uptake.[3][5]
Biodistribution Studies
-
Injection: Mice were injected intravenously (e.g., via the tail vein) with the radiolabeled compound. The injected dose typically ranged from 0.1 to 15 MBq, depending on the radionuclide and imaging modality.[3]
-
Time Points: Biodistribution was assessed at various time points post-injection, such as 1, 4, and 24 hours, to evaluate the pharmacokinetics and clearance of the radiotracer.[1][2][3]
-
Tissue Collection and Measurement: At the designated time points, mice were euthanized, and various organs and tissues (including blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor) were collected, weighed, and their radioactivity was measured using a gamma counter.
-
Data Expression: The radioactivity in each tissue was expressed as the percentage of the injected dose per gram of tissue (%ID/g), allowing for standardized comparison across different animals and studies.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and comparative relationships discussed in this guide.
Caption: Experimental workflow for comparative biodistribution studies.
Caption: Performance comparison of this compound and its analogs.
Caption: Effect of HPLC purification on ⁶⁸Ga-DOTA-NAPamide performance.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical evaluation of melanocortin-1 receptor (MC1-R) specific 68Ga- and 44Sc-labeled this compound in melanoma imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
DOTA-NAPamide Imaging for Melanoma: A Cost-Effectiveness Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DOTA-NAPamide positron emission tomography (PET) imaging with the current standard of care, 18F-Fluorodeoxyglucose (FDG)-PET/CT, for the detection of melanoma. The assessment focuses on performance data from preclinical studies of this compound and established clinical data for FDG-PET/CT, alongside a projected cost-effectiveness analysis based on component costs.
Executive Summary
This compound is a promising radiopharmaceutical for targeted imaging of melanoma, specifically binding to the Melanocortin 1 Receptor (MC1R) overexpressed on melanoma cells. Preclinical studies demonstrate high specificity and uptake in MC1R-positive tumors. While this compound is currently in the preclinical stage of development, this guide aims to provide a forward-looking assessment of its potential cost-effectiveness compared to the widely used FDG-PET/CT. The analysis suggests that while the upfront cost of the this compound radiotracer may be higher, its superior specificity could lead to more accurate diagnosis, potentially reducing the need for further diagnostic procedures and influencing treatment decisions, which could translate to long-term cost savings. However, the lack of clinical trial data for this compound means this remains a projection.
Performance Comparison: this compound vs. FDG-PET/CT
The following table summarizes the key performance metrics of this compound, based on preclinical data, and FDG-PET/CT, based on extensive clinical data in melanoma imaging.
| Performance Metric | This compound (Preclinical Data) | 18F-FDG-PET/CT (Clinical Data) |
| Target | Melanocortin 1 Receptor (MC1R) | Glucose metabolism |
| Specificity for Melanoma | High (targets receptor on melanoma cells) | Moderate (can show uptake in inflammatory lesions) |
| Tumor Uptake (SUVmean) | 0.38 ± 0.02 (68Ga-DOTA-NAPamide in B16-F10 tumors)[1] | Variable, generally >2.5 considered suspicious |
| Tumor-to-Muscle Ratio | Approximately 15-fold higher in MC1R-positive tumors[1] | Variable |
| Sensitivity (Patient Level) | Not yet determined in clinical trials | 81% (95% CI: 73–87%)[2][3] |
| Specificity (Patient Level) | Not yet determined in clinical trials | 92% (95% CI: 90–94%)[2][3] |
| Sensitivity (Lesion Level) | Not yet determined in clinical trials | 70% (95% CI: 57–80%)[2][3] |
| Specificity (Lesion Level) | Not yet determined in clinical trials | 94% (95% CI: 88–97%)[2][3] |
| Clinical Trial Status | Preclinical; no registered clinical trials found | Approved and widely used in clinical practice |
Cost-Effectiveness Analysis (Projected)
A direct cost-effectiveness analysis of this compound is not yet possible due to its preclinical status. However, a projection can be made by analyzing the costs of its components and comparing them to the established costs of FDG-PET/CT.
| Cost Component | This compound Imaging (Projected) | 18F-FDG-PET/CT (Established) |
| Radiotracer Production | ||
| - Peptide Synthesis | Custom peptide synthesis costs vary, but can be in the range of $5-$15 per amino acid for small research quantities. Large-scale GMP production would reduce this. | Well-established, relatively low-cost synthesis. |
| - Radionuclide (68Ga) | 68Ge/68Ga generators can cost tens of thousands of dollars. Cyclotron production of 68Ga can be a more cost-effective alternative for large centers.[4][5] | Requires a cyclotron for 18F production, which is a significant capital investment. |
| Imaging Procedure | Standard PET/CT scanner time. | Standard PET/CT scanner time. |
| Potential for Cost Savings | High specificity may reduce the need for follow-up biopsies of equivocal findings. More accurate staging could lead to more appropriate and cost-effective treatment selection. | |
| Overall Projected Cost | Initially likely higher than FDG-PET/CT due to peptide cost and potentially radionuclide access, but with the potential for long-term savings. | Established and reimbursed procedure. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound involves standard solid-phase peptide synthesis (SPPS) of the NAPamide peptide, followed by conjugation with a DOTA chelator.
1. Peptide Synthesis (NAPamide):
-
The NAPamide peptide ([Nle4,Asp5,D-Phe7]-α-MSH4–11) is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a solid-phase resin.
-
Amino acids are sequentially coupled to the growing peptide chain.
-
After synthesis, the peptide is cleaved from the resin and deprotected.
-
Purification is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).
2. DOTA Conjugation:
-
The purified NAPamide peptide is reacted with a DOTA-NHS ester or similar activated DOTA derivative.
-
The reaction mixture is incubated to allow for the conjugation of the DOTA chelator to the peptide.
-
The resulting this compound is purified by RP-HPLC to yield the final product with high purity (>95%).[2]
Radiolabeling of this compound with Gallium-68
1. Elution of 68Ga:
-
Gallium-68 is eluted from a 68Ge/68Ga generator using sterile, ultrapure hydrochloric acid (e.g., 0.1 M HCl).
2. Labeling Reaction:
-
A solution of this compound (typically 10-50 µg) is mixed with a buffer (e.g., sodium acetate (B1210297) or HEPES) to adjust the pH to an optimal range for labeling (typically pH 4-5).
-
The eluted 68GaCl3 is added to the peptide-buffer mixture.
-
The reaction vial is heated at a specific temperature (e.g., 95°C) for a set time (e.g., 5-15 minutes) to facilitate the chelation of 68Ga by the DOTA molecule.[3]
3. Quality Control:
-
The radiochemical purity of the final 68Ga-DOTA-NAPamide product is assessed using techniques like instant thin-layer chromatography (ITLC) or radio-HPLC to ensure that the percentage of unincorporated 68Ga is minimal (typically >95% radiochemical purity).
In Vivo PET Imaging with 68Ga-DOTA-NAPamide (Preclinical)
1. Animal Model:
-
Immunocompromised mice are subcutaneously or intravenously inoculated with human melanoma cells (e.g., B16-F10) to establish tumor xenografts.
2. Radiotracer Injection:
-
Once tumors reach a suitable size, the mice are injected intravenously with a specific activity of 68Ga-DOTA-NAPamide (e.g., 5-15 MBq).
3. PET/CT Imaging:
-
At a predetermined time point post-injection (e.g., 60 minutes), the mice are anesthetized and imaged using a small-animal PET/CT scanner.
-
CT scans are acquired for anatomical reference, followed by PET scans to visualize the biodistribution of the radiotracer.
4. Image Analysis:
-
The PET and CT images are co-registered.
-
Regions of interest (ROIs) are drawn over the tumor and other organs to quantify the radiotracer uptake, typically expressed as the mean Standardized Uptake Value (SUVmean) or percentage of injected dose per gram of tissue (%ID/g).
Visualizations
Melanocortin 1 Receptor (MC1R) Signaling Pathway
Caption: MC1R signaling cascade upon α-MSH binding.
Experimental Workflow for this compound Imaging
Caption: From synthesis to analysis workflow.
Conclusion
This compound demonstrates significant potential as a highly specific imaging agent for melanoma. Its ability to target the MC1R, which is overexpressed in the majority of melanomas, offers a distinct advantage over the non-specific metabolic tracer, FDG. While a comprehensive cost-effectiveness analysis awaits clinical trial data, the preclinical evidence suggests that the potentially higher upfront cost of this compound may be offset by improved diagnostic accuracy, leading to better patient management and potentially reduced downstream healthcare costs. Further research and clinical translation are warranted to fully elucidate the clinical and economic benefits of this compound imaging in the management of melanoma.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Phase 2, Open-Label, Multicenter Study of Nelitolimod in Combination with Pembrolizumab in Anti-PD-1 Treatment-Naïve Advanced Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov:443]
Safety Operating Guide
Proper Disposal of DOTA-NAPamide: A Guide for Laboratory Personnel
Essential guidance for the safe and compliant disposal of DOTA-NAPamide and its radiolabeled variants in a research setting.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized compounds like this compound are paramount for ensuring laboratory safety and regulatory compliance. This compound, a chelating agent frequently used in targeted radionuclide therapy and imaging, requires careful waste management, particularly when complexed with radioisotopes. This guide provides a comprehensive overview of the essential procedures for the safe disposal of both non-radiolabeled and radiolabeled this compound.
The disposal of this compound is governed by the fundamental principles of chemical and radiological safety. The primary consideration is whether the compound is radiolabeled. If it is, the disposal protocol is dictated by the specific radioisotope used, its half-life, and the radioactivity level of the waste. All procedures must be conducted in strict accordance with local, state, and federal regulations, as well as institutional safety guidelines.
Disposal of Non-Radiolabeled this compound
Non-radiolabeled this compound should be treated as chemical waste. Due to the high stability of DOTA chelates, degradation prior to disposal is not a standard practice. The primary steps for disposal are as follows:
-
Segregation: Collect waste containing this compound separately from other laboratory waste streams.
-
Labeling: Clearly label the waste container as "Chemical Waste" and specify the contents, including "this compound."
-
Storage: Store the waste in a designated, secure area for chemical waste.
-
Disposal: Arrange for pickup and disposal by the institution's certified hazardous waste management service.
Disposal of Radiolabeled this compound
The disposal of radiolabeled this compound is a more complex process that requires adherence to radiation safety protocols. The specific procedure depends heavily on the radioisotope complexed with the this compound.
Key Principles for Radioactive Waste Management:
-
ALARA (As Low As Reasonably Achievable): Minimize the generation of radioactive waste whenever possible.
-
Segregation: Do not mix radioactive waste with non-radioactive waste.[1] Segregate radioactive waste based on the isotope and its half-life.
-
Shielding: Use appropriate shielding for waste containers to protect laboratory personnel from radiation exposure.
-
Labeling: All radioactive waste containers must be clearly labeled with the universal radiation symbol, the isotope(s) present, the activity level, and the date.
-
Record Keeping: Maintain accurate records of all radioactive waste generated and disposed of.
Experimental Protocol: General Disposal Procedure for Radiolabeled this compound Waste
The following is a general protocol for managing waste generated from experiments involving radiolabeled this compound. This protocol should be adapted to comply with specific institutional and regulatory requirements.
-
Waste Identification and Segregation:
-
Identify all waste streams generated during the experiment, including unused radiolabeled compound, contaminated labware (e.g., vials, pipette tips), and personal protective equipment (PPE).
-
Segregate the waste into solid and liquid forms.
-
Further segregate based on the radioisotope used (e.g., separate waste for ⁶⁸Ga-DOTA-NAPamide and ¹⁷⁷Lu-DOTA-NAPamide).
-
-
Waste Containment:
-
Use designated, appropriately shielded containers for each type of radioactive waste.
-
Ensure containers are robust and leak-proof.
-
-
Specific Isotope Considerations:
-
Short-Lived Isotopes (e.g., Gallium-68, ⁶⁸Ga):
-
⁶⁸Ga has a short half-life of approximately 68 minutes. However, waste from a ⁶⁸Ge/⁶⁸Ga generator will be contaminated with the long-lived parent isotope Germanium-68 (⁶⁸Ge, half-life of 271 days).
-
Therefore, waste containing ⁶⁸Ga must be managed as long-lived waste due to the presence of ⁶⁸Ge.
-
Decay-in-Storage is not a suitable option for ⁶⁸Ge-contaminated waste.
-
This waste must be disposed of through a licensed radioactive waste disposal service.
-
-
Longer-Lived Isotopes (e.g., Lutetium-177, ¹⁷⁷Lu):
-
¹⁷⁷Lu has a half-life of approximately 6.7 days.[2] This makes decay-in-storage a potential disposal option.
-
Crucial Consideration: Commercial preparations of ¹⁷⁷Lu may contain the long-lived metastable isomer ¹⁷⁷ᵐLu (half-life of 160.4 days).[2][3][4]
-
If ¹⁷⁷ᵐLu is present, decay-in-storage may not be permissible, and the waste may need to be handled as low-level radioactive waste.[2][5] Consult your institution's Radiation Safety Officer (RSO).
-
Decay-in-Storage Protocol (if permissible):
-
Store the waste in a designated, shielded, and secure location.
-
Hold the waste for a minimum of 10 half-lives of the longest-lived isotope (in this case, considering only ¹⁷⁷Lu, this would be approximately 70 days).[2]
-
After the decay period, monitor the waste with a suitable radiation detection instrument to ensure its radioactivity is indistinguishable from background levels.
-
If the waste is at background levels, the radioactive labels can be defaced, and the waste may be disposed of as regular trash, in accordance with institutional policy.
-
-
-
-
Final Disposal:
-
For waste that cannot be decayed-in-storage, arrange for collection and disposal by a licensed radioactive waste vendor.
-
Complete all required documentation for the transfer of radioactive waste.
-
Quantitative Data
Currently, there is no specific quantitative data available in the scientific literature outlining disposal concentration limits or pH requirements for this compound. Waste disposal should adhere to the general guidelines for chemical and radioactive waste as established by regulatory bodies.
| Parameter | Value | Source |
| Disposal Concentration Limit | Not Established | - |
| pH Range for Disposal | Not Established | - |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety (EHS) department and Radiation Safety Officer (RSO) for specific procedures and to ensure full compliance with all applicable regulations.
References
- 1. Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Thermodynamic stability, kinetic inertness and relaxometric properties of monoamide derivatives of lanthanide(iii) DOTA complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. real.mtak.hu [real.mtak.hu]
Essential Safety and Logistical Information for Handling DOTA-NAPamide
This guide provides crucial safety protocols and logistical plans for the handling and disposal of DOTA-NAPamide, a valuable agent in drug development and research. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Given that this compound is intended for radiolabeling, these guidelines focus on the safe handling of the resulting radiopharmaceutical.
I. Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) are the first line of defense against chemical and radiological hazards. All personnel handling this compound, especially after radiolabeling, must be trained in the proper use and disposal of PPE.[1][2]
Table 1: Required Personal Protective Equipment for Handling Radiolabeled this compound
| PPE Category | Item | Specifications and Use |
| Primary Protection | Safety Goggles | Must provide splash protection. |
| Laboratory Coat | To be worn at all times in the designated work area.[2] | |
| Disposable Gloves | Nitrile gloves are recommended. Double-gloving is advised when handling radioactive materials. Gloves should be changed frequently. | |
| Radiation Protection | Lead Apron | To be worn when working with gamma-emitting radionuclides to reduce body exposure.[3] |
| Thyroid Shield | Essential when working with radioiodine isotopes to protect the thyroid gland.[3] | |
| Dosimeter | A personal radiation dosimeter is mandatory to monitor individual radiation exposure.[3] | |
| Specialized Equipment | Syringe Shields | For the safe handling of syringes containing radioactive substances during manual injections.[4] |
| Shielded Vials | To store and transport radioactive materials. |
II. Operational Plan for Handling Radiolabeled this compound
A systematic approach is essential for the safe handling of radiolabeled this compound. The following step-by-step guide outlines the key procedures from preparation to administration.
Step 1: Preparation and Radiolabeling
-
Designated Work Area: All work with radiolabeled this compound must be conducted in a designated and properly shielded fume hood or hot cell.[4]
-
Shielding: Use L-block shields and other appropriate shielding to minimize radiation exposure during the labeling process.[5]
-
Remote Handling: Employ tongs and other remote handling tools to increase the distance from radioactive sources.
-
Labeling Procedure: Follow the specific radiolabeling protocol for the chosen radionuclide. This typically involves reacting the this compound conjugate with the radioactive metal salt.[6]
Step 2: Quality Control
-
Radiochemical Purity: After labeling, it is crucial to determine the radiochemical purity of the product, often using techniques like HPLC.
-
Activity Measurement: Use a dose calibrator to accurately measure the radioactivity of the final product.[4]
Step 3: In Vitro and In Vivo Experiments
-
Cellular Uptake Studies: When performing in vitro experiments, ensure all cell culture work with the radiolabeled compound is conducted in a designated incubator.
-
Animal Dosing: For in vivo studies, use syringe shields and shielded carriers for transporting and administering the dose to the animal.[4]
III. Disposal Plan for this compound Waste
Proper disposal of radioactive and chemical waste is critical to prevent contamination and environmental harm.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Radioactive Waste | |
| - Solid Waste (gloves, vials, etc.) | Segregate into designated, shielded radioactive waste containers. Label with the date, isotope, and activity level.[5] |
| - Liquid Waste | Store in clearly labeled, shielded containers in a designated radioactive waste storage area.[4] |
| - Animal Carcasses | Dispose of in accordance with institutional guidelines for radioactive animal waste. |
| Non-Radioactive Chemical Waste | |
| - Unused this compound | Treat as chemical waste and dispose of according to your institution's hazardous waste guidelines. |
| - Contaminated Labware | Decontaminate if possible; otherwise, dispose of as chemical waste. |
Key Disposal Considerations:
-
Decay in Storage: For short-lived radionuclides, waste may be stored for decay until it reaches background radiation levels, at which point it can be disposed of as regular waste. This must be done in compliance with local regulations.
-
Chelating Agent Persistence: Be aware that DOTA is a persistent chelating agent.[7] While the primary concern with radiolabeled this compound is radioactivity, the chemical properties of the chelator should be considered in the final disposal pathway to prevent the mobilization of other metals in the environment.
IV. Experimental Workflow and Safety Logic
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Workflow for Handling Radiolabeled this compound.
Caption: Required Safety Equipment for this compound Handling.
References
- 1. iaea.org [iaea.org]
- 2. www-pub.iaea.org [www-pub.iaea.org]
- 3. radiopaedia.org [radiopaedia.org]
- 4. lemerpax.com [lemerpax.com]
- 5. phillips-safety.com [phillips-safety.com]
- 6. Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
